2-[3-(2-amino-4-thiazolyl)phenoxy]Acetic acid
Description
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Properties
IUPAC Name |
2-[3-(2-amino-1,3-thiazol-4-yl)phenoxy]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3S/c12-11-13-9(6-17-11)7-2-1-3-8(4-7)16-5-10(14)15/h1-4,6H,5H2,(H2,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFLHENXIIHYTGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC(=O)O)C2=CSC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
What are the properties of 2-[3-(2-amino-4-thiazolyl)phenoxy]Acetic acid?
An In-depth Technical Guide to 2-[3-(2-amino-4-thiazolyl)phenoxy]Acetic Acid: Properties, Synthesis, and Biological Potential
Abstract
This technical guide provides a comprehensive analysis of this compound, a heterocyclic compound integrating two pharmacologically significant scaffolds: 2-aminothiazole and phenoxyacetic acid. While direct experimental data on this specific molecule is limited, this document synthesizes information from structurally related compounds to project its physicochemical properties, propose a robust synthetic pathway, and explore its potential biological activities. This guide is intended for researchers, medicinal chemists, and drug development professionals interested in the therapeutic potential of novel thiazole derivatives. We will delve into the established importance of its constituent moieties, outline a detailed protocol for its synthesis and characterization, and discuss potential mechanisms of action based on analogous structures, including roles in metabolic regulation and antimicrobial activity.
Introduction: A Molecule of Convergent Interest
The rational design of new therapeutic agents often involves the strategic combination of "privileged structures"—molecular scaffolds known to interact with multiple biological targets. This compound is a prime example of such a design, merging the versatile 2-aminothiazole core with the biologically active phenoxyacetic acid linker.
The 2-Aminothiazole Scaffold: A Cornerstone of Medicinal Chemistry
The 2-aminothiazole nucleus is a fundamental building block in a vast array of therapeutic agents.[1] Its prevalence is due to its ability to form multiple hydrogen bonds and engage in various molecular interactions, leading to a broad spectrum of biological activities. Compounds incorporating this scaffold have demonstrated significant potential as antimicrobial, anticancer, anti-inflammatory, antiviral, and antihypertensive agents.[2][3] This wide-ranging bioactivity makes it a highly sought-after component in drug discovery programs.[1]
The Phenoxyacetic Acid Moiety: A Versatile Modulator
Phenoxyacetic acid and its derivatives are also well-established in medicinal chemistry. This structural motif is found in compounds with diverse pharmacological profiles, including notable antimicrobial and antifungal properties.[4][5] The ether linkage provides metabolic stability, while the carboxylic acid group offers a key point for ionic interactions with biological targets, often enhancing solubility and modulating pharmacokinetic properties.
Physicochemical Properties
The properties of the target compound are summarized below. Data for the specific CAS number 1082128-37-7 are sparse; therefore, properties are also inferred from its core fragments, such as 2-amino-4-thiazoleacetic acid.
| Property | Value | Source |
| Chemical Name | This compound | - |
| CAS Number | 1082128-37-7 | [6] |
| Molecular Formula | C₁₁H₁₀N₂O₃S | Calculated |
| Molecular Weight | 266.28 g/mol | Calculated |
| Appearance | Predicted to be a solid powder | Inferred |
| Melting Point | Not available. For comparison, the isomer 2-[4-(2-amino-1,3-thiazolyl)phenoxy]acetic acid melts at 251 °C[7], while the core 2-amino-4-thiazoleacetic acid decomposes at ~130 °C.[8] | |
| Solubility | Predicted to be slightly soluble in DMSO and insoluble in water.[8][9][10] | Inferred |
| Reactivity | Contains organosulfide, amine, and carboxylic acid groups, indicating potential for a range of chemical reactions.[9][10] |
Chemical Structure Diagram
Caption: Retrosynthetic analysis of the target compound.
Experimental Protocol
This proposed protocol is based on standard methodologies for Hantzsch thiazole synthesis and Williamson ether synthesis. [4][11] Step 1: Synthesis of 2-amino-4-(3-hydroxyphenyl)thiazole
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Reaction Setup: To a solution of 2-bromo-1-(3-hydroxyphenyl)ethan-1-one (1 equivalent) in ethanol, add thiourea (1.1 equivalents).
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Reflux: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Causality: The Hantzsch reaction is a classic, high-yielding method for the cyclization of α-haloketones with a thioamide (thiourea) to form the thiazole ring. [1]Ethanol is a suitable polar protic solvent for this condensation.
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Workup: After completion, cool the reaction mixture to room temperature. Neutralize with a saturated solution of sodium bicarbonate. The resulting precipitate is the crude product.
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Purification: Filter the solid, wash with cold water, and recrystallize from an appropriate solvent system (e.g., ethanol/water) to yield the pure intermediate phenol.
Step 2: Synthesis of this compound
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Reaction Setup: Dissolve the 2-amino-4-(3-hydroxyphenyl)thiazole intermediate (1 equivalent) in a suitable solvent such as acetone or DMF. Add a base, such as anhydrous potassium carbonate (K₂CO₃, 2-3 equivalents).
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Addition of Reagent: To this suspension, add ethyl chloroacetate (1.2 equivalents) dropwise at room temperature.
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Causality: This is a Williamson ether synthesis. The base (K₂CO₃) deprotonates the phenolic hydroxyl group, forming a nucleophilic phenoxide ion that subsequently displaces the chloride from ethyl chloroacetate. [4]3. Reflux: Heat the mixture to reflux and stir for 8-12 hours, monitoring by TLC.
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Ester Hydrolysis: After the ether formation is complete, add a solution of sodium hydroxide (NaOH, 2-3 equivalents) in water/ethanol to the reaction mixture and continue to stir at room temperature or with gentle heating for 2-4 hours to hydrolyze the ester to the carboxylic acid.
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Workup and Purification: Cool the mixture, dilute with water, and acidify with dilute HCl to a pH of ~4-5. The precipitated solid is the final product. Filter, wash with water, and purify by recrystallization to obtain pure this compound.
Analytical Characterization (Self-Validating System)
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¹H NMR: To confirm the presence of aromatic, thiazole, and acetic acid protons and their respective chemical shifts and coupling constants.
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¹³C NMR: To verify the carbon framework of the molecule.
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Mass Spectrometry (MS): To confirm the molecular weight (266.28 g/mol ) and fragmentation pattern.
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Infrared Spectroscopy (IR): To identify key functional groups, such as N-H stretches (amine), C=O stretch (carboxylic acid), and C-O-C stretch (ether).
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Melting Point Analysis: To determine the purity of the final compound.
Potential Biological Activity and Mechanisms of Action
Based on the activities of its constituent scaffolds, this compound is predicted to have a rich pharmacological profile.
Predicted Biological Profile
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Antimicrobial & Antifungal Activity: Both the 2-aminothiazole and phenoxyacetic acid moieties are present in numerous known antimicrobial agents. [2][3][4][5]The combined structure is a strong candidate for screening against a panel of bacterial and fungal pathogens.
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Metabolic Disease Modulation: A structurally related compound, 2-[2-(4-(trifluoromethyl)phenylamino)thiazol-4-yl]acetic acid, was identified as a potent pan-AMPK (AMP-activated protein kinase) activator. [12]AMPK is a central regulator of cellular energy homeostasis and a high-value target for metabolic disorders like type 2 diabetes. The target compound may act similarly.
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Enzyme Inhibition: Related 2-amino-1,3,4-thiadiazole derivatives are known to act via the inhibition of inosine 5'-phosphate (IMP) dehydrogenase, a key enzyme in purine biosynthesis. [13]This presents another plausible mechanism for potential anticancer or antiviral activity.
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Antiplatelet Activity: Other phenoxyacetic acid derivatives have shown activity as prostacyclin partial agonists, leading to the inhibition of platelet aggregation by increasing cAMP levels. [14]
Proposed Mechanism of Action: AMPK Activation
Given the strong precedent, the role of this compound as an AMPK activator is a compelling hypothesis. [12]Activation of AMPK triggers a cascade of events that shift cellular metabolism from anabolic (energy-consuming) to catabolic (energy-producing) pathways.
Caption: Proposed mechanism via activation of AMPK signaling pathway.
Future Directions and Applications
This compound represents a promising starting point for further investigation.
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In Vitro Screening: The immediate next step is to synthesize the compound and screen it in a battery of in vitro assays to confirm the predicted biological activities, including antimicrobial panels and AMPK activation assays.
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Structure-Activity Relationship (SAR) Studies: Should initial screening prove fruitful, a systematic SAR study would be warranted. Modifications to the phenoxy ring substitution, the acetic acid linker, and the 2-amino group could be explored to optimize potency and selectivity.
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Therapeutic Potential: Depending on the confirmed biological profile, this compound could serve as a lead for developing new treatments for metabolic diseases, infectious diseases, or proliferative disorders.
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2-[3-(2-amino-4-thiazolyl)phenoxy]Acetic acid chemical structure and IUPAC name
An In-Depth Technical Guide to 2-[3-(2-amino-4-thiazolyl)phenoxy]Acetic Acid: Structure, Nomenclature, and Synthetic Strategy
Introduction
The confluence of privileged structural motifs in medicinal chemistry often yields compounds with significant therapeutic potential. The 2-aminothiazole scaffold is a cornerstone in drug development, recognized for its presence in a wide array of biologically active agents, including antimicrobials, anti-inflammatory drugs, and anticancer therapeutics. Similarly, the phenoxyacetic acid framework is a well-established pharmacophore. This guide provides a detailed technical overview of a molecule that merges these two critical moieties: This compound . We will dissect its molecular architecture, establish its formal nomenclature, propose a robust synthetic pathway based on established chemical principles, and discuss its potential applications for researchers in drug discovery and development.
Part 1: Molecular Structure and Nomenclature
Chemical Structure
The molecule is a composite structure built from three distinct chemical fragments:
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2-Aminothiazole Ring: A five-membered heterocyclic ring containing both sulfur and nitrogen, with an amino group at the C2 position. This moiety is crucial for forming key interactions with biological targets.
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Phenoxy Linker: A central benzene ring connected to the thiazole ring at position 3 and to the acetic acid group via an ether linkage. This meta-substitution pattern (1,3-disubstitution) defines the specific spatial orientation of the terminal groups.
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Acetic Acid Moiety: An O-linked carboxylic acid group (-OCH₂COOH) that provides a key acidic handle for salt formation, solubility modulation, and potential interactions with receptor sites.
IUPAC Nomenclature
The systematic name for this compound, following the rules set by the International Union of Pure and Applied Chemistry (IUPAC), is 2-[3-(2-amino-1,3-thiazol-4-yl)phenoxy]acetic acid .
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"acetic acid" is the parent structure.
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"2-[...]" indicates that the substituent is attached to the second carbon of the acetic acid.
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"phenoxy" refers to the phenyl ether group.
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"3-(...)" specifies that the substituent on the phenoxy ring is at the meta-position.
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"2-amino-1,3-thiazol-4-yl" describes the heterocyclic ring system, with the amino group at position 2 and the point of attachment to the phenyl ring at position 4.
Structural Visualization
Caption: Chemical structure of 2-[3-(2-amino-1,3-thiazol-4-yl)phenoxy]acetic acid.
Part 2: Physicochemical Properties
| Property | Value for para-Isomer (CAS 168127-34-2)[1] | Predicted Value for meta-Isomer |
| Molecular Formula | C₁₁H₁₀N₂O₃S | C₁₁H₁₀N₂O₃S |
| Molecular Weight | 250.27 g/mol | 250.27 g/mol |
| Melting Point | 251 °C | Expected to be similar, likely >200 °C |
| Boiling Point | 513.0 ± 35.0 °C (Predicted) | ~513 °C (Predicted) |
| pKa | 2.83 ± 0.10 (Predicted) | ~2.8-3.0 (Predicted) |
| Density | 1.431 ± 0.06 g/cm³ (Predicted) | ~1.43 g/cm³ (Predicted) |
Part 3: Synthesis Strategy and Methodologies
A robust and logical synthetic route is essential for accessing this molecule for research purposes. The following pathway leverages two classical, high-yielding organic reactions: the Hantzsch thiazole synthesis and the Williamson ether synthesis.
Proposed Synthetic Pathway
The synthesis is designed as a three-step sequence starting from commercially available 3'-hydroxyacetophenone.
Caption: Proposed four-step synthesis workflow for the target compound.
Detailed Experimental Protocol
This protocol is a self-validating system, with each step yielding a characterizable intermediate.
Step 1: Synthesis of 3-Hydroxy-α-bromoacetophenone
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Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and dropping funnel, dissolve 3'-hydroxyacetophenone (10.0 g, 73.4 mmol) in 100 mL of glacial acetic acid.
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Bromination: Cool the solution to 10-15 °C in an ice-water bath. Add bromine (3.75 mL, 73.4 mmol) dropwise over 30 minutes, ensuring the temperature does not exceed 20 °C. The red-brown color of bromine should dissipate upon addition.
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Reaction: After the addition is complete, allow the mixture to stir at room temperature for 4 hours.
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Workup: Pour the reaction mixture slowly into 500 mL of ice-cold water with vigorous stirring. The product will precipitate as a solid.
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Purification: Collect the solid by vacuum filtration, wash thoroughly with water until the filtrate is neutral, and dry under vacuum. Recrystallization from ethanol/water can be performed if necessary to yield the α-bromo ketone intermediate.
Step 2: Synthesis of 3-(2-Amino-1,3-thiazol-4-yl)phenol (Hantzsch Thiazole Synthesis)
-
Setup: In a 250 mL round-bottom flask, suspend the 3-hydroxy-α-bromoacetophenone intermediate (10.0 g, 46.5 mmol) and thiourea (3.9 g, 51.2 mmol) in 150 mL of absolute ethanol.
-
Reaction: Heat the mixture to reflux with stirring for 3 hours. A precipitate will form as the reaction progresses. The synthesis of related aminothiazoles via this method is a well-established procedure.[2][3]
-
Workup: Cool the reaction mixture to room temperature. Collect the resulting solid (the hydrobromide salt of the product) by vacuum filtration.
-
Neutralization: Suspend the salt in 100 mL of water and adjust the pH to 8-9 with a saturated sodium bicarbonate solution or dilute ammonium hydroxide.
-
Purification: Collect the neutral product by filtration, wash with water, and dry under vacuum to yield the key phenol intermediate.
Step 3: Synthesis of Ethyl 2-[3-(2-amino-1,3-thiazol-4-yl)phenoxy]acetate (Williamson Ether Synthesis)
-
Setup: To a solution of 3-(2-amino-1,3-thiazol-4-yl)phenol (5.0 g, 26.0 mmol) in 100 mL of anhydrous acetone, add anhydrous potassium carbonate (7.2 g, 52.0 mmol) and ethyl bromoacetate (4.3 mL, 39.0 mmol).
-
Reaction: Heat the suspension to reflux and stir vigorously for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After cooling, filter off the inorganic salts and wash them with acetone. Concentrate the filtrate under reduced pressure to obtain the crude ester.
-
Purification: Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent like ethanol.
Step 4: Synthesis of 2-[3-(2-Amino-1,3-thiazol-4-yl)phenoxy]acetic acid (Saponification)
-
Setup: Dissolve the purified ethyl ester intermediate (4.0 g, 13.6 mmol) in a mixture of 50 mL ethanol and 25 mL of 2M sodium hydroxide solution.
-
Reaction: Stir the solution at room temperature for 4-6 hours until TLC analysis indicates complete consumption of the starting material.
-
Workup: Remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with 50 mL of water and cool in an ice bath.
-
Precipitation: Acidify the solution to pH 4-5 by the slow addition of 2M hydrochloric acid. The final product will precipitate as a solid.
-
Purification: Collect the solid by vacuum filtration, wash with cold water to remove salts, and dry under vacuum to yield the pure target compound.
Part 4: Potential Applications and Biological Significance
The structural design of this molecule suggests several avenues for investigation in drug discovery. The combination of the aminothiazole and phenoxyacetic acid scaffolds creates a molecule with potential for dual or synergistic activities.
Caption: Relationship between structural motifs and potential biological activities.
-
Antimicrobial and Anticancer Agents: The 2-aminothiazole ring is a well-known pharmacophore in numerous approved drugs and clinical candidates. Its ability to act as a hydrogen bond donor and acceptor, as well as a bioisostere for other aromatic systems, makes it highly valuable.[4][3] The title compound could be screened against various bacterial, fungal, and cancer cell lines.
-
Enzyme Inhibition: The carboxylic acid group can act as a crucial anchoring point in the active sites of enzymes, such as metalloproteinases or kinases, making this compound a candidate for enzyme inhibitor screening libraries.
-
Plant Biology: The phenoxyacetic acid structure is reminiscent of herbicides like 2,4-D, which function as synthetic auxins.[5] While not intended as a herbicide, this structural similarity suggests potential applications in studying plant growth regulation or developing novel, selective agrochemicals.
Conclusion
2-[3-(2-amino-1,3-thiazol-4-yl)phenoxy]acetic acid is a synthetically accessible molecule that represents a strategic fusion of two biologically relevant scaffolds. The detailed synthetic protocol provided herein offers a clear and reliable pathway for its preparation, enabling further investigation by researchers. Its unique structure warrants exploration across multiple domains, from medicinal chemistry and drug discovery to agrochemical research, holding promise for the development of novel bioactive agents.
References
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- Farmacia Journal. (n.d.). HETEROCYCLES 41. SYNTHESIS AND CHARACTERISATION OF NEW THIAZOLE β-AMINO ACIDS AND β-AMINO ESTERS.
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An In-depth Technical Guide to 2-[3-(2-amino-1,3-thiazol-4-yl)phenoxy]acetic acid (CAS 1082128-37-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-[3-(2-amino-1,3-thiazol-4-yl)phenoxy]acetic acid, identified by the CAS number 1082128-37-7, is a heterocyclic compound featuring a 2-aminothiazole core linked to a phenoxyacetic acid moiety. This structural combination is of significant interest in medicinal chemistry, as both 2-aminothiazole and phenoxyacetic acid derivatives are known to exhibit a wide range of biological activities.[1][2] The 2-aminothiazole scaffold is a key component in numerous approved drugs and serves as a versatile pharmacophore in the development of new therapeutic agents.[3][4][5] This guide provides a comprehensive overview of the known and predicted physical and chemical properties of this compound, general methodologies for its synthesis, and an exploration of its potential biological significance based on related structures.
Chemical and Physical Properties
While specific experimental data for 2-[3-(2-amino-1,3-thiazol-4-yl)phenoxy]acetic acid is limited in publicly available literature, its fundamental properties can be defined. Additionally, predicted values from computational models can provide useful estimations for research and development purposes.
| Property | Value | Source |
| IUPAC Name | 2-[3-(2-amino-1,3-thiazol-4-yl)phenoxy]acetic acid | N/A |
| CAS Number | 1082128-37-7 | N/A |
| Molecular Formula | C₁₁H₁₀N₂O₃S | N/A |
| Molecular Weight | 250.28 g/mol | N/A |
| Predicted Boiling Point | 513.0 ± 35.0 °C | [6] |
| Predicted pKa | 2.83 ± 0.10 | [6] |
| Predicted Density | 1.431 ± 0.06 g/cm³ | [6] |
Synthesis and Characterization
The synthesis of 2-[3-(2-amino-1,3-thiazol-4-yl)phenoxy]acetic acid would likely follow established methods for the preparation of 2-aminothiazole derivatives, most notably the Hantzsch thiazole synthesis.[7] This widely used method involves the condensation of an α-haloketone with a thiourea derivative.
General Synthetic Approach
A plausible synthetic route is outlined below. This protocol is a generalized representation and would require optimization for specific laboratory conditions.
Caption: Generalized workflow for the synthesis of the target compound.
Experimental Protocol (Hypothetical)
-
Preparation of the α-haloketone: The starting material, a suitable derivative of 3-phenoxyacetic acid, would first be converted to its corresponding α-haloketone. This can be achieved through various standard halogenation methods, for instance, using N-bromosuccinimide (NBS) or bromine in an appropriate solvent.
-
Hantzsch Condensation: The resulting α-haloketone is then reacted with thiourea in a suitable solvent, such as ethanol. The reaction mixture is typically heated to facilitate the cyclization and formation of the 2-aminothiazole ring.[8]
-
Work-up and Purification: Upon completion of the reaction, as monitored by thin-layer chromatography (TLC), the product is isolated. This may involve cooling the reaction mixture, precipitation of the product, and filtration. Purification is typically achieved by recrystallization or column chromatography.
-
Characterization: The structure and purity of the final compound would be confirmed using standard analytical techniques including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the presence of key functional groups.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations.
-
Potential Biological Activity and Therapeutic Applications
The 2-aminothiazole moiety is a well-established pharmacophore present in a wide array of clinically used drugs, exhibiting activities such as antibacterial, anti-inflammatory, and anticancer properties.[3][5][7] The phenoxyacetic acid component is also found in various biologically active molecules.[2]
Mechanism of Action (Postulated)
Given the structural motifs, 2-[3-(2-amino-1,3-thiazol-4-yl)phenoxy]acetic acid and its derivatives could potentially interact with a variety of biological targets. The specific substitution pattern on the phenyl and thiazole rings would significantly influence its pharmacological profile.
Caption: Postulated biological targets and therapeutic outcomes.
Compounds with the 2-aminothiazole core have been extensively investigated as:
-
Anticancer Agents: Many 2-aminothiazole derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of protein kinases that are crucial for tumor growth and proliferation.[7]
-
Anti-inflammatory Agents: The phenoxyacetic acid moiety is a component of some non-steroidal anti-inflammatory drugs (NSAIDs). The combined structure could potentially exhibit inhibitory effects on enzymes like cyclooxygenase (COX).[9]
-
Antimicrobial Agents: The thiazole ring is a key feature in many antimicrobial compounds.[10][11]
Conclusion
2-[3-(2-amino-1,3-thiazol-4-yl)phenoxy]acetic acid is a compound with significant potential for further investigation in drug discovery and development. While specific experimental data for this molecule is currently sparse, its structural components suggest a high likelihood of interesting biological activity. The synthetic routes are well-precedented, allowing for its preparation and subsequent screening in various biological assays. Further research is warranted to fully elucidate its physicochemical properties, pharmacological profile, and therapeutic potential.
References
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- Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Journal of the Iranian Chemical Society.[7]
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- Recent Developments and Biological Activities of 2-Aminothiazole Deriv
- Design, Synthesis, Characterization, Evaluation Antimicrobial Evaluation of 2 – Amino Thiazole Based Lead Compound : Docking Analysis of Ortho and Meta Substituted Analogues. ChemRxiv.[12]
- Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Asian Journal of Chemistry.[13]
- Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. MDPI.[14]
- Synthesis of novel 2-amino thiazole deriv
- Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. MDPI.[9]
- Synthesis and Characterization of New Compounds containing 2-amino Thiazole Ring from Amino Benzoic Acid. International Journal of Current Microbiology and Applied Sciences.[15]
- Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. PubMed Central.[10]
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- Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. PubMed.[11]
- 2-Aminothiazole-4-acetic acid | 29676-71-9. ChemicalBook.[17]
- Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. Frontiers in Chemistry.[18]
- 168127-34-2(2-[4-(2-amino-1,3-thiazol-4-yl)phenoxy]acetic acid) Product Description. ChemicalBook.[6]
- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI.[19]
- (2-Amino-1,3-thiazol-4-yl)acetic acid--hydrogen chloride (1/1) | C5H7ClN2O2S. PubChem.[20]
- Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review.
- 2-[4-(2-amino-1,3-thiazol-4-yl)phenoxy]acetic acid. ChemicalBook.
- Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review.
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An In-Depth Technical Guide to the Synthesis of 2-[3-(2-amino-4-thiazolyl)phenoxy]Acetic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-[3-(2-amino-4-thiazolyl)phenoxy]acetic acid is a heterocyclic compound featuring a 2-aminothiazole core linked to a phenoxyacetic acid moiety. This structural motif is of significant interest in medicinal chemistry, as the 2-aminothiazole scaffold is a key pharmacophore in a wide range of biologically active compounds, including anticancer, anti-inflammatory, and antimicrobial agents.[1][2][3][4][5] The phenoxyacetic acid portion can also contribute to and modulate biological activity. This guide provides a detailed exploration of the synthetic pathways to this target molecule, offering insights into the strategic considerations and methodologies required for its successful preparation.
Retrosynthetic Analysis: Devising a Strategic Approach
A logical retrosynthetic analysis of the target molecule, this compound, suggests a convergent synthetic strategy. The molecule can be disconnected at two key bonds: the ether linkage and the thiazole ring. This leads to two primary synthetic routes, each with its own set of advantages and challenges.
Diagram: Retrosynthetic Analysis
Caption: Retrosynthetic pathways for the target molecule.
Pathway 1: Construction of the Thiazole Ring followed by Ether Synthesis
This is a widely utilized and robust approach that first assembles the core 2-amino-4-arylthiazole intermediate. The classic Hantzsch thiazole synthesis is the cornerstone of this pathway.[1][6][7][8]
Step 1: Synthesis of 2-Amino-4-(3-hydroxyphenyl)thiazole
The initial and critical step is the formation of the 2-aminothiazole ring. This is typically achieved through the Hantzsch synthesis, which involves the condensation of an α-haloketone with a thiourea.[1][7][9]
Experimental Protocol:
-
Bromination of 3-Hydroxyacetophenone: 3-Hydroxyacetophenone is brominated to form 2-bromo-1-(3-hydroxyphenyl)ethanone. This reaction is often carried out using bromine in a suitable solvent like chloroform or acetic acid.[6] Care must be taken to control the reaction temperature to prevent over-bromination.
-
Cyclocondensation with Thiourea: The resulting α-bromoketone is then reacted with thiourea in a solvent such as ethanol. The reaction mixture is typically refluxed for several hours.[6][10] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Upon completion, the product, 2-amino-4-(3-hydroxyphenyl)thiazole, often precipitates from the reaction mixture upon cooling or addition of water.
| Reactant | Molar Ratio | Key Conditions | Solvent | Typical Yield |
| 3-Hydroxyacetophenone | 1.0 | Bromination (Br₂) | Chloroform | - |
| Thiourea | 1.1 | Reflux | Ethanol | 70-85% |
Step 2: Etherification and Hydrolysis
With the key thiazole intermediate in hand, the subsequent step involves the introduction of the acetic acid side chain via a Williamson ether synthesis, followed by hydrolysis of the resulting ester.
Experimental Protocol:
-
O-Alkylation: 2-Amino-4-(3-hydroxyphenyl)thiazole is reacted with an ethyl haloacetate (e.g., ethyl bromoacetate or ethyl chloroacetate) in the presence of a base.[11] Common bases include potassium carbonate or sodium ethoxide in a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetone.[11][12] The reaction is typically heated to drive it to completion.
-
Saponification: The resulting ester, ethyl 2-[3-(2-amino-4-thiazolyl)phenoxy]acetate, is then hydrolyzed to the target carboxylic acid. This is usually achieved by treatment with an aqueous base such as sodium hydroxide or potassium hydroxide, followed by acidification with a mineral acid (e.g., HCl) to precipitate the final product.
| Reactant | Molar Ratio | Key Conditions | Solvent | Typical Yield |
| 2-Amino-4-(3-hydroxyphenyl)thiazole | 1.0 | K₂CO₃, Heat | DMF | 80-90% (Ester) |
| Ethyl Bromoacetate | 1.2 | NaOH(aq), then HCl(aq) | Ethanol/Water | >90% (Acid) |
Diagram: Pathway 1 Workflow
Caption: Workflow for the synthesis via thiazole formation first.
Pathway 2: Initial Ether Synthesis followed by Thiazole Ring Formation
An alternative strategy involves first constructing the phenoxyacetic acid backbone and then forming the 2-aminothiazole ring in the later stages. This approach can be advantageous if the starting materials for the ether synthesis are more readily available or if functional group compatibility is a concern.
Step 1: Synthesis of Ethyl 2-(3-acetylphenoxy)acetate
The synthesis commences with the formation of the ether linkage between a substituted phenol and an α-haloacetate.
Experimental Protocol:
-
Williamson Ether Synthesis: 3-Hydroxyacetophenone is reacted with ethyl chloroacetate or ethyl bromoacetate in the presence of a suitable base, such as potassium carbonate, in a polar aprotic solvent like acetone or DMF.[11] The reaction mixture is typically heated under reflux to ensure complete conversion. The product, ethyl 2-(3-acetylphenoxy)acetate, can be isolated by extraction and purified by column chromatography if necessary.
| Reactant | Molar Ratio | Key Conditions | Solvent | Typical Yield |
| 3-Hydroxyacetophenone | 1.0 | K₂CO₃, Reflux | Acetone | 85-95% |
| Ethyl Chloroacetate | 1.2 | - | - | - |
Step 2: Thiazole Formation and Hydrolysis
The subsequent steps involve the formation of the thiazole ring from the ketone functionality of the intermediate, followed by hydrolysis of the ester.
Experimental Protocol:
-
α-Bromination: Ethyl 2-(3-acetylphenoxy)acetate is brominated at the α-position to the ketone using a brominating agent like N-bromosuccinimide (NBS) or bromine in a suitable solvent.
-
Hantzsch Thiazole Synthesis: The resulting α-bromoketone is then subjected to the Hantzsch reaction with thiourea in a manner similar to Pathway 1, yielding ethyl 2-[3-(2-amino-4-thiazolyl)phenoxy]acetate.
-
Saponification: The final step is the hydrolysis of the ester group to the carboxylic acid using standard basic hydrolysis conditions followed by acidic workup.
| Reactant | Molar Ratio | Key Conditions | Solvent | Typical Yield |
| Ethyl 2-(3-acetylphenoxy)acetate | 1.0 | NBS, AIBN (cat.) | CCl₄ | - |
| Thiourea | 1.1 | Reflux | Ethanol | 65-80% (over 2 steps) |
| - | - | NaOH(aq), then HCl(aq) | Ethanol/Water | >90% (Acid) |
Diagram: Pathway 2 Workflow
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Biological activity of 2-aminothiazole phenoxyacetic acid derivatives
An In-Depth Technical Guide on the Biological Activity of 2-Aminothiazole Phenoxyacetic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Strategic Hybridization in Medicinal Chemistry
The quest for novel therapeutic agents is a cornerstone of medicinal chemistry, often leveraging the concept of "privileged structures"—molecular scaffolds that are capable of binding to multiple biological targets. The 2-aminothiazole core is a quintessential example of such a scaffold, forming the structural basis of numerous approved drugs with applications ranging from anticancer to antimicrobial and anti-inflammatory therapies.[1][2][3][4] Its versatility and amenability to chemical modification have made it a focal point in drug discovery.[5][6][7]
Concurrently, the phenoxyacetic acid moiety has been extensively explored, particularly for its potent anti-inflammatory properties.[8][9] Derivatives of phenoxyacetic acid have demonstrated significant efficacy, often through the inhibition of key inflammatory mediators like cyclooxygenase (COX) enzymes.[[“]][11][12]
This guide explores the strategic hybridization of these two powerful pharmacophores: the 2-aminothiazole ring and the phenoxyacetic acid side chain. The rationale behind this molecular fusion is to create novel chemical entities with the potential for synergistic or enhanced biological activities, aiming to address the complexities of diseases and the challenges of drug resistance.[13] We will delve into the synthesis, multifaceted biological activities, and the detailed experimental protocols used to validate the therapeutic potential of these hybrid derivatives.
General Synthesis Strategy
The synthesis of 2-aminothiazole phenoxyacetic acid derivatives typically follows a multi-step, convergent approach. A common pathway involves the initial preparation of an intermediate, 2-chloro-N-(thiazol-2-yl)acetamide, which is then coupled with various substituted phenols.[14][15] This method allows for the creation of a diverse library of compounds by varying the substituents on the phenol ring, enabling a thorough investigation of structure-activity relationships (SAR).
Illustrative Synthetic Workflow
The process can be generalized into the following key steps:
-
Activation of the Amine: 2-aminothiazole is reacted with chloroacetyl chloride in the presence of a mild base (e.g., K₂CO₃) and an appropriate solvent like chloroform. This step attaches the chloroacetyl group to the amine of the thiazole ring, forming the key intermediate, 2-chloro-N-(thiazol-2-yl)acetamide.[14]
-
Nucleophilic Substitution (Williamson Ether Synthesis): The chlorinated intermediate is then condensed with a substituted phenol. This reaction, typically carried out in a polar aprotic solvent like acetone with a base such as K₂CO₃, proceeds via a nucleophilic substitution where the phenoxide ion displaces the chloride, forming the final ether linkage and yielding the target 2-aminothiazole phenoxyacetic acid derivative.[14][15]
Caption: General synthetic workflow for 2-aminothiazole phenoxyacetic acid derivatives.
Antimicrobial Activity: A Renewed Arsenal Against Resistance
The emergence of multidrug-resistant pathogens presents a critical global health challenge, necessitating the discovery of antimicrobial agents with novel mechanisms of action.[16] Thiazole derivatives have historically shown a wide range of antimicrobial activities.[3][17] The hybridization with phenoxyacetic acid offers a promising avenue to develop new compounds to combat these resilient microbes.
The evaluation of antimicrobial activity is a stepwise process, beginning with primary screening to identify active compounds, followed by quantitative assays to determine their potency.[18][19]
Experimental Protocol 1: Agar Well Diffusion (Primary Screening)
This method serves as a preliminary test to qualitatively assess the antimicrobial activity of the synthesized compounds against various bacterial and fungal strains.[20]
Methodology:
-
Media Preparation: Prepare sterile Mueller Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi and pour it into sterile Petri dishes. Allow the agar to solidify completely.
-
Inoculum Preparation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard) of the test organisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans, Aspergillus niger).[21]
-
Seeding: Uniformly spread the microbial suspension over the surface of the agar plates using a sterile cotton swab.
-
Well Creation: Aseptically punch wells (typically 6 mm in diameter) into the seeded agar plates.
-
Compound Loading: Dissolve the test compounds in a suitable solvent (e.g., DMSO) to a known concentration (e.g., 100 µg/ml). Carefully add a fixed volume (e.g., 100 µL) of each compound solution into separate wells.
-
Controls: Use the solvent (e.g., DMSO) as a negative control and a standard antibiotic (e.g., Ampicillin for bacteria, Miconazole for fungi) as a positive control.[17]
-
Incubation: Incubate the bacterial plates at 37°C for 24 hours and the fungal plates at 28°C for 48-72 hours.
-
Data Analysis: Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone indicates greater antimicrobial activity.
Experimental Protocol 2: Broth Microdilution (MIC Determination)
This quantitative method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[20][21]
Methodology:
-
Plate Preparation: In a 96-well microtiter plate, add 100 µL of sterile Mueller Hinton Broth (MHB) or Sabouraud Dextrose Broth (SDB) to each well.
-
Serial Dilution: Add 100 µL of the test compound stock solution to the first well. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, discarding the final 100 µL from the last well.
-
Inoculation: Add 10 µL of the standardized microbial suspension to each well.
-
Controls: Include wells for a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Incubation: Seal the plate and incubate under the same conditions as the agar well diffusion assay.
-
Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (growth) is observed.
Data Presentation: Antimicrobial Activity
| Compound ID | Substituent (Phenoxy Ring) | Zone of Inhibition (mm) vs. S. aureus | Zone of Inhibition (mm) vs. E. coli | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |
| D-01 | 4-Chloro | 18 | 15 | 16 | 32 |
| D-02 | 2,4-Dichloro | 22 | 19 | 8 | 16 |
| D-03 | 4-Nitro | 20 | 17 | 16 | 16 |
| D-04 | 4-Methyl | 14 | 11 | 32 | 64 |
| Ampicillin | (Positive Control) | 25 | 23 | 4 | 8 |
Note: Data are hypothetical and for illustrative purposes.
Caption: Workflow for in vitro antimicrobial activity screening.
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Inflammation is a complex biological response to harmful stimuli, but chronic or dysregulated inflammation contributes to numerous diseases. The carrageenan-induced paw edema model is a widely used and reproducible in vivo assay for evaluating the acute anti-inflammatory activity of novel compounds.[22][23][24] The inflammatory response in this model is biphasic: the early phase (0-2.5 hours) involves the release of histamine and serotonin, while the late phase (3-5 hours) is mediated primarily by prostaglandins, involving the cyclooxygenase (COX) pathway.[23][25]
Experimental Protocol 3: Carrageenan-Induced Paw Edema in Rats
This in vivo model assesses a compound's ability to reduce acute inflammation.[22][26]
Methodology:
-
Animal Acclimatization: Acclimate male Wistar rats (150-200g) for at least one week under standard laboratory conditions.
-
Grouping: Divide the animals into groups (n=6 per group):
-
Group I: Negative Control (Vehicle, e.g., 0.5% Carboxymethyl cellulose).
-
Group II: Positive Control (Standard Drug, e.g., Indomethacin or Celecoxib, 10 mg/kg).[11]
-
Group III, IV, etc.: Test Groups (Synthesized compounds at various doses, e.g., 10, 20 mg/kg).
-
-
Compound Administration: Administer the vehicle, standard drug, or test compounds orally (p.o.) or intraperitoneally (i.p.) 60 minutes before inducing inflammation.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer. This is the 0-hour reading.
-
Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution (prepared in normal saline) into the sub-plantar region of the right hind paw.[25]
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[22][25]
-
Data Analysis: Calculate the percentage inhibition of edema for each group at each time point using the formula:
-
% Inhibition = [1 - (Vt - V₀)test / (Vt - V₀)control] x 100
-
Where V₀ is the initial paw volume and Vt is the paw volume at time 't'.
-
-
Biomarker Analysis (Optional): At the end of the experiment, blood samples can be collected to measure levels of inflammatory mediators like TNF-α and Prostaglandin E2 (PGE₂).[11][12]
Data Presentation: Anti-inflammatory Activity
| Compound ID | Dose (mg/kg) | % Inhibition of Paw Edema (at 5 hr) | % Reduction in TNF-α | % Reduction in PGE₂ |
| D-01 | 20 | 45.8% | 48.1% | 45.5% |
| D-02 | 20 | 63.4% | 64.9% | 57.1% |
| D-03 | 20 | 51.2% | 55.3% | 51.8% |
| Celecoxib | 10 | 68.2% | 68.1% | 60.2% |
Note: Data are hypothetical, based on trends seen in literature.[11][12]
Caption: Mechanism of carrageenan-induced inflammation and COX-2 inhibition.
Anticancer Activity: Targeting Cell Viability
The 2-aminothiazole scaffold is a core component of several clinically used anticancer drugs, such as the kinase inhibitor Dasatinib.[27][28] These derivatives can exert their effects through various mechanisms, including the inhibition of protein kinases, induction of apoptosis (programmed cell death), and disruption of cell cycle progression.[28][29][30] The MTT assay is a fundamental, colorimetric-based method for assessing a compound's cytotoxic effect on cancer cells by measuring metabolic activity.[31]
Experimental Protocol 4: MTT Cytotoxicity Assay
This in vitro assay quantifies the reduction in cell viability after treatment with test compounds.[32]
Principle: Metabolically active, viable cells contain mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into an insoluble purple formazan product. The amount of formazan produced, which is quantified spectrophotometrically after solubilization, is directly proportional to the number of living cells.[32]
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer) into a 96-well plate at a predetermined density (e.g., 5 x 10³ cells/well) and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the old medium with 100 µL of the medium containing the various compound concentrations. Include wells for untreated cells (vehicle control).
-
Incubation: Incubate the plate for a specified duration (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, carefully remove the treatment medium and add 100 µL of fresh serum-free medium plus 10 µL of MTT solution (5 mg/mL in PBS) to each well.[32]
-
Formazan Formation: Incubate the plate for another 2-4 hours at 37°C, protected from light. During this time, viable cells will convert the MTT to purple formazan crystals.[32]
-
Solubilization: Carefully aspirate the MTT-containing medium. Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[32] Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance of each well using a microplate reader at a wavelength of 570 nm (with a reference wavelength of ~630 nm).
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the compound concentration to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Data Presentation: Anticancer Activity (IC₅₀ Values)
| Compound ID | Substituent (Phenoxy Ring) | IC₅₀ (µM) vs. MCF-7 (Breast Cancer) | IC₅₀ (µM) vs. A549 (Lung Cancer) | IC₅₀ (µM) vs. HCT116 (Colon Cancer) |
| D-01 | 4-Chloro | 15.2 | 21.8 | 18.5 |
| D-02 | 2,4-Dichloro | 5.8 | 9.3 | 7.1 |
| D-03 | 4-Nitro | 8.1 | 12.5 | 10.4 |
| Doxorubicin | (Positive Control) | 0.9 | 1.2 | 1.1 |
Note: Data are hypothetical and for illustrative purposes.
Caption: A simplified intrinsic apoptosis signaling pathway.
Structure-Activity Relationship (SAR) and Safety Considerations
The true power of synthesizing a library of derivatives lies in elucidating the Structure-Activity Relationship (SAR). By comparing the biological activity data (Tables 1-3), researchers can deduce which chemical modifications enhance potency and selectivity. For instance, the presence of electron-withdrawing groups (like -Cl or -NO₂) on the phenoxy ring often correlates with increased antimicrobial, anti-inflammatory, and anticancer activity.[9][28] The position of these substituents also plays a crucial role.
However, it is critical to balance efficacy with safety. While the 2-aminothiazole scaffold is privileged, it has also been flagged as a potential "toxicophore"—a chemical structure that can be metabolically activated to form reactive metabolites, potentially leading to adverse drug reactions.[6][13] Therefore, lead compounds identified from primary screens must undergo rigorous safety and toxicological evaluation, including in vitro cytotoxicity assays against normal cell lines and in vivo toxicity studies.
Conclusion and Future Directions
The strategic hybridization of the 2-aminothiazole and phenoxyacetic acid scaffolds represents a highly promising approach in modern drug discovery. The resulting derivatives have demonstrated a broad spectrum of compelling biological activities, including potent antimicrobial, anti-inflammatory, and anticancer effects. The modular nature of their synthesis allows for fine-tuning of their pharmacological profiles, paving the way for the development of optimized lead compounds.
Future research should focus on several key areas:
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by the most potent compounds.
-
In Vivo Efficacy: Moving beyond preliminary models to more advanced, disease-specific animal models to confirm therapeutic efficacy.
-
Pharmacokinetic and Safety Profiling: Conducting comprehensive ADME (Absorption, Distribution, Metabolism, Excretion) and toxicology studies to ensure the drug-likeness and safety of lead candidates.
-
SAR Expansion: Synthesizing more structurally diverse analogs to further refine the structure-activity relationships and improve target selectivity.
By integrating rational design with rigorous biological evaluation, 2-aminothiazole phenoxyacetic acid derivatives hold significant promise as a source of next-generation therapeutic agents to address unmet medical needs.
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- BenchChem. (n.d.). The Multifaceted Biological Activities of 2-Aminothiazole Derivatives: A Technical Guide. BenchChem.
- Singh, N., et al. (2010). Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. Journal of Chemical and Pharmaceutical Research.
- Varshney, S. (2016). synthesis and antimicrobial activity of 2- aminothiazole derivatives. ResearchGate.
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- Desai, N. C., & Trivedi, A. R. (2025). Synthesis and Antimicrobial Activity of Some New 2-Substituted Aminothiazoles. [Source not specified].
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A Technical Guide to the Synthesis and Inferred Biological Profile of 2-[3-(2-amino-4-thiazolyl)phenoxy]Acetic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive literature review on the research surrounding 2-[3-(2-amino-4-thiazolyl)phenoxy]acetic acid. While direct studies on this specific molecule are not extensively available in current literature, this document constructs a robust scientific profile by examining its core constituent moieties: the 2-aminothiazole ring and the phenoxyacetic acid group. By synthesizing information from established synthetic protocols and the well-documented biological activities of structurally related compounds, this guide offers a detailed, inferred understanding of its potential synthesis, mechanism of action, and therapeutic applications. This paper aims to serve as a foundational resource for researchers and drug development professionals interested in exploring the potential of this and similar compounds.
Introduction: The Convergence of Two Privileged Scaffolds
The field of medicinal chemistry is continually driven by the pursuit of novel molecular entities with enhanced therapeutic potential. The molecule this compound represents a compelling convergence of two "privileged scaffolds": the 2-aminothiazole and the phenoxyacetic acid moieties. Both of these structural motifs are independently recognized for their broad and significant pharmacological activities.
The 2-aminothiazole ring is a cornerstone in drug discovery, forming the structural basis for a multitude of approved drugs and clinical candidates.[1][2] Its derivatives are known to exhibit a wide array of biological effects, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4] The versatility of the 2-aminothiazole scaffold allows for extensive chemical modification, enabling the fine-tuning of its pharmacokinetic and pharmacodynamic properties.
Similarly, the phenoxyacetic acid framework is a key component in numerous therapeutic agents.[5][6] Derivatives of phenoxyacetic acid have been successfully developed as non-steroidal anti-inflammatory drugs (NSAIDs), antihypertensives, and herbicides.[7] The carboxylic acid group is a critical feature, often facilitating interactions with biological targets and influencing the molecule's solubility and distribution.
The strategic combination of these two pharmacophores in this compound suggests a synergistic or additive effect, potentially leading to a unique biological profile. This guide will explore the hypothetical synthesis of this molecule and infer its potential biological activities based on the extensive research conducted on its constituent parts and closely related analogues.
Proposed Synthesis of this compound
The overall synthetic strategy is outlined below:
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A Technical Guide to the Spectroscopic Characterization of 2-[3-(2-amino-4-thiazolyl)phenoxy]Acetic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic properties of 2-[3-(2-amino-4-thiazolyl)phenoxy]acetic acid, a molecule of interest in medicinal chemistry and drug development. In the absence of a complete, publicly available experimental dataset for this specific compound, this guide leverages established spectroscopic principles and data from structurally related analogues to present a robust, predictive characterization. We will delve into the anticipated Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic data, explaining the causal relationships between the molecular structure and the expected spectral features. This document is intended to serve as a valuable resource for researchers in the synthesis, identification, and characterization of this and similar chemical entities.
Introduction: The Importance of Spectroscopic Characterization
The compound this compound, with the molecular formula C₁₁H₁₀N₂O₃S and a molecular weight of 250.27 g/mol , incorporates several key pharmacophoric features: a 2-aminothiazole ring, a phenoxy linker, and a carboxylic acid moiety. The precise arrangement of these functional groups is critical to its biological activity, and unambiguous confirmation of its chemical structure is paramount. Spectroscopic techniques such as NMR, MS, and IR are indispensable tools for this purpose, each providing a unique piece of the structural puzzle. This guide will provide an in-depth, predicted spectroscopic profile of this molecule, grounded in the fundamental principles of each technique and supported by experimental data from its constituent chemical fragments.
Molecular Structure and Predicted Spectroscopic Features
A thorough understanding of the molecule's connectivity is essential for interpreting its spectra. The following diagram illustrates the atomic numbering scheme that will be used for spectral assignments.
Caption: Molecular structure of this compound with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By analyzing the chemical shifts, coupling constants, and integration of proton (¹H) and carbon-13 (¹³C) signals, a detailed map of the molecular framework can be constructed.
Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum in a solvent like DMSO-d₆ would exhibit distinct signals for each type of proton. The choice of a polar, aprotic solvent is crucial for solubilizing the compound and observing the exchangeable protons of the amino and carboxylic acid groups.
| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~12.5 | broad singlet | 1H | COOH | Carboxylic acid protons are highly deshielded and often appear as a broad signal due to hydrogen bonding and exchange. |
| ~7.4 | triplet | 1H | H-5' | This proton is meta to two electron-donating groups (the ether oxygen and the thiazole ring), leading to a downfield shift. It will appear as a triplet due to coupling with H-4' and H-6'. |
| ~7.2 | doublet of doublets | 1H | H-6' | Ortho to the ether oxygen and meta to the thiazole, this proton will be deshielded. It will show coupling to H-5' and H-2'. |
| ~7.1 | broad singlet | 2H | NH₂ | The amino protons on the thiazole ring are typically observed as a broad singlet due to quadrupole broadening from the adjacent nitrogen and exchange with the solvent. |
| ~7.0 | singlet | 1H | H-5 | The proton on the thiazole ring is in an electron-rich environment and is expected to appear as a singlet.[1] |
| ~6.9 | doublet of doublets | 1H | H-4' | This proton is ortho to the thiazole and meta to the ether oxygen, leading to a specific chemical shift. It will show coupling to H-5' and H-6'. |
| ~6.8 | triplet | 1H | H-2' | This proton is ortho to the ether oxygen and is expected to be shielded relative to the other aromatic protons. It will appear as a triplet due to coupling with H-6'. |
| ~4.7 | singlet | 2H | OCH₂ | The methylene protons adjacent to the ether oxygen and the carbonyl group are deshielded and will appear as a singlet.[2] |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
| Predicted Chemical Shift (ppm) | Assignment | Rationale |
| ~170 | C=O | The carbonyl carbon of the carboxylic acid is highly deshielded. |
| ~168 | C-2 | The carbon of the thiazole ring attached to two nitrogen atoms is significantly deshielded.[3][4] |
| ~158 | C-1' | The aromatic carbon directly attached to the ether oxygen is deshielded due to the oxygen's electron-withdrawing inductive effect. |
| ~150 | C-4 | The carbon of the thiazole ring attached to the phenyl ring will be downfield. |
| ~138 | C-3' | The aromatic carbon attached to the thiazole ring. |
| ~130 | C-5' | Aromatic CH carbon. |
| ~122 | C-6' | Aromatic CH carbon. |
| ~116 | C-4' | Aromatic CH carbon. |
| ~115 | C-2' | Aromatic CH carbon. |
| ~105 | C-5 | The CH carbon of the thiazole ring is expected to be relatively shielded.[5] |
| ~65 | OCH₂ | The methylene carbon is deshielded by the adjacent oxygen and carbonyl group. |
Experimental Protocol for NMR Data Acquisition
A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.
Caption: A typical workflow for acquiring and processing NMR data.[6][7][8]
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
Predicted Mass Spectrum
Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ is expected to be the base peak.
| Predicted m/z | Assignment | Rationale |
| 251.05 | [M+H]⁺ | The protonated molecular ion. The exact mass will confirm the elemental composition. |
| 206.05 | [M+H - COOH]⁺ | Loss of the carboxylic acid group as a neutral fragment is a common fragmentation pathway.[9][10] |
| 174.04 | [M+H - OCH₂COOH]⁺ | Cleavage of the ether bond, resulting in the 3-(2-amino-4-thiazolyl)phenol ion. |
| 134.03 | [C₆H₅O-CH₂COOH]⁺ fragment | Fragmentation leading to the phenoxyacetic acid portion. |
| 111.02 | [C₄H₅N₂S]⁺ | Fragmentation of the aminothiazole ring. |
Fragmentation Pathway
The fragmentation of this compound in the mass spectrometer is predicted to follow several key pathways, initiated by the ionization of the molecule.
Caption: Predicted major fragmentation pathway for this compound.[9][11][12]
Experimental Protocol for ESI-MS Data Acquisition
Electrospray ionization is a soft ionization technique well-suited for polar molecules like the target compound.[13][14][15]
-
Sample Preparation: Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile, with a small percentage of formic acid to promote protonation.
-
Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Ionization: Apply a high voltage (typically 3-5 kV) to the capillary needle to generate a fine spray of charged droplets.
-
Desolvation: Use a heated capillary and a counter-flow of nitrogen gas to evaporate the solvent from the droplets, leading to the formation of gas-phase ions.
-
Mass Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight) to obtain the mass spectrum.
Infrared (IR) Spectroscopy
Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The absorption frequencies are characteristic of the types of bonds and functional groups present in the molecule.
Predicted IR Spectrum
The IR spectrum, typically acquired using a KBr pellet, will show characteristic absorption bands for the various functional groups.
| Predicted Wavenumber (cm⁻¹) | Vibration | Functional Group | Rationale |
| 3400-3200 | N-H stretch | Amino (NH₂) | The N-H stretching vibrations of the primary amine will appear in this region, often as two distinct peaks.[16][17] |
| 3300-2500 | O-H stretch | Carboxylic acid (COOH) | The O-H stretch of the carboxylic acid is very broad due to strong hydrogen bonding. |
| ~1700 | C=O stretch | Carboxylic acid (C=O) | The carbonyl stretch of the carboxylic acid is a strong, sharp absorption.[18][19][20] |
| ~1620 | C=N stretch | Thiazole ring | The C=N double bond in the thiazole ring will have a characteristic stretching frequency. |
| ~1600, ~1480 | C=C stretch | Aromatic ring | The C=C stretching vibrations of the benzene ring typically appear as a pair of bands. |
| ~1240 | C-O stretch | Ether (Ar-O-CH₂) | The asymmetric C-O-C stretch of the aryl ether will be a strong absorption.[18][19][20] |
| ~1100 | C-O stretch | Carboxylic acid (C-O) | The C-O single bond stretch of the carboxylic acid. |
Experimental Protocol for IR Data Acquisition (KBr Pellet Method)
The KBr pellet method is a common technique for analyzing solid samples in IR spectroscopy.[21][22][23][24][25]
-
Sample Preparation: Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet press die.
-
Pressing: Apply pressure (typically 8-10 tons) to the die to form a thin, transparent or translucent pellet.
-
Analysis: Place the KBr pellet in the sample holder of the IR spectrometer and acquire the spectrum.
-
Background Correction: A background spectrum of a pure KBr pellet should be run and subtracted from the sample spectrum to correct for any atmospheric or instrumental artifacts.
Conclusion
This technical guide provides a detailed, predictive spectroscopic analysis of this compound. By leveraging data from its constituent fragments and applying fundamental spectroscopic principles, we have constructed a comprehensive set of expected NMR, MS, and IR data. The provided experimental protocols offer a standardized approach for researchers to acquire their own data for this molecule. This guide serves as a foundational resource to aid in the synthesis, purification, and structural confirmation of this and structurally related compounds, thereby supporting ongoing research and development efforts in the pharmaceutical sciences.
References
- 1H NMR Spectrum (1D, 100 MHz, D2O, predicted) (HMDB0031609). Human Metabolome Database.
- Davarski, K., Macicek, J., & Konovalov, L. (1995). FAR IR SPECTRA AND STRUCTURES OF Zn(II) COMPLEXES OF 2-AMINOTHIAZOLES.
- Reva, I., Lapinski, L., & Fausto, R. (2019). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Molecules, 24(23), 4356.
- Kwiecien, N. W., & Brodbelt, J. S. (2020). A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. Mass Spectrometry Reviews, 40(4), 334-351.
- de la Cruz, C., & Lopez, J. C. (1987). 28 vibrational spectra and thermodynamic properties of thiazole, 2-aminothiazole, and 2-amino-[2H2]-thiazole. Journal of Molecular Structure, 158, 269-280.
- BMRB entry bmse000742 - Phenoxyacetic Acid. Biological Magnetic Resonance Bank.
- Showing metabocard for 2-Aminothiazole (HMDB0245029). Human Metabolome Database.
- Ho, C. S., Lam, C. W. K., Chan, M. H. M., Cheung, R. C. K., Law, L. K., Lit, L. C. W., ... & Tai, H. L. (2003). Electrospray ionisation mass spectrometry: principles and clinical applications. The Clinical Biochemist Reviews, 24(1), 3.
- KBr Pellet Method. Shimadzu.
- Phenoxyacetic Acid. PubChem.
- 2-Aminothiazole. PubChem.
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Solubility of 2-[3-(2-amino-4-thiazolyl)phenoxy]Acetic acid in DMSO and other solvents
An In-Depth Technical Guide to the Solubility of 2-[3-(2-amino-4-thiazolyl)phenoxy]Acetic Acid in DMSO and Other Solvents
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals on determining the solubility of this compound. Given the critical role of solubility in a compound's downstream applications, particularly in drug discovery and development, this document outlines the foundational principles and detailed experimental protocols for accurate solubility assessment. While specific quantitative solubility data for this compound is not extensively published, this guide equips researchers with the necessary methodologies to generate reliable data in-house. The focus is on the widely used solvent, dimethyl sulfoxide (DMSO), with extensions to other common organic solvents.
Introduction: The Criticality of Solubility in Drug Development
Solubility, the ability of a compound to dissolve in a solvent to form a homogeneous solution, is a fundamental physicochemical property that dictates the developability of a potential drug candidate. For a compound like this compound, which possesses structural motifs common in medicinal chemistry, understanding its solubility profile is paramount. The thiazole ring, in particular, is a feature of numerous biologically active compounds.[1]
Inadequate solubility can lead to a cascade of challenges, including:
-
Poor Bioavailability: A compound must be in solution to be absorbed in the gastrointestinal tract.
-
Difficulties in Formulation: Creating stable and effective dosage forms is challenging for poorly soluble compounds.
Dimethyl sulfoxide (DMSO) is a powerful, polar aprotic solvent renowned for its ability to dissolve a wide array of both polar and nonpolar organic compounds, making it the solvent of choice for compound storage and high-throughput screening (HTS) in drug discovery.[2][3] However, even in DMSO, compounds can have limited solubility, and it is crucial to determine this limit to ensure the integrity of experimental data.
This guide will provide a robust, step-by-step methodology for determining the solubility of this compound, focusing on the gold-standard shake-flask method.
Physicochemical Properties of this compound
A thorough understanding of the subject compound's chemical structure is essential for predicting its solubility behavior.
-
Molecular Formula: C₁₁H₁₀N₂O₃S
-
Key Structural Features:
-
2-Aminothiazole Ring: A heterocyclic moiety that can participate in hydrogen bonding.
-
Phenoxy Acetic Acid Group: This portion of the molecule introduces both aromatic and acidic characteristics, influencing its polarity and potential for salt formation. The carboxylic acid function suggests that solubility will be pH-dependent in aqueous media.
-
-
General Solubility of Thiazole Derivatives: Thiazole itself is soluble in alcohol and ether, indicating an affinity for polar organic solvents.[1][4]
The presence of both hydrogen bond donors (amino and carboxylic acid groups) and acceptors (thiazole nitrogen, ether, and carbonyl oxygens) suggests that the compound will be most soluble in polar aprotic solvents like DMSO, and polar protic solvents like ethanol and methanol.
Experimental Determination of Equilibrium Solubility
The most reliable method for determining the equilibrium solubility of a compound is the shake-flask method .[5] This technique involves generating a saturated solution by agitating an excess of the solid compound in the solvent of interest for a sufficient period to reach equilibrium. The concentration of the dissolved compound in the supernatant is then quantified.
Materials and Equipment
-
This compound (crystalline solid)
-
Anhydrous DMSO
-
Other organic solvents for testing (e.g., ethanol, methanol, acetonitrile, acetone)
-
Calibrated analytical balance
-
Vortex mixer
-
Thermostatically controlled shaker/incubator
-
Centrifuge
-
Micropipettes
-
HPLC or UV-Vis spectrophotometer
-
2 mL microcentrifuge tubes or glass vials
Step-by-Step Experimental Protocol
Part A: Preparation of a Saturated Solution
-
Weighing the Compound: Accurately weigh out an excess amount of this compound (e.g., 5-10 mg) into a 2 mL microcentrifuge tube or glass vial. The key is to have more solid than will dissolve.[2]
-
Solvent Addition: Add a precise volume of the chosen solvent (e.g., 1 mL of DMSO) to the tube.
-
Equilibration: Tightly cap the tube and place it in a shaker incubator set to a constant temperature (e.g., 25°C). Agitate the mixture for 24-48 hours to ensure that equilibrium is reached.[2] A visual confirmation of excess solid at the bottom of the tube is necessary to confirm that the solution is saturated.
Part B: Separation of Undissolved Solid
-
Centrifugation: After the equilibration period, centrifuge the tube at high speed (e.g., 14,000 rpm) for 10-15 minutes to pellet the undissolved solid.[2]
-
Supernatant Collection: Carefully collect a known volume of the clear supernatant without disturbing the pellet. This supernatant represents the saturated solution.
Part C: Quantification of Dissolved Compound
The concentration of the compound in the saturated supernatant can be determined by a suitable analytical method. High-Performance Liquid Chromatography (HPLC) is often preferred due to its specificity and sensitivity.
-
Serial Dilution: Dilute the collected supernatant with a suitable solvent (in which the compound is highly soluble, e.g., methanol or acetonitrile) to a concentration that falls within the linear range of the analytical instrument.[2]
-
Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations.
-
Analysis: Analyze the diluted supernatant and the standard solutions by HPLC or UV-Vis spectroscopy.
-
Calculation: Determine the concentration of the compound in the diluted sample by comparing its response to the calibration curve. Back-calculate the original concentration in the undissolved supernatant to determine the maximum solubility.
Visualizing the Workflow
Caption: Workflow for determining equilibrium solubility.
Data Presentation and Interpretation
The solubility data should be presented in a clear and concise manner. A tabular format is highly recommended for comparing the solubility in different solvents.
Table 1: Hypothetical Solubility Data for this compound at 25°C
| Solvent | Solubility (mg/mL) | Solubility (mM)* |
| DMSO | > 30 (example value) | > 129 (example value) |
| Ethanol | (Experimental Value) | (Calculated Value) |
| Methanol | (Experimental Value) | (Calculated Value) |
| Acetonitrile | (Experimental Value) | (Calculated Value) |
| Water (pH 7.4) | (Experimental Value) | (Calculated Value) |
*Calculated based on a molecular weight of approximately 234.25 g/mol .
Note on DMSO Solubility: For many organic compounds, solubility in DMSO is quite high. For instance, 2,4-Dichlorophenoxyacetic acid has a reported solubility of approximately 30 mg/mL in DMSO.[6] It is plausible that the title compound exhibits similar high solubility. If the compound fully dissolves at the initial concentration, the experiment should be repeated with a larger starting mass until a precipitate is observed after equilibration.
Considerations for Trustworthiness and Scientific Integrity
To ensure the generation of reliable and reproducible data, the following points must be considered:
-
Purity of the Compound: The purity of this compound should be confirmed by analytical techniques such as NMR or LC-MS prior to solubility determination.
-
Solvent Quality: Use anhydrous, high-purity solvents to avoid variability. DMSO is hygroscopic, and water contamination can affect solubility.[3]
-
Temperature Control: Solubility is temperature-dependent. Maintain a constant and recorded temperature throughout the experiment.
-
Equilibrium Time: Ensure sufficient time is allowed for the system to reach equilibrium. For some compounds, this may take longer than 24 hours.
-
Compound Stability: It is important to confirm that the compound does not degrade in the chosen solvent over the course of the experiment.[7] This can be checked by analyzing the supernatant for the presence of degradation products.
Conclusion
Determining the solubility of this compound is a critical step in its evaluation for any application in research and development. By following the detailed protocols outlined in this guide, researchers can generate accurate and reliable solubility data in DMSO and other relevant solvents. This information is foundational for subsequent experimental design, from in vitro biological assays to formulation development, ensuring the integrity and success of the research program.
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The Aminothiazole Scaffold: A Privileged Motif for Targeting Key Pathological Pathways
An In-depth Technical Guide for Drug Discovery Professionals
Authored by: A Senior Application Scientist
Abstract
The 2-aminothiazole moiety represents a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its remarkable ability to interact with a diverse array of biological targets. This versatility has led to the development of numerous therapeutic agents and clinical candidates across multiple disease areas, including oncology, neurodegenerative disorders, and infectious diseases. This technical guide provides a comprehensive exploration of the key therapeutic targets of aminothiazole-based compounds. We will delve into the mechanistic underpinnings of their activity, present detailed experimental protocols for target validation and compound characterization, and visualize the complex biological pathways they modulate. This document is intended to serve as a valuable resource for researchers and drug development professionals, offering field-proven insights to accelerate the discovery of novel aminothiazole-based therapeutics.
The Aminothiazole Core: Structural Features and Medicinal Chemistry Significance
The 2-aminothiazole ring system is a five-membered heterocycle containing both nitrogen and sulfur atoms. Its unique electronic properties and conformational flexibility allow it to serve as an excellent scaffold for presenting a variety of substituents in a defined three-dimensional space. This enables it to form key interactions, such as hydrogen bonds and van der Waals forces, with the active sites of numerous proteins.[1][2] The amenability of the aminothiazole core to straightforward and diverse chemical modifications has further cemented its importance in the construction of large and structurally varied compound libraries for high-throughput screening.[3][4]
One of the most critical features of the 2-aminothiazole scaffold is its ability to act as a bioisostere for other chemical groups, effectively mimicking their interactions with biological targets while often improving pharmacokinetic properties.[5] This has been a key strategy in the optimization of lead compounds, leading to the discovery of potent and selective inhibitors for a range of enzyme families.
Oncology: A Major Arena for Aminothiazole-Based Kinase Inhibitors
The dysregulation of protein kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention. Aminothiazole-based compounds have proven to be particularly adept at targeting the ATP-binding pocket of various kinases, leading to the development of several successful anti-cancer agents.[1][6]
Cyclin-Dependent Kinases (CDKs): Halting the Cell Cycle
Cyclin-dependent kinases are a family of serine/threonine kinases that play a pivotal role in regulating the cell cycle.[7] Their aberrant activity is a common feature of cancer cells, leading to uncontrolled proliferation. Aminothiazole derivatives have been successfully developed as potent inhibitors of various CDKs.[7][8]
Mechanism of Action: Aminothiazole-based CDK inhibitors typically function as ATP-competitive inhibitors. The aminothiazole core forms crucial hydrogen bonding interactions with the hinge region of the kinase's active site, a conserved motif for ATP binding.[7] This occupation of the ATP-binding pocket prevents the phosphorylation of key substrates, such as the retinoblastoma protein (Rb), thereby inducing cell cycle arrest, primarily at the G1/S checkpoint, and subsequently apoptosis.[8][9]
Key Targets and Representative Compounds:
| Target | Representative Aminothiazole Compound | IC50 | Therapeutic Application | Reference |
| CDK2 | Compound 14 (BMS) | 1-10 nM | Ovarian Carcinoma | [8] |
| CDK4/6 | Compound A (Merck) | Potent & Selective | Leukemia/Lymphoma | [9][10] |
| CDK5 | N-(5-isopropyl-thiazol-2-yl) isobutyrate | 320 nM | Alzheimer's Disease | [11] |
Experimental Workflow: Validating CDK Inhibition
The following workflow outlines a standard procedure for identifying and characterizing aminothiazole-based CDK inhibitors. The causality behind each step is explained to provide a self-validating system.
Figure 1: Experimental workflow for validating CDK inhibitors.
Detailed Protocol: Western Blot for Phospho-Retinoblastoma (p-Rb)
-
Cell Culture and Treatment: Seed a suitable cancer cell line (e.g., T98G human glioma cells) in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the aminothiazole compound for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. The inclusion of phosphatase inhibitors is critical to preserve the phosphorylation status of Rb.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for phosphorylated Rb at Ser780 overnight at 4°C.[9] Subsequently, wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH) to determine the dose-dependent inhibition of Rb phosphorylation.
Aurora Kinases: Disrupting Mitosis
The Aurora kinase family (A, B, and C) are crucial regulators of mitosis, involved in centrosome maturation, spindle assembly, and cytokinesis.[12][13] Their overexpression is frequently observed in various cancers, making them attractive therapeutic targets. Aminothiazole derivatives have been identified as potent and selective inhibitors of Aurora kinases.[12][14]
Mechanism of Action: Similar to CDK inhibitors, aminothiazole-based Aurora kinase inhibitors are ATP-competitive. They bind to the active site of Aurora kinases, preventing the phosphorylation of key mitotic substrates like histone H3 at serine 10.[12] This inhibition leads to mitotic arrest, endoreduplication, and ultimately, apoptosis.[12]
Figure 2: Simplified signaling pathway of Aurora kinase inhibition.
Vascular Endothelial Growth Factor Receptor (VEGFR): Cutting Off the Blood Supply
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR, are key mediators of this process. Aminothiazole-based compounds have been developed as potent inhibitors of VEGFR-2, a crucial receptor tyrosine kinase in the VEGF signaling pathway.[15][16][17]
Mechanism of Action: These compounds inhibit the tyrosine kinase activity of VEGFR-2, preventing its autophosphorylation and the subsequent activation of downstream signaling pathways that promote endothelial cell proliferation, migration, and survival.[18] This anti-angiogenic effect effectively starves the tumor of essential nutrients and oxygen.
Neurodegenerative Disorders: A New Frontier for Aminothiazoles
While the primary focus of aminothiazole research has been in oncology, there is growing evidence for their therapeutic potential in neurodegenerative diseases.
Alzheimer's Disease
Alzheimer's disease is characterized by the accumulation of amyloid-beta plaques and neurofibrillary tangles composed of hyperphosphorylated tau protein. Aminothiazole derivatives have shown promise in targeting multiple aspects of Alzheimer's pathology.[11][19] Some compounds have demonstrated the ability to inhibit cholinesterase activity, a key enzyme in the breakdown of the neurotransmitter acetylcholine, which is deficient in Alzheimer's patients.[11][20] Others have been shown to inhibit the aggregation of amyloid-beta and tau proteins.[11]
Prion Diseases
Prion diseases are fatal neurodegenerative disorders caused by the misfolding of the prion protein (PrP). Certain 2-aminothiazole compounds have been identified as potent anti-prion agents, capable of reducing the accumulation of the misfolded PrP isoform in infected neuronal cells.[21][22] The exact mechanism of action is still under investigation but appears to involve the inhibition of new misfolded PrP formation rather than the disaggregation of existing plaques.[21]
Infectious Diseases: A Broad Spectrum of Activity
The aminothiazole scaffold has also been incorporated into compounds with significant antimicrobial activity.
Antibacterial Agents
Aminothiazole derivatives have demonstrated potent activity against a range of Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[3][23][24] Molecular docking studies suggest that some of these compounds may act by inhibiting MurB, an enzyme involved in the biosynthesis of the bacterial cell wall component peptidoglycan.[23][25]
Antifungal and Antiviral Activity
In addition to their antibacterial properties, certain aminothiazole compounds have shown promising antifungal activity, potentially through the inhibition of fungal CYP51.[23][25] Furthermore, some derivatives have exhibited antiviral effects, for instance, against the influenza A virus.[26][27][28][29][30]
Conclusion and Future Perspectives
The 2-aminothiazole scaffold continues to be a highly valuable and versatile platform in drug discovery. Its proven success in targeting protein kinases has revolutionized aspects of cancer therapy, and its emerging roles in neurodegenerative and infectious diseases highlight its vast therapeutic potential. Future research will likely focus on the development of next-generation aminothiazole-based compounds with improved selectivity and pharmacokinetic profiles, as well as the exploration of novel biological targets. The continued application of structure-based drug design, coupled with a deeper understanding of the complex biology of disease, will undoubtedly lead to the discovery of new and innovative aminothiazole-based medicines.
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- Naz, S., et al. (2021). Amino Acid Conjugates of Aminothiazole and Aminopyridine as Potential Anticancer Agents: Synthesis, Molecular Docking and in vitro Evaluation - PMC - PubMed Central. Drug Design, Development and Therapy, 15, 1493-1508.
- Karaman, R. (2021). Synthesis and anticancer properties of 2-aminothiazole derivatives - Taylor & Francis Online.
- Tsukuda, T., et al. (2012). Design and synthesis of novel DFG-out RAF/vascular endothelial growth factor receptor 2 (VEGFR2) inhibitors - PubMed. Bioorganic & Medicinal Chemistry Letters, 22(13), 4346-4351.
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Navigating the Unknown: A Technical Guide to the Safe Handling of 2-[3-(2-amino-4-thiazolyl)phenoxy]Acetic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide on the safety, handling, and risk assessment of 2-[3-(2-amino-4-thiazolyl)phenoxy]acetic acid. As a novel chemical entity, specific toxicological data and a formal Material Safety Data Sheet (MSDS) are not publicly available. Therefore, this guide adopts a foundational safety principle: in the absence of conclusive data, a compound must be treated as potentially hazardous. We will dissect the molecule's structure to predict potential hazards, establish a robust risk assessment framework, and detail best practices for handling, storage, and emergency response. This guide is intended to empower researchers to manage the inherent uncertainties of working with novel compounds, ensuring a culture of safety and scientific integrity.
Introduction: The Challenge of Novel Chemical Entities
The advancement of pharmaceutical and chemical research relies on the synthesis of novel molecules like this compound. While these compounds hold immense potential, they also present a significant safety challenge: a lack of established toxicological data. Standard safety documents, such as an MSDS, are the culmination of extensive testing. For new compounds, such resources do not yet exist.
The prudent and ethically mandated approach is to assume potential toxicity based on a compound's structural features and the known hazards of similar chemical classes.[1][2] This guide provides the necessary framework for a thorough risk assessment and the implementation of stringent safety protocols, ensuring that scientific discovery does not come at the cost of personal or environmental safety.
Hazard Identification through Structural Analysis (Structure-Activity Relationship)
The first step in a risk assessment is to predict potential hazards by analyzing the compound's constituent parts.[3][4]
2.1. The 2-Aminothiazole Moiety
The 2-aminothiazole ring is a common scaffold in medicinal chemistry.[5][6] However, it is not without potential hazards.
-
Metabolic Activation: Drugs containing aminothiazole groups are known to be susceptible to metabolic activation by cytochrome P450 enzymes.[7] This can generate reactive metabolites that may covalently bind to cellular macromolecules, potentially leading to organ toxicity or idiosyncratic adverse drug reactions.[7]
-
Sensitization: Amines, in general, can be skin and respiratory sensitizers.
2.2. The Phenoxyacetic Acid Moiety
Phenoxyacetic acid and its derivatives are a well-studied class of compounds, famously including several herbicides.[8][9]
-
Biological Activity: This structural class is designed to be biologically active. While the specific activity of the target molecule is unknown, the presence of this moiety suggests a potential for interaction with biological systems.
-
Irritation: Phenoxyacetic acid itself is classified as an irritant, causing skin and eye irritation.[8][10] It is reasonable to assume the target compound may share these properties.
Table 1: Predicted Hazard Profile
| Hazard Class | Predicted Risk | Rationale |
| Acute Toxicity | Potentially Harmful | May cause skin, eye, and respiratory tract irritation based on structural analogues.[8] |
| Metabolic Toxicity | Potential for Organ Toxicity | The 2-aminothiazole group may form reactive metabolites.[7] |
| Sensitization | Potential Sensitizer | Aromatic amine structures are associated with skin and respiratory sensitization. |
| Chronic Toxicity | Unknown | No data available. Must be handled as if potentially carcinogenic, mutagenic, or a reproductive toxicant.[1] |
A Framework for Risk Assessment and Control
A formal risk assessment is mandatory before any work with this compound begins.[3][11] This process is a self-validating system to ensure all potential hazards are considered and controlled.
Caption: Required Personal Protective Equipment (PPE).
3.2.3. Administrative Controls
-
Designated Area: Establish a clearly marked "Designated Area" within the lab for handling this compound. This could be a specific fume hood or bench area. [1]* Training: All personnel must be trained on this specific safety protocol before handling the compound.
-
Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn. [12]* No Unattended Experiments: Experiments involving this compound should not be left unattended.
-
Restricted Access: Only authorized and trained personnel should be allowed in the designated area during handling.
Standard Operating Procedures (SOPs)
4.1. Handling and Storage Protocol
-
Preparation: Before handling, ensure the chemical fume hood is operational and the work area is clean. Don all required PPE.
-
Weighing: Weigh the solid compound in the fume hood. Use a disposable weigh boat or line the balance with protective paper.
-
Transfers: Conduct all transfers of the solid or its solutions within the fume hood. Use a spatula for solids and pour liquids carefully to avoid splashing.
-
Labeling: All containers must be clearly labeled with the full chemical name, "this compound," and the warnings: "POTENTIALLY HAZARDOUS. TOXICOLOGICAL PROPERTIES UNKNOWN ". [13]5. Storage: Store the compound in a tightly sealed, properly labeled container. Keep it in a cool, dry, and well-ventilated cabinet away from strong oxidizing agents. [1]The storage location should be clearly labeled to indicate that it contains a substance with unknown hazards.
4.2. Spill Response Protocol
Treat any spill as a major spill. [1]
-
Alert & Evacuate: Alert personnel in the immediate area. Evacuate the affected area.
-
Isolate: Prevent entry into the area. If safe to do so, close the fume hood sash.
-
Report: Notify the laboratory supervisor and the institution's Environmental Health & Safety (EH&S) department immediately.
-
Do Not Clean Alone: Do not attempt to clean the spill yourself. Wait for trained emergency responders.
-
Provide Information: Be available to provide responders with all available information about the compound.
4.3. First Aid and Exposure Protocol
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Waste Disposal
All waste containing this compound, including contaminated gloves, weigh boats, and excess material, must be treated as hazardous chemical waste. [13]
-
Segregation: Collect all waste in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Labeling: The waste container label must include the full chemical name and associated hazard warnings.
-
Disposal: Arrange for disposal through your institution's certified hazardous waste management program. DO NOT dispose of this material down the drain or in the regular trash. [13]
Conclusion
Working with novel chemical compounds is at the forefront of scientific innovation. This inherent uncertainty necessitates a shift in mindset from following a prescribed MSDS to actively engaging in a dynamic risk assessment process. For this compound, the principles of structural hazard prediction, stringent engineering and personal controls, and thorough emergency preparedness are not merely recommendations—they are requirements. By adhering to this guide, researchers can confidently and safely explore the potential of this molecule while upholding the highest standards of laboratory safety and scientific integrity.
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A Technical Guide to Sourcing and Qualification of 2-[3-(2-amino-4-thiazolyl)phenoxy]Acetic Acid for Pharmaceutical Research and Development
Introduction: The Significance of 2-[3-(2-amino-4-thiazolyl)phenoxy]Acetic Acid in Drug Discovery
This compound, identified by CAS Number 1082128-37-7, is a heterocyclic compound incorporating a reactive aminothiazole moiety and a phenoxyacetic acid side chain. This structural motif is of significant interest to medicinal chemists and drug development professionals. The aminothiazole core is a well-established pharmacophore present in numerous approved drugs, valued for its ability to engage in a variety of biological interactions. The phenoxyacetic acid component provides a crucial handle for modifying solubility, pharmacokinetic properties, and for forming stable salts. As a key building block or intermediate, the purity and consistent quality of this reagent are paramount to the success of a research and development campaign, directly impacting the integrity of biological data and the efficiency of synthetic routes.
This guide provides an in-depth framework for researchers, scientists, and procurement specialists on the identification of commercial suppliers, the critical evaluation of material quality, and the implementation of a robust qualification process for this compound.
Part 1: Commercial Supplier Landscape and Initial Qualification
The initial step in sourcing this critical intermediate involves identifying and vetting potential commercial suppliers. The global chemical marketplace offers a range of vendors, from large multinational corporations to specialized custom synthesis labs.
Identifying Potential Suppliers
A survey of the current market indicates that this compound is available from a variety of sources, including research chemical suppliers and contract manufacturing organizations. Key regions for sourcing include the United States, China, and India. Initial searches on chemical procurement platforms and supplier websites will yield a list of potential vendors. It is crucial to distinguish between manufacturers and distributors, as this can impact traceability and technical support.
Initial Screening and Documentation Request
Once a list of potential suppliers is compiled, a systematic screening process should be initiated. This process is not merely about price comparison but is a critical risk-mitigation step. The following documentation should be requested from each prospective supplier:
-
Certificate of Analysis (CoA): A batch-specific CoA is non-negotiable. This document provides the initial and most critical data on the quality of the material.
-
Safety Data Sheet (SDS): Essential for proper handling, storage, and risk assessment.
-
Supplier Qualification Questionnaire: A standardized document to assess the supplier's quality management systems, manufacturing capabilities, and regulatory compliance.[1][2][3][4][5]
The logical flow for this initial phase of supplier engagement is depicted in the workflow diagram below.
Caption: Workflow for Initial Supplier Identification and Screening.
Part 2: In-Depth Technical Evaluation and Quality Control
A paper-based assessment is insufficient for qualifying a critical raw material. In-house analytical verification is a mandatory step to ensure the material meets the stringent requirements of pharmaceutical development.
Deconstructing the Certificate of Analysis (CoA)
The CoA is the cornerstone of material qualification. A comprehensive CoA should include more than just the purity value.[6][7][8][9][10] Below is a table outlining the key parameters to scrutinize on a CoA for this compound.
| Parameter | Typical Specification | Methodology | Importance and Scientific Rationale |
| Appearance | White to Off-White Powder | Visual Inspection | Deviations in color can indicate the presence of impurities or degradation products. |
| Identity | Conforms to Structure | ¹H NMR, ¹³C NMR, Mass Spectrometry | Confirms the molecular structure is correct. NMR provides detailed structural information, while MS confirms the molecular weight. |
| Purity (Assay) | ≥98.0% | HPLC | Quantifies the amount of the desired compound. High-performance liquid chromatography is the industry standard for this determination due to its precision and ability to separate impurities. |
| Water Content | ≤0.5% | Karl Fischer Titration | Excess water can affect reaction stoichiometry and may promote hydrolysis of the compound or other reagents. |
| Residual Solvents | Per ICH Q3C Guidelines | Headspace GC-MS | Solvents used in the final purification steps can be toxic or interfere with subsequent reactions. ICH Q3C provides limits for common solvents. |
| Inorganic Impurities | Report (e.g., <0.1% Ash) | Sulfated Ash Test | Measures the amount of non-volatile inorganic impurities, which could include residual catalysts or salts. |
| Elemental Impurities | Per ICH Q3D Guidelines | ICP-MS or ICP-OES | Controls for the presence of heavy metals and other elemental impurities that can be toxic or act as reaction inhibitors. |
Experimental Protocol: HPLC Purity and Impurity Profiling
A self-validating analytical system is crucial for confirming the supplier's stated purity and for identifying any potential unlisted impurities. Below is a detailed, step-by-step protocol for a robust reverse-phase HPLC method suitable for the analysis of this compound.
Objective: To determine the purity of this compound and to generate an impurity profile.
Materials and Reagents:
-
This compound sample
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (ACS grade or higher)
-
Volumetric flasks, pipettes, and autosampler vials
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
-
Standard and Sample Preparation:
-
Prepare a stock solution of the reference standard at approximately 1.0 mg/mL in a 50:50 mixture of Mobile Phase A and B.
-
Prepare the sample solution at the same concentration as the standard.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (or a wavelength determined by UV scan to be optimal)
-
Injection Volume: 10 µL
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0 95 5 20 5 95 25 5 95 25.1 95 5 | 30 | 95 | 5 |
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of the main peak as a percentage of the total peak area.
-
Identify and quantify any impurities relative to the main peak.
-
This method provides a robust separation of the main compound from potential impurities, and the gradient elution ensures that both polar and non-polar impurities are detected.[11][12][13][14][15]
Part 3: Supplier Qualification and Management
The final stage of the process involves formalizing the supplier relationship and establishing a framework for ongoing quality monitoring.
The Supplier Qualification Decision Matrix
The decision to approve a supplier should be based on a holistic assessment of all gathered data. A risk-based approach is essential.
Caption: Supplier Qualification and Lifecycle Management Workflow.
A formal Quality Agreement is highly recommended, especially for materials intended for later-stage development. This document outlines the responsibilities of both the supplier and the customer regarding quality specifications, change control, and the handling of out-of-specification results.[2][3][5]
Understanding Potential Impurities
An understanding of the synthetic route to this compound can provide insight into potential process-related impurities. A common route to the aminothiazole core involves the Hantzsch thiazole synthesis, which condenses a thiourea with an α-haloketone.[16][17][18][19][20] Potential impurities could include:
-
Starting materials: Unreacted 3-phenoxyaniline derivatives or reagents for the acetic acid side chain.
-
Regioisomers: The formation of the regioisomeric product, 2-[4-(2-amino-4-thiazolyl)phenoxy]acetic acid (CAS 168127-34-2), is a possibility that should be analytically controlled.
-
By-products from side reactions: Depending on the specific reagents and conditions used.
A diligent analytical chemist will be on the lookout for these potential impurities during the in-house evaluation.
Conclusion
The successful sourcing of high-quality this compound is a multi-faceted process that extends beyond a simple purchasing transaction. It requires a systematic and scientifically rigorous approach to supplier identification, technical evaluation, and ongoing quality management. By implementing the principles and protocols outlined in this guide, researchers and drug development professionals can mitigate risks, ensure the integrity of their scientific work, and build a secure and reliable supply chain for this critical chemical intermediate.
References
- Pharmaceuticals GMP: Procedure for Qualification of Vendors for Raw Material and Packaging Materials. (2011).
- Atlas Compliance. Supplier Qualification: How to Ensure Quality in Pharma. (2024).
- GMP-Verlag. Supplier Qualification in GMP - What Do You Need To Consider?.
- ProPharma. Supplier Qualification in the Pharmaceutical Supply Chain. (2016).
- SimplerQMS. Supplier Qualification: Definition, Process, and Guidelines. (2024).
- MicroChemicals. Certificate of Analysis Example.
- Datacor, Inc. 2024 Certificate of Analysis - Definition, Example Template & Requirements. (2024).
- pdfFiller. 18 Printable certificate of analysis chemical Forms and Templates.
- NSW Environment Protection Authority. Certificate of Analysis. (2023).
- A Quantitative Reliable RP-HPLC Method Development and Validation for the Monitoring of Acetic Acid in Lacosamide Anti Epilepsy Drug. International Journal of Pharmaceutical and Biological Archives. (2024).
- Der Pharma Chemica. Synthesis of novel 2-amino thiazole derivatives. (2012).
- Basavanakatti, et al. Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. BMC Chemistry. (2024).
- Wang, Q., et al. RP-HPLC Determination of α-(2-Aminothiazol-4-yl)-α-[(Tert.-Butoxy-Carbonyl)-Iso-Propoxyimino]-Acetic Acid. Physical Testing and Chemical Analysis Part B:Chemical Analysis. (2008).
- Elsadek, M. F., et al. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules. (2021).
- Sviderskaya, E., et al. Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. Molecules. (2022).
- Google Patents. 2-aminothiazole derivative, preparation method, and use.
- Pharmacia. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. (2022).
- World Journal of Research and Review. An Overview of Biological and Synthetic Aspects of Thiazole Derivatives in Heterocyclic Chemistry. (2016).
- Gao, L., et al. Determination of 2,4-Dichlorophenoxyacetic acid (2,4-D) in rat serum for pharmacokinetic studies with a simple HPLC method. PLoS One. (2018).
- Google Patents. Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride.
- PubChem. (2-Amino-1,3-thiazol-4-yl)acetic acid.
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Methodological & Application
Experimental protocol for using 2-[3-(2-amino-4-thiazolyl)phenoxy]Acetic acid in vitro
An official WHO-recognized name for this compound has not been established. For clarity in this document, it will be referred to by its structural name or as "the compound."
Application Note & Protocol Guide
Topic: Experimental Framework for the In Vitro Characterization of 2-[3-(2-amino-4-thiazolyl)phenoxy]Acetic Acid
Audience: Researchers, scientists, and drug development professionals.
Scientific Introduction & Strategic Overview
The compound this compound belongs to a class of molecules containing two key pharmacophores: the 2-aminothiazole ring and the phenoxyacetic acid moiety. The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, known for a vast range of biological activities including anticancer, anti-inflammatory, and antimicrobial effects[1][2]. Similarly, phenoxyacetic acid derivatives have been explored for various therapeutic applications, including as herbicides and potential metabolic modulators[3][4].
Given that the specific biological target of this compound is not defined in publicly available literature, this document presents a strategic, multi-tiered experimental protocol. The objective is to guide the initial in vitro characterization of this novel chemical entity. Our approach is not based on a known mechanism but is designed as an exploratory framework to first assess its general bioactivity and then to probe for effects on common pathways associated with its structural motifs.
This guide will enable researchers to:
-
Establish a foundational activity profile, including cytotoxicity and effective concentration range.
-
Screen for potential anti-inflammatory effects.
-
Investigate the modulation of key metabolic signaling pathways.
-
Generate robust, preliminary data to guide subsequent, more focused mechanism-of-action studies.
The following workflow provides a logical progression for the initial characterization of a novel compound like this compound.
Compound Preparation and Handling
Scientific integrity begins with proper sample handling. The physical properties of the compound dictate its formulation for biological testing.
Table 1: Compound Specifications (Hypothetical & Known)
| Property | Value / Information | Source / Note |
|---|---|---|
| IUPAC Name | 2-[3-(2-amino-1,3-thiazol-4-yl)phenoxy]acetic acid | - |
| CAS Number | 1082128-37-7 | BenchChem[3] |
| Molecular Formula | C11H10N2O3S | Calculated |
| Molecular Weight | 250.28 g/mol | Calculated |
| Appearance | Likely a solid powder (e.g., off-white to light orange) | Based on similar compounds[5] |
| Solubility | Expected to be poorly soluble in water. Soluble in organic solvents like DMSO. | Based on chemical structure. |
| Storage | Store stock solutions at -20°C or -80°C. Protect from light. | Standard practice for novel compounds. |
Protocol 1: Preparation of Master Stock Solution
Rationale: Dimethyl sulfoxide (DMSO) is a standard solvent for dissolving hydrophobic compounds for in vitro assays due to its high solubilizing power and miscibility with aqueous culture media. A high-concentration master stock minimizes the final DMSO concentration in culture, which can itself be toxic to cells.
Materials:
-
This compound powder
-
Anhydrous, sterile-filtered DMSO
-
Sterile 1.5 mL microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance and weighing paper
Procedure:
-
Accurately weigh out 5-10 mg of the compound.
-
Calculate the volume of DMSO required to create a 10 mM or 20 mM master stock solution.
-
Formula: Volume (L) = Mass (g) / (Molar Mass ( g/mol ) * Molarity (mol/L))
-
Example for 10 mg at 10 mM: Volume = 0.010 g / (250.28 g/mol * 0.010 mol/L) = 0.00399 L = 3.99 mL
-
-
Add the calculated volume of DMSO to the vial containing the compound.
-
Vortex vigorously for 2-5 minutes. If necessary, gently warm the solution (e.g., in a 37°C water bath) and sonicate to aid dissolution.
-
Once fully dissolved, aliquot the master stock into smaller working volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C or -80°C, protected from light.
Scientist's Note: Always prepare a vehicle control using the same batch of DMSO and subjecting it to the same dilutions as the test compound. The final concentration of DMSO in the cell culture medium should ideally be ≤ 0.5% and must not exceed 1%, as higher concentrations can induce cellular stress and artifacts[6].
Tier 1: Cell Viability and Cytotoxicity Screening
Core Objective: To determine the concentration range at which the compound affects cell viability or proliferation. This is a critical first step to distinguish between targeted biological effects and non-specific toxicity.[7][8]
Protocol 2: MTT Cell Viability Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity. Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells[9].
Cell Line Selection:
-
A549 (Human Lung Carcinoma): A common, robust cancer cell line.
-
HEK293 (Human Embryonic Kidney): A non-cancerous, immortalized cell line for general toxicity assessment.
-
RAW 264.7 (Murine Macrophage): Relevant for subsequent inflammation assays.
Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency using standard procedures.
-
Trypsinize, count, and dilute cells to a seeding density of 5,000-10,000 cells per 100 µL per well in a 96-well plate.
-
Incubate the plate for 18-24 hours at 37°C, 5% CO2 to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the compound from your master stock in complete culture medium. A common starting range is a 10-point, 2-fold dilution series starting from 100 µM down to ~0.2 µM.
-
Include "cells + medium only" (no treatment) and "cells + vehicle" (highest DMSO concentration) controls.
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the compound dilutions. .
-
-
Incubation: Incubate the plate for 48 hours at 37°C, 5% CO2. A 48-hour time point is sufficient to observe effects on cell proliferation.
-
MTT Addition:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well (final concentration 0.5 mg/mL).
-
Incubate for 3-4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the crystals.
-
Place the plate on a shaker for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis:
-
Normalize the absorbance values to the vehicle control wells (set to 100% viability).
-
Plot the percentage of cell viability versus the log of the compound concentration.
-
Use a non-linear regression (sigmoidal dose-response) model to calculate the IC50 value (the concentration at which 50% of cell viability is inhibited).
Tier 2: Mechanistic & Pathway Screening
Based on the IC50 values from Tier 1, select a range of non-toxic concentrations (e.g., IC50/10, IC50/4) to investigate specific mechanisms without the confounding variable of cell death.
Protocol 3: AMPK Activation Western Blot Assay
Rationale: Structurally related aminothiazole acetic acid derivatives have been identified as potent activators of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis[10]. This assay will determine if the compound induces the phosphorylation of AMPK, which is indicative of its activation.
Procedure:
-
Cell Culture and Treatment:
-
Seed HepG2 (human liver carcinoma) cells in 6-well plates and grow to ~80% confluency.
-
Treat cells with the compound at 2-3 non-toxic concentrations for a specified time (e.g., 1-4 hours).
-
Include a vehicle control (DMSO) and a positive control (e.g., 1 mM AICAR, a known AMPK activator).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant (protein lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blot:
-
Normalize all samples to the same protein concentration (e.g., 20 µg) with lysis buffer and Laemmli sample buffer.
-
Boil samples at 95°C for 5 minutes.
-
Load samples onto a polyacrylamide gel and perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer.
-
Primary Antibody 1: Rabbit anti-phospho-AMPKα (Thr172)
-
Primary Antibody 2: Rabbit anti-AMPKα (Total)
-
Loading Control: Mouse anti-β-Actin or GAPDH
-
-
Wash the membrane 3 times with TBST.
-
Incubate with HRP-conjugated secondary antibodies (e.g., anti-rabbit IgG-HRP, anti-mouse IgG-HRP) for 1 hour at room temperature.
-
Wash the membrane 3 times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Image the resulting signal using a chemiluminescence imager.
-
Data Analysis:
-
Quantify the band intensities using software like ImageJ.
-
For each sample, calculate the ratio of phospho-AMPK to total-AMPK.
-
Normalize this ratio to the vehicle control to determine the fold-change in AMPK activation. A significant increase in this ratio upon treatment indicates the compound activates AMPK.
Data Interpretation and Future Directions
The results from this initial characterization will provide a critical foundation for understanding the bioactivity of this compound.
Table 2: Interpreting Potential Outcomes
| Assay | Possible Outcome | Interpretation & Next Steps |
|---|---|---|
| Cell Viability | Low IC50 (< 10 µM) in cancer cells, high IC50 in non-cancerous cells. | The compound may have selective cytotoxic activity. Next: Screen against a broader cancer cell line panel; investigate mechanism of cell death (e.g., apoptosis assays). |
| Cell Viability | High IC50 (> 50 µM) across all cell lines. | The compound is not broadly cytotoxic and is suitable for investigating non-cytotoxic biological effects. Next: Proceed with mechanistic assays at concentrations up to 20-30 µM. |
| AMPK Activation | Dose-dependent increase in p-AMPK/AMPK ratio. | The compound is a potential AMPK activator. Next: Perform in vitro kinase assays with purified LKB1 and AMPK to confirm direct activation; investigate downstream metabolic effects (e.g., glucose uptake assays). |
| AMPK Activation | No change in p-AMPK/AMPK ratio. | The compound does not appear to activate AMPK under these conditions. Next: Explore other pathways associated with its structural class, such as screening for anti-inflammatory or receptor binding activity (e.g., PPAR). |
By systematically applying this framework, researchers can efficiently generate a preliminary data package that illuminates the biological potential of this compound, thereby justifying and guiding all future investigation.
References
- Atienzar, F. A., et al. (2016). The Use of In Vitro Methods to Predict Human Safety. In Comprehensive in Vitro Toxicology.
- Blomme, E. A., & Will, Y. (2016). In Vitro Methods to Assess Toxicity.
- Promega Connections. (2011). Considerations for Successful Cell-Based Assays I: Choosing Your Cells. [Link]
- Cos, P., et al. (2006).
- HubPages. (2023). In Vitro Assays: The Bedrock of Drug Discovery and Development. [Link]
- Dash, R. P., et al. (2020). The Importance of In Vitro Assays in Drug Development. In Journal of Pharmacological and Toxicological Methods.
- Visikol. (2023). The Importance of In Vitro Assays. [Link]
- Immunologix. (2021). Cell Based Assays in Drug Development: Comprehensive Overview. [Link]
- Seapan, M., et al. (1994). 2-[3-[2-(4,5-Diphenyl-2-oxazolyl) ethyl] phenoxy] acetic acid (BMY 42393): a new, structurally-novel prostacyclin partial agonist: 1). Inhibition of platelet aggregation and mechanism of action. Thrombosis Research. [Link]
- El-Sayed, M. A. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules. [Link]
- Khalifa, M. E. (2018).
- Pangal, A., et al. (2018). 2-[2-(4-(trifluoromethyl)phenylamino)thiazol-4-yl]acetic acid (Activator-3)
- JETIR. (2021). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review.
- Patel, K., et al. (2012). Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. International Journal of Drug Development and Research.
- Singh, N., et al. (2010). Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. Journal of Chemical and Pharmaceutical Research. [Link]
- PubChem. (n.d.). (2-Amino-1,3-thiazol-4-yl)acetic acid.
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. jetir.org [jetir.org]
- 5. (2-Amino-1,3-thiazol-4-yl)acetic acid | C5H6N2O2S | CID 34665 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. promegaconnections.com [promegaconnections.com]
- 7. discover.hubpages.com [discover.hubpages.com]
- 8. itmedicalteam.pl [itmedicalteam.pl]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. 2-[2-(4-(trifluoromethyl)phenylamino)thiazol-4-yl]acetic acid (Activator-3) is a potent activator of AMPK - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Quantification of 2-[3-(2-amino-4-thiazolyl)phenoxy]Acetic acid
Abstract
This document provides comprehensive application notes and detailed protocols for the quantitative analysis of 2-[3-(2-amino-4-thiazolyl)phenoxy]acetic acid. As a molecule of interest in pharmaceutical development and chemical synthesis, possessing robust and reliable analytical methods is paramount for quality control, pharmacokinetic studies, and stability testing. We present two primary analytical methodologies: a widely accessible High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for routine analysis and a highly sensitive and specific Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for trace-level quantification in complex matrices. The protocols are designed to be self-validating, with explanations of the causality behind experimental choices to empower researchers to adapt and troubleshoot effectively.
Introduction to the Analyte
This compound is a heterocyclic compound featuring a thiazole ring, a phenoxy linker, and a carboxylic acid moiety. This unique combination of functional groups dictates its physicochemical properties, such as its polarity, solubility, and chromophoric activity, which are critical considerations for analytical method development. The thiazole ring provides a UV chromophore, making it suitable for UV-based detection. The presence of both an acidic (carboxylic acid) and a basic (amino) group means the compound's charge state is highly dependent on pH, a key factor in chromatographic retention and mass spectrometric ionization.
Understanding these properties is the foundation for selecting appropriate analytical columns, mobile phases, and detection parameters to achieve optimal separation and quantification.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
The HPLC-UV method is a workhorse technique for the quantification of active pharmaceutical ingredients and related substances. It offers a balance of performance, cost-effectiveness, and robustness, making it ideal for quality control in manufacturing or for analyzing formulations where the analyte concentration is relatively high.
Principle of the Method
This method employs reversed-phase chromatography, where the analyte is separated based on its hydrophobic interactions with a nonpolar stationary phase (e.g., C18). A polar mobile phase is used to elute the compound from the column. The inherent UV absorbance of the 2-aminothiazole moiety allows for straightforward detection and quantification using a UV-Vis or Diode Array Detector (DAD).
Causality Behind Experimental Choices
-
Column Chemistry (C18): A C18 (octadecylsilane) stationary phase is chosen for its versatility and strong hydrophobic retention of a wide range of organic molecules. The phenoxy group in the analyte provides sufficient hydrophobicity for good retention and separation from more polar impurities.
-
Mobile Phase (Acidified Water/Acetonitrile): An acidified mobile phase (e.g., using formic or acetic acid) serves two crucial purposes. First, it suppresses the ionization of the carboxylic acid group, rendering the molecule less polar and enhancing its retention on the C18 column. Second, it provides protons for a consistent ionic environment, leading to sharp, symmetrical peak shapes. Acetonitrile is selected as the organic modifier due to its low UV cutoff and excellent elution strength for this class of compounds.
-
Wavelength Selection: The detection wavelength is set at the absorbance maximum (λmax) of the 2-aminothiazole chromophore to ensure maximum sensitivity. A DAD is recommended to confirm peak purity by evaluating the UV spectrum across the peak.
Detailed Experimental Protocol: HPLC-UV
Instrumentation and Materials:
-
HPLC System with a binary or quaternary pump, autosampler, column thermostat, and DAD.
-
Chromatographic Data System (CDS).
-
Analytical Column: Reversed-phase C18, 4.6 x 150 mm, 5 µm particle size.
-
Solvents: HPLC-grade acetonitrile and ultrapure water.
-
Reagents: Formic acid (≥99%).
-
Reference Standard: this compound (purity ≥98%).
Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient Program | See Table 1 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | DAD, 260 nm (or λmax determined from UV scan) |
| Run Time | 20 minutes |
Table 1: HPLC Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 12.0 | 5 | 95 |
| 15.0 | 5 | 95 |
| 15.1 | 95 | 5 |
| 20.0 | 95 | 5 |
Procedure:
-
Standard Preparation: Prepare a stock solution of the reference standard in a 50:50 mixture of acetonitrile and water at 1 mg/mL. From this stock, create a series of calibration standards ranging from 1 µg/mL to 100 µg/mL by serial dilution with the same diluent.
-
Sample Preparation: Accurately weigh and dissolve the sample containing the analyte in the diluent to achieve a theoretical concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
-
System Equilibration: Purge the HPLC system and equilibrate the column with the initial mobile phase conditions (95% A, 5% B) for at least 30 minutes or until a stable baseline is achieved.
-
Analysis: Inject the prepared standards and samples. Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the analyte in the samples from the calibration curve.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring high sensitivity and selectivity, such as determining low concentrations in biological matrices (e.g., plasma, urine) or identifying trace-level impurities, LC-MS/MS is the method of choice.
Principle of the Method
This technique combines the separation power of liquid chromatography with the specificity and sensitivity of tandem mass spectrometry. After chromatographic separation, the analyte is ionized, typically using Electrospray Ionization (ESI). The mass spectrometer then isolates the parent ion (precursor ion) of the analyte, fragments it, and detects specific fragment ions (product ions). This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and allows for quantification at very low levels, even in complex samples.[1]
Causality Behind Experimental Choices
-
Ionization Mode (Positive ESI): The presence of the basic 2-amino group on the thiazole ring makes the molecule readily protonated. Therefore, positive mode Electrospray Ionization (ESI+) is selected to generate a strong protonated molecule signal, [M+H]+.
-
Mobile Phase Additive (Formic Acid): As with HPLC-UV, formic acid is used to control the chromatography. In LC-MS, it also serves as a proton source, promoting efficient ionization in ESI+ mode.[2]
-
MRM Transitions: The selection of specific precursor-to-product ion transitions is the key to the method's selectivity. The most intense and stable transition is typically used for quantification (quantifier), while a second transition is monitored for confirmation (qualifier). This ensures that the detected signal is unequivocally from the analyte of interest.
-
Sample Preparation (SPE or Protein Precipitation): For biological samples, extensive cleanup is required to remove matrix components (proteins, salts, lipids) that can interfere with ionization (ion suppression) or clog the LC system. Protein precipitation is a rapid method for plasma samples, while Solid Phase Extraction (SPE) can provide a cleaner extract and is often necessary for achieving the lowest limits of quantification.[1]
Detailed Experimental Protocol: LC-MS/MS
Instrumentation and Materials:
-
UPLC/HPLC System coupled to a triple quadrupole mass spectrometer with an ESI source.
-
Mass Spectrometry Data System.
-
Analytical Column: UPLC C18, 2.1 x 50 mm, 1.7 µm particle size.
-
Solvents: LC-MS grade acetonitrile and water.
-
Reagents: Formic acid (LC-MS grade).
-
Internal Standard (IS): A stable isotope-labeled version of the analyte is ideal (e.g., with ¹³C or ¹⁵N). If unavailable, a structurally similar compound with different mass can be used.
Chromatographic and MS Conditions:
| Parameter | Condition |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Ionization Mode | ESI Positive |
| MRM Transitions | See Table 2 (Hypothetical values, must be optimized) |
| Source Parameters | Optimize for analyte (e.g., Capillary Voltage, Source Temp., Gas Flows) |
Table 2: Hypothetical MRM Transitions (Note: These must be determined experimentally by infusing the analyte)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) | Purpose |
| Analyte | [M+H]+ | Product 1 | 100 | Optimized | Quantifier |
| Analyte | [M+H]+ | Product 2 | 100 | Optimized | Qualifier |
| Internal Std. | [M+H]+ | Product 1 | 100 | Optimized | Quantifier |
Procedure:
-
Standard and QC Preparation: Prepare stock solutions of the analyte and Internal Standard in methanol or acetonitrile. Create calibration standards and quality control (QC) samples by spiking the analyte and a fixed concentration of IS into the same matrix as the unknown samples (e.g., blank plasma).
-
Sample Preparation (Plasma - Protein Precipitation): a. To 50 µL of plasma sample, standard, or QC, add 150 µL of acetonitrile containing the internal standard. b. Vortex for 1 minute to precipitate proteins.[3] c. Centrifuge at >10,000 x g for 10 minutes. d. Transfer the supernatant to a new plate or vial for injection.
-
Analysis: Inject the prepared samples. The data system will integrate the peak areas for the analyte and the IS.
-
Quantification: Create a calibration curve by plotting the ratio of the analyte peak area to the IS peak area against the analyte concentration. Calculate the concentration in unknown samples using the regression equation from the calibration curve.
Method Validation Summary
Both protocols must be validated according to relevant guidelines (e.g., ICH Q2(R1)) to ensure they are fit for purpose. Key validation parameters are summarized below.
| Parameter | HPLC-UV | LC-MS/MS |
| Specificity | Peak purity analysis by DAD, separation from known impurities. | No interfering peaks at the analyte's RT and MRM transition in blank matrix. |
| Linearity | Typically 1-100 µg/mL, r² > 0.999. | Typically 0.1-1000 ng/mL, r² > 0.995. |
| Accuracy | 98-102% recovery of spiked samples. | 85-115% recovery at three QC levels. |
| Precision | RSD < 2% for repeatability and intermediate precision. | RSD < 15% at three QC levels. |
| LOD/LOQ | Determined by signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ). | Determined by signal-to-noise and demonstrating acceptable accuracy/precision at the LOQ. |
| Robustness | Insensitive to small changes in pH, temperature, flow rate. | Insensitive to small changes in chromatographic conditions. |
Visualizations
HPLC-UV Workflow
Caption: Workflow for quantification by HPLC-UV.
LC-MS/MS Bioanalytical Workflow
Caption: Bioanalytical workflow using LC-MS/MS.
References
- PubChem. (2-Amino-1,3-thiazol-4-yl)acetic acid.
- ChemRxiv. Design, Synthesis, Characterization, Evaluation Antimicrobial Evaluation of 2 – Amino Thiazole Based Lead Compound : Docking Analysis of Ortho and Meta Substituted Analogues. Cambridge University Press. [Link]
- Nishio, T., et al. (2024). Simultaneous quantification of 2-aminothiazoline-4-carboxylic acid and 2-aminothiazoline-4-oxoaminoethanoic acid utilizing chemical derivatization followed by liquid chromatography-tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis. [Link]
- Logvinova, O. V., et al. (2015). LC-MS/MS analysis of 2-aminothiazoline-4-carboxylic acid as a forensic biomarker for cyanide poisoning.
- International Journal of Chemical Studies. (2022). Synthesis and characterization of biological active heterocycle-2-Aminothiazole. [Link]
- PubChem. (2-Amino-1,3-thiazol-4-yl)acetic acid--hydrogen chloride (1/1).
- Skoog, D. A., et al. Selected Methods of Analysis. Cengage Learning. [Link]
- Al-Said, M. A. (2014). 2-Amino-4-thiazolidinones: Synthesis and Reactions.
- Google Patents. Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride.
- Wang, Q., et al. (2008). RP-HPLC Determination of α-(2-Aminothiazol-4-yl)-α-(Tert.-Butoxy-Carbonyl)-Iso-Propoxyimino-Acetic Acid. Physical Testing and Chemical Analysis Part B: Chemical Analysis. [Link]
- eConference.io.
- Larose, J., et al. (2023). New sensitive LC-MS/MS method for the simultaneous determination of 13 phenolic and carboxylic acid pesticide biomarkers in human urine, including dicamba. Chemosphere. [Link]
- Raszewski, G., et al. (2014). A Simple HPLC Method for Determining 2-(3-Chlorophenyloamino)-5-(2,4-Dihydroxyphenyl)-1,3,4-Thiadiazole in Brain and Plasma of Animals: Application to a Pharmacokinetic Study.
- SCIEX.
- Shulaev, M. V., et al. (2017). A sensitive and rapid method for amino acid quantitation in malaria biological samples using AccQ•Tag UPLC-ESI-MS/MS with multiple reaction monitoring. Malaria Journal. [Link]
- Spaseska, F., et al. (2014). KINETIC SPEKTROPHOTOMETRIC DETERMINATION OF 2,4-DICHLORPHENOXYACETIC ACID BASED ON ITS INHIBITORY EFFECT ON THE OXIDATION OF SULFANILIC ACID BY HYDROGEN PEROXIDE. Macedonian Journal of Chemistry and Chemical Engineering. [Link]
- Agilent Technologies. Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. [Link]
- Deutsche Forschungsgemeinschaft. (1994). 2-Thioxothiazolidine-4-carboxylic acid (TTCA).
- Morrissey, B., et al. (2014). Determination and Occurrence of Phenoxyacetic Acid Herbicides and Their Transformation Products in Groundwater Using Ultra High Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry. Molecules. [Link]
Sources
- 1. LC-MS/MS analysis of 2-aminothiazoline-4-carboxylic acid as a forensic biomarker for cyanide poisoning - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination and Occurrence of Phenoxyacetic Acid Herbicides and Their Transformation Products in Groundwater Using Ultra High Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Note: A Robust RP-HPLC Method for the Analysis and Stability Assessment of 2-Aminothiazole Acetic Acid Derivatives
Abstract
This application note provides a comprehensive and scientifically grounded guide for the development and validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for 2-aminothiazole acetic acid derivatives. This class of compounds, while pharmaceutically significant, presents analytical challenges due to its inherent polarity.[1][2][3] We will detail a systematic approach, moving from understanding the analyte's physicochemical properties to a logical, step-by-step protocol for method development, optimization, and validation in accordance with ICH guidelines.[4][5][6] The core of this guide focuses on achieving robust retention and separation by carefully selecting the stationary phase and controlling the mobile phase pH to suppress ionization. Furthermore, a complete protocol for conducting forced degradation studies is provided to establish the method as stability-indicating, a critical requirement in pharmaceutical development.[7][8][9]
Introduction: The Analytical Challenge
The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[3][10] The addition of an acetic acid group creates derivatives with unique properties, but also introduces significant analytical hurdles for chromatographers. The primary challenge in RP-HPLC is managing the high polarity conferred by the amino, thiazole, and carboxylic acid functional groups. Standard C18 columns often yield poor retention, with analytes eluting at or near the void volume.
The objective of this guide is to provide a robust framework that addresses these challenges directly. By explaining the causality behind each experimental choice, we aim to empower researchers to develop reliable, accurate, and stability-indicating HPLC methods suitable for quality control, stability testing, and impurity profiling of these important pharmaceutical compounds.
Analyte Deep Dive: Physicochemical Drivers of Chromatographic Behavior
A successful HPLC method is built upon a fundamental understanding of the analyte's properties. For 2-aminothiazole acetic acid derivatives, three characteristics are paramount:
-
Polarity: The combination of a basic amine, a polar heterocyclic ring, and an acidic carboxylic acid makes the overall molecule highly polar and water-soluble.[11] This property is the primary reason for poor interaction with traditional non-polar stationary phases.[12]
-
Ionization (pKa): The molecule possesses at least two ionizable centers: the carboxylic acid (acidic, with a typical pKa ~3-5) and the aminothiazole group (basic). The analyte's overall charge, and therefore its hydrophobicity, is highly dependent on the mobile phase pH. This pH-dependence is the most powerful tool for controlling retention in RP-HPLC.[13][14]
-
UV Absorbance: The thiazole ring contains a chromophore that allows for straightforward detection using UV-Vis spectroscopy. Determining the wavelength of maximum absorbance (λmax) is crucial for achieving high sensitivity.
Strategic Method Development
Our strategy is a systematic process designed to logically address the challenges posed by the analyte. The overall workflow is outlined below.
Caption: A systematic workflow for RP-HPLC method development.
Step 1: Stationary Phase (Column) Selection
Standard C18 columns are often unsuitable for these polar analytes due to a phenomenon known as "phase collapse" or "pore dewetting" in highly aqueous mobile phases, leading to a dramatic loss of retention.[15] The solution is to use columns specifically designed for enhanced polar retention.
| Column Type | Mechanism of Action | Advantages for 2-Aminothiazole Derivatives |
| Polar-Embedded | A polar group (e.g., amide, carbamate) is embedded within the C18 alkyl chain.[15] | Prevents phase collapse, allowing for use with 100% aqueous mobile phases. Enhances retention of polar compounds through secondary interactions. |
| Polar-Endcapped | Uses polar groups to cap the residual silanols on the silica surface.[15] | Improves peak shape for basic compounds and provides compatibility with highly aqueous mobile phases. |
| Modern "Aqueous C18" | Proprietary bonding and end-capping designed to be stable and retentive in highly aqueous conditions (e.g., Waters T3). | Offers excellent retention for a broad range of polar compounds and superior stability at low pH. |
Recommendation: Begin with a modern, aqueous-compatible C18 column with polar-embedded or advanced end-capping technology. A particle size of 3 µm or smaller is recommended for higher efficiency.
Step 2: Mobile Phase Optimization
This is the most critical stage of method development for ionizable compounds.
-
pH Control - The Key to Retention: The primary goal is to suppress the ionization of the carboxylic acid group, making the molecule more neutral and therefore more hydrophobic. According to the principles of ion suppression, the mobile phase pH should be adjusted to be at least 2 pH units below the analyte's pKa.[13][14] For a typical carboxylic acid (pKa ~4.5), a mobile phase pH of 2.5 is an excellent starting point. This ensures the analyte is predominantly in its protonated (-COOH) form, which interacts more strongly with the C18 stationary phase.
Caption: Effect of mobile phase pH on analyte ionization and retention.
-
Buffer Selection: Use a buffer compatible with the desired pH and UV detection. For a pH of ~2.5, 0.1% formic acid or a 20-50 mM potassium phosphate buffer adjusted with phosphoric acid are excellent choices.
-
Organic Modifier: Acetonitrile is generally the preferred organic solvent as it provides lower backpressure and good UV transparency. Methanol can be explored as an alternative to alter selectivity if co-eluting peaks are an issue.[16]
-
Scouting Gradient: Begin with a broad scouting gradient (e.g., 5% to 95% Acetonitrile over 15-20 minutes) to determine the approximate organic concentration required to elute the analyte and any potential impurities.[15]
Protocol 1: Initial Method Development
This protocol outlines the steps for establishing initial chromatographic conditions.
Objective: To achieve good retention (k > 2) and a symmetrical peak shape for the parent analyte.
Materials & Equipment:
-
HPLC system with gradient pump, autosampler, column oven, and PDA/DAD detector.
-
Selected HPLC Column (e.g., Waters Atlantis T3, 150 x 4.6 mm, 3 µm).
-
HPLC-grade Acetonitrile, Methanol, and water.
-
Formic acid or Potassium Phosphate monobasic and Phosphoric acid.
-
Analyte standard of 2-aminothiazole acetic acid derivative.
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: Prepare 0.1% Formic Acid in water. Filter through a 0.45 µm filter.
-
Mobile Phase B: Acetonitrile.
-
-
Sample Preparation: Prepare a 0.1 mg/mL solution of the analyte in a 50:50 mixture of Mobile Phase A and B.
-
Wavelength (λmax) Determination:
-
Inject the sample and acquire a UV spectrum from 200-400 nm using the PDA/DAD detector.
-
Identify the wavelength of maximum absorbance and set this as the monitoring wavelength.
-
-
Initial Chromatographic Conditions:
-
Column: As selected (e.g., Waters Atlantis T3, 150 x 4.6 mm, 3 µm).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
Detection: At determined λmax.
-
-
Scouting Gradient Run:
-
Execute a linear gradient as follows:
Time (min) % Mobile Phase B (ACN) 0.0 5 20.0 95 25.0 95 25.1 5 | 30.0 | 5 |
-
-
Analysis & Optimization:
-
Evaluate the retention time of the main peak.
-
If retention is adequate, develop a shallower gradient around the elution point to improve resolution from any impurities.
-
If peak shape is poor (e.g., tailing), confirm the mobile phase pH is sufficiently low. Consider a different column if tailing persists.
-
Protocol 2: Forced Degradation for a Stability-Indicating Method
A stability-indicating method is one that can unequivocally separate the active pharmaceutical ingredient (API) from its degradation products.[4][9] Forced degradation studies are essential to develop and validate such a method.[7][8] The goal is to achieve 5-20% degradation of the API.
Caption: Workflow for conducting forced degradation studies.
Procedure:
For each condition, a control sample (API solution without stress agent, kept at room temperature) must be analyzed in parallel.
-
Acid Hydrolysis:
-
To 1 mL of a 1 mg/mL API solution, add 1 mL of 0.1 M HCl.
-
Heat at 60 °C for a designated time (e.g., 2, 4, 8 hours).
-
At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.[17]
-
-
Base Hydrolysis:
-
To 1 mL of a 1 mg/mL API solution, add 1 mL of 0.1 M NaOH.
-
Keep at 60 °C for a designated time.
-
At each time point, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute for analysis.[17]
-
-
Oxidative Degradation:
-
To 1 mL of a 1 mg/mL API solution, add 1 mL of 3% H₂O₂.
-
Keep at room temperature, protected from light, for a designated time.
-
Withdraw aliquots, dilute, and analyze directly.[17]
-
-
Thermal Degradation:
-
Store the solid API powder in an oven at 80 °C.
-
At designated time points, withdraw a sample, prepare a solution, and analyze.[17]
-
-
Photolytic Degradation:
-
Expose the API (in solid state and in solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
A control sample should be wrapped in aluminum foil to protect it from light.[17]
-
After exposure, prepare solutions and analyze.
-
Data Review: Analyze the chromatograms from all stress conditions. The method is considered stability-indicating if all degradation product peaks are baseline-resolved from the main API peak. Use a PDA detector to confirm peak purity of the API peak in all conditions.
Protocol 3: Method Validation (ICH Q2(R2) Framework)
Once the method is optimized and shown to be stability-indicating, it must be validated to demonstrate its suitability for the intended purpose.[18][19]
| Validation Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To demonstrate that the signal is from the analyte of interest only. | No interference from blank, placebo, or degradants at the analyte's retention time. Peak purity index > 0.999. |
| Linearity | To show a direct proportional relationship between concentration and response. | Correlation coefficient (r²) ≥ 0.999 over a specified range (e.g., 50-150% of nominal concentration). |
| Accuracy | Closeness of the measured value to the true value. | 98.0% - 102.0% recovery for API assay. |
| Precision | Agreement between a series of measurements. | %RSD ≤ 2.0% for Repeatability (n=6) and Intermediate Precision. |
| LOD & LOQ | Lowest amount of analyte that can be detected and quantified reliably. | Signal-to-Noise ratio of 3:1 for LOD and 10:1 for LOQ. |
| Robustness | Capacity to remain unaffected by small, deliberate variations in method parameters. | System suitability parameters remain within limits; %RSD of results should be minimal. |
Procedure (Abbreviated):
-
Specificity: Analyze blank, placebo, API standard, and all forced degradation samples. Evaluate for interference and check peak purity.
-
Linearity: Prepare a series of at least five standard solutions across the desired range. Perform a linear regression analysis of peak area versus concentration.
-
Accuracy: Perform recovery studies by spiking a placebo matrix with the API at three different concentration levels (e.g., 80%, 100%, 120%), in triplicate.
-
Precision:
-
Repeatability: Analyze six replicate preparations of the same sample at 100% concentration on the same day.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst or on a different instrument.
-
-
Robustness: Introduce small, deliberate changes to the method (e.g., flow rate ±0.1 mL/min, column temperature ±2 °C, mobile phase pH ±0.1 units) and assess the impact on the results and system suitability.
-
System Suitability: Before each validation run, inject a standard solution in replicate (n=5). Calculate the %RSD, theoretical plates, and tailing factor to ensure the system is performing adequately.
Conclusion
The development of a robust RP-HPLC method for polar 2-aminothiazole acetic acid derivatives is readily achievable through a systematic and scientifically driven approach. The cornerstone of this process is the effective management of the analyte's polarity and ionizable nature. By selecting a modern, polar-retentive stationary phase and carefully controlling the mobile phase pH to suppress ionization, analysts can achieve excellent retention, peak shape, and resolution. Combining this optimized method with comprehensive forced degradation studies ensures the final method is not only accurate and precise but also stability-indicating, meeting the stringent requirements of the pharmaceutical industry.
References
- A Review on HPLC Method Development and Validation in Forced Degradation Studies - ijarsct. (n.d.).
- Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development - Open Access Journals. (n.d.).
- A practical guide to forced degradation and stability studies for drug substances. (n.d.).
- Waters HILIC and reversed-phase LC columns specifically developed to tackle polar analyte separations. (n.d.).
- The role of forced degradation studies in stability indicating HPLC method development. (n.d.).
- Chromatography Techniques for Polar Analytes: Column Selection Guide - Pharma Now. (n.d.).
- Infographic: What's the Best Column for Polar Compound Retention? - Waters Blog. (2017, August 3).
- Steps for HPLC Method Validation - Pharmaguideline. (2024, December 11).
- Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. (n.d.).
- Choosing HPLC Columns for Rapid Method Development - Agilent. (2013, June 20).
- Column Selection for Reversed-Phase HPLC - LCGC International. (n.d.).
- New Method Development by HPLC and Validation as per ICH Guidelines - Acta Scientific. (2020, March 23).
- How does an acid pH affect reversed-phase chromatography separations? - Biotage. (2023, January 24).
- New approach to optimize HPLC separations of acid–base compounds with elution order involved, by using combined three-band resolution maps | Request PDF - ResearchGate. (2025, August 6).
- Mobile Phase Optimization: A Critical Factor in HPLC - Phenomenex. (2025, June 6).
- Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms - MDPI. (n.d.).
- ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025, July 22).
- Validation of Analytical Procedures Q2(R2) - ICH. (2023, November 30).
- 2-Aminothiazole: structural characteristics and its derivatives as anti-cancer agents. (2024, February 22).
- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - MDPI. (2021, March 7).
- Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. (n.d.).
- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - Semantic Scholar. (2021, March 7).
- (PDF) Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples - ResearchGate. (n.d.).
- Synthesis of novel 2-amino thiazole derivatives - Der Pharma Chemica. (n.d.).
- Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring - Pharmacia. (2019, November 12).
- A Quantitative Reliable RP-HPLC Method Development and Validation for the Monitoring of Acetic Acid in Lacosamide Anti Epilepsy Drug. (2024, November 15).
Sources
- 1. 2-Aminothiazole: structural characteristics and its derivatives as anti-cancer agents_Chemicalbook [chemicalbook.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. ijarsct.co.in [ijarsct.co.in]
- 5. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 6. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 7. openaccessjournals.com [openaccessjournals.com]
- 8. onyxipca.com [onyxipca.com]
- 9. researchgate.net [researchgate.net]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. 2-Aminothiazole-4-acetic acid | 29676-71-9 [chemicalbook.com]
- 12. pharmanow.live [pharmanow.live]
- 13. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 14. biotage.com [biotage.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. mdpi.com [mdpi.com]
- 19. database.ich.org [database.ich.org]
Application Notes and Protocols: Leveraging 2-[3-(2-amino-4-thiazolyl)phenoxy]Acetic Acid in Synthetic Chemistry
Introduction: A Versatile Scaffold for Modern Drug Discovery
In the landscape of medicinal chemistry, the strategic selection of building blocks is paramount to the successful development of novel therapeutics. 2-[3-(2-amino-4-thiazolyl)phenoxy]acetic acid is a multifaceted scaffold that has emerged as a valuable tool for researchers and drug development professionals. Its unique architecture, combining a reactive carboxylic acid, a nucleophilic aminothiazole moiety, and a phenoxy linker, offers a versatile platform for the synthesis of a diverse array of biologically active molecules.[1][2] This document serves as a comprehensive guide to harnessing the synthetic potential of this building block, providing detailed protocols, mechanistic insights, and application-focused discussions.
The 2-aminothiazole core is a well-established pharmacophore found in numerous approved drugs and clinical candidates, exhibiting a wide range of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5] The phenoxyacetic acid component, on the other hand, is recognized for its role in modulating protein-protein interactions and improving pharmacokinetic profiles. The strategic fusion of these two motifs in this compound creates a powerful building block for generating libraries of compounds with high potential for therapeutic intervention.
Chemical Properties and Reactivity Profile
A thorough understanding of the chemical properties of this compound is essential for its effective utilization in synthesis.
| Property | Value | Source |
| CAS Number | 1082128-37-7 | |
| Molecular Formula | C₁₁H₁₀N₂O₃S | |
| Molecular Weight | 250.27 g/mol |
The molecule possesses three primary reactive sites that can be selectively targeted for chemical modification:
-
Carboxylic Acid: Amenable to standard esterification and amidation reactions.
-
Exocyclic Amino Group: A nucleophilic center for acylation, alkylation, and arylation reactions.
-
Thiazole Ring: The nitrogen and sulfur atoms can participate in coordination chemistry, and the ring itself can be subject to electrophilic substitution under certain conditions.
This multi-faceted reactivity allows for a modular approach to library synthesis, enabling the exploration of a vast chemical space around a privileged core structure.
Synthetic Applications and Protocols
The true utility of this compound lies in its application as a versatile building block. Below are detailed protocols for its derivatization, grounded in established synthetic methodologies.
Amide Bond Formation: Accessing a Diverse Chemical Space
The carboxylic acid moiety of the title compound is readily converted to amides, a cornerstone transformation in medicinal chemistry. Amide derivatives often exhibit improved metabolic stability and can engage in crucial hydrogen bonding interactions with biological targets.
Workflow for Amide Synthesis:
Caption: General workflow for amide synthesis.
Protocol 1: HATU-Mediated Amide Coupling
This protocol utilizes 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU), a highly efficient coupling reagent that minimizes side reactions and racemization.
Materials:
-
This compound
-
Amine of interest (1.1 equivalents)
-
HATU (1.2 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add the amine (1.1 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 10 minutes.
-
Add HATU (1.2 eq) in one portion and continue stirring at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in DCM) to afford the desired amide.
Rationale: HATU, in the presence of a non-nucleophilic base like DIPEA, activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate readily undergoes nucleophilic attack by the amine to form the stable amide bond with high efficiency.[6]
Protocol 2: DCC-Mediated Amide Coupling
N,N'-Dicyclohexylcarbodiimide (DCC) is a classic and cost-effective coupling reagent.
Materials:
-
This compound
-
Amine of interest (1.1 equivalents)
-
DCC (1.2 equivalents)
-
Triethylamine (Et₃N) (1.5 equivalents)
-
Anhydrous Chloroform (CHCl₃) or Dichloromethane (DCM)
-
5% Sodium bicarbonate solution
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve this compound (1.0 eq) and the desired amine (1.1 eq) in anhydrous CHCl₃ or DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.5 eq) and stir for 15 minutes.
-
Add a solution of DCC (1.2 eq) in the same solvent dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with 5% sodium bicarbonate solution and then with saturated sodium chloride solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Rationale: DCC activates the carboxylic acid to form a reactive O-acylisourea intermediate, which is then attacked by the amine.[7] Triethylamine is used as a base to neutralize the acid formed during the reaction.
Esterification: Modulating Physicochemical Properties
Esterification of the carboxylic acid group is a key strategy for enhancing the lipophilicity and membrane permeability of drug candidates.
Workflow for Esterification:
Caption: General workflow for esterification.
Protocol 3: Thionyl Chloride-Mediated Esterification
This method is particularly effective for the esterification of amino acids and their derivatives, as it proceeds under relatively mild conditions.
Materials:
-
This compound
-
Anhydrous alcohol (e.g., ethanol, methanol; used in excess as solvent)
-
Thionyl chloride (SOCl₂) (3.0 equivalents)
Procedure:
-
Cool the anhydrous alcohol to 0 °C in an ice bath.
-
Slowly add thionyl chloride (3.0 eq) dropwise to the cooled alcohol with stirring. Caution: This reaction is exothermic and releases HCl gas.
-
Add this compound (1.0 eq) to the solution.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC. Upon completion, remove the excess alcohol and SOCl₂ under reduced pressure.
-
The resulting crude ester hydrochloride can be used as is or neutralized with a base and purified by column chromatography.
Rationale: Thionyl chloride reacts with the alcohol to generate an in-situ source of HCl and activates the carboxylic acid by forming an acyl chloride intermediate. The protonated amino group is protected from acting as a competing nucleophile.[4]
Characterization of Derivatives
The structural elucidation of the synthesized derivatives is crucial for confirming their identity and purity. A combination of spectroscopic techniques is typically employed.
| Technique | Expected Observations |
| ¹H NMR | Appearance of new signals corresponding to the protons of the coupled amine or alcohol moiety. A downfield shift of the methylene protons adjacent to the newly formed amide or ester carbonyl is expected. |
| ¹³C NMR | Appearance of new carbon signals from the added fragment. The carbonyl carbon signal will shift slightly depending on whether an amide or ester is formed. |
| FT-IR | Disappearance of the broad O-H stretch of the carboxylic acid. Appearance of a strong C=O stretch for the amide (typically 1630-1680 cm⁻¹) or ester (typically 1730-1750 cm⁻¹). The N-H stretch of the amide will also be present. |
| Mass Spectrometry | The molecular ion peak ([M+H]⁺ or [M]⁺) will correspond to the calculated molecular weight of the synthesized derivative. |
Applications in the Synthesis of Bioactive Molecules
While direct synthesis of a marketed drug from this compound is not prominently documented, its structural motifs are present in numerous biologically active compounds. For instance, the 2-aminothiazole core is a key feature of Dasatinib, a tyrosine kinase inhibitor.[3] The phenoxyacetic acid scaffold is found in various compounds with diverse pharmacological activities. This building block, therefore, provides a strategic starting point for the synthesis of analogs of known drugs and for the exploration of new chemical entities with potential therapeutic value.
Conclusion
This compound is a high-value building block for synthetic and medicinal chemists. Its inherent reactivity and the biological relevance of its constituent moieties make it an ideal starting point for the development of novel small molecules. The protocols outlined in this document provide a solid foundation for the efficient and reliable synthesis of a wide range of derivatives, enabling the rapid exploration of structure-activity relationships and the advancement of drug discovery programs.
References
- Himaja, M., et al. (2011). Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Asian Journal of Chemistry, 23(7), 2909-2911.
- Dabhi, R. C., et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12(1), 133-142.
- El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical reviews, 111(11), 6557-6602.
- Ilies, M., et al. (2017). HETEROCYCLES 41. SYNTHESIS AND CHARACTERISATION OF NEW THIAZOLE β-AMINO ACIDS AND β-AMINO ESTERS. Farmacia, 65(2), 204-210.
- Khalifa, M. E., & El-Gazzar, A. B. A. (2018). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica, 65(1), 1-22.
- Abbas, S. Y., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449.
- U.S. Patent 4,503,234. (1985). Production of 2-(2-aminothiazole-4-yl)-2-(syn)-methoxyimino acetic esters.
- U.S. Patent 4,391,979. (1983). Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride.
- Metwally, M. A., et al. (2010). 2-Amino-4-thiazolidinones: Synthesis and Reactions.
Sources
- 1. researchgate.net [researchgate.net]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. US4503234A - Production of 2-(2-aminothiazole-4-yl)-2-(syn)-methoxyimino acetic esters - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Cell-Based Assay Design with 2-[3-(2-amino-4-thiazolyl)phenoxy]Acetic Acid
Authored by: Senior Application Scientist, Gemini AI
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on designing and implementing cell-based assays to characterize the biological activity of the novel compound, 2-[3-(2-amino-4-thiazolyl)phenoxy]acetic acid. Based on its structural motifs, particularly the phenoxyacetic acid scaffold, we hypothesize that this compound acts as an agonist for the Free Fatty Acid Receptor 1 (FFAR1), also known as G protein-coupled receptor 40 (GPR40). GPR40 is a key therapeutic target for type 2 diabetes due to its role in potentiating glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells.[1][2] This guide presents detailed protocols for a primary calcium mobilization assay and a secondary, physiologically relevant GSIS assay, complete with explanations of the underlying scientific principles, data interpretation, and visual workflows.
Introduction and Scientific Rationale
The compound this compound possesses two key structural features that suggest a specific mode of biological activity. The 2-aminothiazole ring is a privileged scaffold found in numerous biologically active compounds.[3][4][5] More importantly, the phenoxyacetic acid moiety is a well-established pharmacophore in a class of potent and selective agonists for GPR40/FFAR1.[6] GPR40 is a G protein-coupled receptor predominantly expressed in pancreatic β-cells that is activated by medium- and long-chain free fatty acids.[1][7]
Unlike sulfonylureas, which stimulate insulin release irrespective of glucose levels and can cause hypoglycemia, GPR40 agonists enhance insulin secretion only in the presence of elevated glucose.[2][7][8] This glucose-dependent mechanism makes GPR40 an attractive and potentially safer target for the treatment of type 2 diabetes.[9]
The activation of GPR40 initiates a Gαq/11 signaling cascade.[9] This pathway involves the activation of phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. This transient increase in intracellular calcium concentration, [Ca2+]i, is a hallmark of Gq-coupled receptor activation and serves as a robust readout for a primary cell-based assay.[7][10][11]
Therefore, this guide is built upon the central hypothesis that this compound is a GPR40 agonist. We will outline the necessary steps to test this hypothesis, starting with a direct measure of Gq activation (calcium flux) and proceeding to a functional endpoint (insulin secretion).
GPR40 Signaling Pathway
The proposed mechanism of action involves the activation of the Gq signaling pathway, as depicted below. An agonist binding to GPR40 induces a conformational change, leading to the activation of the Gq alpha subunit, which in turn activates PLC, culminating in an increase in intracellular calcium.
Caption: GPR40 agonist-induced Gq signaling cascade.
Primary Assay: Intracellular Calcium Mobilization
This assay provides a rapid and sensitive method to screen for GPR40 activation. It measures the transient increase in [Ca2+]i upon compound stimulation in a cell line recombinantly expressing the human GPR40 receptor.
3.1. Experimental Workflow
Caption: Workflow for the intracellular calcium mobilization assay.
3.2. Detailed Protocol
Materials:
-
HEK293 cell line stably expressing human GPR40 (HEK-GPR40)
-
DMEM, 10% FBS, 1% Penicillin-Streptomycin, selection antibiotic (e.g., G418)
-
96-well black-walled, clear-bottom microplates
-
Assay Buffer: Hanks’ Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Probenecid (optional, to prevent dye leakage)
-
Test Compound: this compound, prepared as a 10 mM stock in DMSO
-
Negative Control: Vehicle (DMSO)
-
Instrumentation: Fluorescence microplate reader with automated liquid handling (e.g., FLIPR, FlexStation)
Procedure:
-
Cell Plating (Day 1):
-
Culture HEK-GPR40 cells to ~80% confluency.
-
Harvest cells and seed them into 96-well black-walled plates at a density of 40,000-60,000 cells/well in 100 µL of culture medium.
-
Incubate overnight at 37°C, 5% CO₂.
-
-
Dye Loading (Day 2):
-
Prepare the dye loading solution: In Assay Buffer, add Fluo-4 AM to a final concentration of 2 µM. Add Pluronic F-127 to a final concentration of 0.02% to aid dye solubilization. If using probenecid, add to a final concentration of 2.5 mM.
-
Aspirate the culture medium from the cell plate.
-
Gently wash the cells once with 100 µL of Assay Buffer.
-
Add 50 µL of the dye loading solution to each well.
-
Incubate the plate for 45-60 minutes at 37°C in the dark.
-
After incubation, gently wash the cells twice with 100 µL of Assay Buffer to remove extracellular dye, leaving a final volume of 100 µL in each well.
-
-
Compound Preparation:
-
Prepare a 4X concentrated serial dilution of the test compound and controls in Assay Buffer. For a 10-point dose-response curve, you might prepare concentrations ranging from 400 µM to 40 pM.
-
-
Fluorescence Measurement:
-
Place the cell plate and the compound plate into the fluorescence reader.
-
Set the instrument parameters (e.g., excitation ~494 nm, emission ~516 nm).
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Program the instrument to add 50 µL from the compound plate to the cell plate.
-
Immediately begin kinetic reading of fluorescence intensity every second for at least 180 seconds.
-
3.3. Data Analysis and Expected Results
The primary readout is the change in relative fluorescence units (RFU). The response is typically calculated as the peak fluorescence intensity minus the baseline fluorescence.
-
Normalization: Normalize the data by setting the vehicle control response to 0% and the response to a maximal concentration of the positive control (GW9508) to 100%.
-
Dose-Response Curve: Plot the normalized response against the logarithm of the compound concentration.
-
EC₅₀ Calculation: Fit the data to a four-parameter logistic equation to determine the EC₅₀ value, which is the concentration of the agonist that produces 50% of the maximal response.
Table 1: Hypothetical Calcium Mobilization Data
| Compound | Target | Cell Line | EC₅₀ (nM) | Max Response (% of Control) |
|---|---|---|---|---|
| Test Compound | GPR40 | HEK-GPR40 | 125 | 98% |
| GW9508 (Control) | GPR40 | HEK-GPR40 | 48[12] | 100% |
| Test Compound | Untransfected | HEK293 | >10,000 | No Response |
Secondary Assay: Glucose-Stimulated Insulin Secretion (GSIS)
This functional assay validates the findings of the primary screen in a more physiologically relevant context. It measures the ability of the test compound to potentiate insulin secretion from pancreatic β-cells in the presence of high glucose.
4.1. Experimental Workflow
Caption: Workflow for the Glucose-Stimulated Insulin Secretion (GSIS) assay.
4.2. Detailed Protocol
Materials:
-
MIN6 or INS-1 pancreatic β-cell line (endogenously expressing GPR40)[12]
-
24-well tissue culture plates
-
Krebs-Ringer Bicarbonate Buffer (KRB) supplemented with 0.5% BSA, pH 7.4. Prepare two versions:
-
Low Glucose KRB: 2.8 mM glucose
-
High Glucose KRB: 16.7 mM glucose
-
-
Test Compound and Controls (GW9508) serially diluted in both Low and High Glucose KRB.
-
Cell Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
-
Insulin Quantification Kit (ELISA, HTRF, or RIA)
Procedure:
-
Cell Plating:
-
Seed MIN6 cells into a 24-well plate at a density that allows them to reach ~90% confluency in 2-3 days.
-
-
Pre-incubation (Starvation):
-
On the day of the assay, gently wash the cell monolayer twice with DPBS.
-
Aspirate the buffer and add 500 µL of Low Glucose KRB to each well.
-
Incubate for 2 hours at 37°C to allow basal insulin secretion to stabilize.
-
-
Stimulation:
-
Carefully aspirate the pre-incubation buffer.
-
Add 500 µL of the appropriate stimulation buffer to each well. Conditions should include:
-
Low Glucose (2.8 mM) + Vehicle
-
Low Glucose (2.8 mM) + Test Compound (highest concentration)
-
High Glucose (16.7 mM) + Vehicle
-
High Glucose (16.7 mM) + Serial dilutions of Test Compound
-
High Glucose (16.7 mM) + Serial dilutions of GW9508
-
-
Incubate the plate for 1 hour at 37°C.
-
-
Sample Collection:
-
After incubation, carefully collect the supernatant from each well and transfer to a new plate or tubes. Store at -20°C until analysis. This contains the secreted insulin.
-
Immediately wash the remaining cells with 500 µL of cold DPBS.
-
Add 200 µL of Cell Lysis Buffer to each well. Incubate on ice for 15 minutes.
-
Scrape the cells and collect the lysate. Centrifuge to pellet debris and collect the supernatant. This contains the total cellular insulin.
-
-
Insulin Quantification:
-
Measure the insulin concentration in the collected supernatant and the diluted cell lysates using a commercial insulin ELISA kit, following the manufacturer’s instructions.
-
4.3. Data Analysis and Expected Results
-
Calculation: Calculate the amount of insulin secreted as a percentage of the total insulin content (secreted + intracellular) for each well to normalize for variations in cell number.
-
Fold-Increase: For each compound concentration, calculate the fold-increase in insulin secretion over the high glucose + vehicle control.
-
Analysis: A potent GPR40 agonist should show a significant, dose-dependent increase in insulin secretion in the high glucose condition but have little to no effect in the low glucose condition.[7][10][13]
Table 2: Hypothetical GSIS Assay Data
| Condition | Glucose (mM) | Compound Conc. (µM) | Insulin Secreted (% of Total) | Fold Increase over High Glucose |
|---|---|---|---|---|
| Vehicle | 2.8 | 0 | 0.8% | N/A |
| Test Compound | 2.8 | 10 | 0.9% | N/A |
| Vehicle | 16.7 | 0 | 2.5% | 1.0x |
| Test Compound | 16.7 | 0.1 | 3.8% | 1.5x |
| Test Compound | 16.7 | 1 | 5.5% | 2.2x |
| Test Compound | 16.7 | 10 | 6.8% | 2.7x |
| GW9508 | 16.7 | 10 | 6.5% | 2.6x |
Conclusion and Trustworthiness
The protocols described herein provide a self-validating system to characterize this compound. A positive result in the primary calcium mobilization assay in a GPR40-overexpressing cell line, combined with a lack of activity in the parental cell line, establishes on-target activity. Confirmation of this activity through the potentiation of glucose-dependent insulin secretion in a physiologically relevant pancreatic β-cell line provides strong evidence for its mechanism of action. By following these detailed methodologies, researchers can confidently and accurately determine if this novel compound functions as a GPR40 agonist, paving the way for further preclinical development.
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- Krasavin, M., et al. (2016). Novel agonists of free fatty acid receptor 1 (GPR40) based on 3-(1,3,4-thiadiazol-2-yl)propanoic acid scaffold. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(6), 1404-1410. [Link]
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Application Notes: The 2-[3-(2-amino-4-thiazolyl)phenoxy]Acetic Acid Scaffold in Modern Medicinal Chemistry
An in-depth guide for researchers, scientists, and drug development professionals.
Introduction: Unveiling a Privileged Scaffold
In the landscape of drug discovery, certain molecular frameworks consistently emerge as "privileged scaffolds"—structures that can be readily modified to interact with a diverse range of biological targets. The 2-aminothiazole nucleus is a quintessential example of such a scaffold, forming the core of numerous approved drugs and clinical candidates.[1][2] The title compound, 2-[3-(2-amino-4-thiazolyl)phenoxy]Acetic acid , represents a highly versatile and strategically designed evolution of this core. It integrates three key pharmacophoric elements:
-
The 2-Aminothiazole Ring: A five-membered heterocycle containing sulfur and nitrogen, renowned for its ability to form critical hydrogen bonds and other non-covalent interactions within enzyme active sites and receptors. Its derivatives have demonstrated a vast spectrum of biological activities.[3]
-
The Phenoxy Linker: A rigid ether linkage that positions the thiazole and acetic acid moieties at a defined spatial orientation. The aromatic nature of the phenoxy group allows for potential π-π stacking interactions and serves as a point for further substitution to modulate physicochemical properties.
-
The Acetic Acid Tail: This functional group significantly increases hydrophilicity and provides a carboxylic acid handle. This is crucial for forming salt bridges or strong hydrogen bonds with basic residues (like arginine or lysine) in a target protein, often mimicking the interactions of natural substrates.
This unique combination makes this compound not a drug in itself, but a powerful starting block for library synthesis and lead optimization campaigns across multiple therapeutic areas.[4][5]
Core Applications & Therapeutic Potential
The true utility of this scaffold lies in its derivatization. The 2-amino group, the carboxylic acid, and the aromatic ring are all amenable to chemical modification, allowing for a systematic exploration of the chemical space around the core structure.
Development of Novel Anti-Inflammatory Agents
The 2-aminothiazole core is a well-established feature in compounds designed to combat inflammation.[2][6] Derivatives can be synthesized to target key enzymes in the inflammatory cascade.
-
Mechanism Insight: Pro-inflammatory enzymes like cyclooxygenases (COX) and microsomal prostaglandin E2 synthase-1 (mPGES-1) are primary targets. The carboxylic acid moiety of our scaffold can mimic the native substrate, arachidonic acid, anchoring the inhibitor in the active site. Modifications to the 2-amino group with various aryl or acyl substituents can then be used to occupy adjacent hydrophobic pockets, thereby dictating potency and selectivity. Recently, 2-amino-1,3,4-thiadiazole derivatives (a related scaffold) have been identified as potent inhibitors of PGE2 biosynthesis, underscoring the potential of this chemical class.[7]
Scaffolding for Potent Antimicrobial Agents
There is a pressing global need for new antibiotics and antifungals due to rising resistance. Thiazole derivatives have long been explored for this purpose.[1][8]
-
Strategic Design: The this compound scaffold can be used to generate compounds that disrupt bacterial cell wall synthesis, inhibit essential metabolic pathways, or interfere with microbial nucleic acid replication. The 2-amino group is a particularly valuable site for modification; its acylation or conversion into Schiff bases has been shown to yield compounds with significant activity against both Gram-positive and Gram-negative bacteria.[1][2]
AMPK Activators for Metabolic Disorders
AMP-activated protein kinase (AMPK) is a master regulator of cellular energy homeostasis, making it a high-value target for treating metabolic diseases like type 2 diabetes and obesity. A structurally related compound, 2-[2-(4-(trifluoromethyl)phenylamino)thiazol-4-yl]acetic acid (Activator-3), has been identified as a potent, direct activator of AMPK.[9]
-
Rationale for Application: This finding provides a compelling rationale for using our phenoxy-containing scaffold. The core (aminothiazolyl)acetic acid moiety is clearly implicated in AMPK activation. Synthesizing a library of derivatives from this compound would allow for the exploration of structure-activity relationships (SAR) at the phenoxy linker, potentially leading to compounds with improved potency, selectivity, or pharmacokinetic profiles for treating metabolic disorders.[9]
Anticancer Drug Discovery
The 2-aminothiazole motif is present in several kinase inhibitors and other anticancer agents.[3][10] Its ability to act as a hinge-binding motif makes it particularly valuable.
-
Therapeutic Approach: By modifying the scaffold, medicinal chemists can design inhibitors of protein kinases, which are often dysregulated in cancer. The 2-amino group can be functionalized to interact with the hinge region of the kinase ATP-binding pocket, while the rest of the molecule can be elaborated to achieve selectivity and potency. Furthermore, derivatives have shown promise in inhibiting cell proliferation and inducing apoptosis in various cancer cell lines.[3]
Data Presentation: Biological Activity of Related Scaffolds
To illustrate the therapeutic potential, the following table summarizes the activity of various compounds built upon the 2-aminothiazole or phenoxyacetic acid core. This data provides a benchmark for what can be achieved through derivatization of the title scaffold.
| Compound Class | Target/Activity | Key Compound Example | Reported Potency (IC₅₀ / EC₅₀) | Reference |
| AMPK Activators | Pan-AMPK Activation | Activator-3 | EC₅₀ = 610 nM (α1β1γ1) | [9] |
| PGE₂ Biosynthesis Inhibitors | mPGES-1 Inhibition | 2-Acylamino-1,3,4-thiadiazole derivative (Compound 7 ) | IC₅₀ = 0.15 µM | [7] |
| Prostacyclin Agonists | Platelet Aggregation Inhibition | BMY 42393 (phenoxyacetic acid derivative) | IC₅₀ = 0.3 - 2.0 µM | [11] |
| Anticancer Agents | Breast Cancer Cell Line (HS 578T) | Thiazolo[4,5-d]pyridazin-2-yl]thiourea derivative | IC₅₀ = 0.8 µM | [3][10] |
Experimental Protocols
The following protocols provide a validated, step-by-step guide for the synthesis of the core scaffold and an example of its subsequent derivatization. The causality behind experimental choices is explained to ensure both reproducibility and understanding.
Protocol 1: Synthesis of the Core Scaffold
This synthesis follows a logical and robust pathway, beginning with a standard Hantzsch thiazole synthesis followed by etherification and saponification.
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Derivatization of 2-[3-(2-amino-4-thiazolyl)phenoxy]Acetic acid for biological screening
An Application Guide to the Synthesis of a Biologically-Targeted Small Molecule Library from 2-[3-(2-amino-4-thiazolyl)phenoxy]acetic acid
Introduction: The Strategic Value of the 2-Aminothiazole Phenoxyacetic Acid Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged structures" due to their ability to interact with a wide range of biological targets. The 2-aminothiazole ring is a prominent example, forming the core of numerous approved drugs with activities spanning anticancer, antimicrobial, anti-inflammatory, and anti-HIV agents.[1][2][3] Its prevalence is attributed to its rigid, planar structure and its capacity to act as a versatile hydrogen bond donor and acceptor. When coupled with a phenoxyacetic acid moiety, another pharmacologically significant structure known for its diverse biological profile, the resultant scaffold, this compound, represents a compelling starting point for drug discovery.[4]
This guide provides a detailed technical framework for the systematic derivatization of this core scaffold. The objective is to generate a focused library of novel small molecules for high-throughput screening (HTS).[5][6] HTS is a cornerstone of modern drug discovery, enabling the rapid evaluation of thousands to millions of compounds to identify "hits"—molecules that modulate the activity of a specific biological target.[7] By strategically modifying the key functional handles of the parent molecule—the exocyclic 2-amino group and the terminal carboxylic acid—researchers can explore the structure-activity relationship (SAR) and unlock new therapeutic potential.
Rationale for Derivatization: Probing Chemical Space for Biological Activity
The generation of a chemical library from a single, promising scaffold is a highly effective strategy in hit-to-lead optimization.[8] The parent molecule, this compound, offers three primary, chemically distinct points for modification:
-
The 2-Amino Group: This primary amine is a strong nucleophile and a key hydrogen bonding group. Its modification via acylation, sulfonylation, or alkylation can profoundly impact target binding, selectivity, and cell permeability.[9]
-
The Carboxylic Acid Group: This acidic functional group is often involved in ionic interactions with biological targets. Converting it into a diverse array of amides is a classic medicinal chemistry tactic to modulate solubility, metabolic stability, and introduce new interaction points with the target protein.[10][11]
-
The Aromatic Rings: While not covered in the protocols below, the thiazole and phenyl rings can also be modified (e.g., via halogenation or Suzuki coupling), though this typically requires more complex, multi-step syntheses.
This application note will focus on the two most accessible and impactful derivatization points: the 2-amino and carboxylic acid groups. The protocols described are designed to be robust, scalable, and adaptable for the creation of a diverse compound library suitable for biological screening.
Protocol 1: Derivatization of the 2-Amino Group via N-Acylation & N-Sulfonylation
Modification of the 2-amino group is a fundamental step in exploring the SAR of this scaffold. Acylation and sulfonylation introduce amide and sulfonamide linkages, respectively, which are stable, well-tolerated functionalities in drug molecules.[12][13]
Causality Behind Experimental Choices:
-
Acylating/Sulfonylating Agents: Acyl chlorides and sulfonyl chlorides are highly reactive electrophiles, ensuring efficient reaction with the nucleophilic amino group. A diverse set of these reagents is commercially available, allowing for the introduction of a wide range of substituents (aliphatic, aromatic, heterocyclic).
-
Base and Solvent: Pyridine or a combination of a non-nucleophilic base like triethylamine (Et₃N) with a non-protic solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF) is used. The base serves to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards product formation and preventing protonation of the starting amine, which would render it non-nucleophilic.
Detailed Step-by-Step Methodology (N-Acylation):
-
Reaction Setup: To a solution of this compound (1.0 eq) in dry pyridine (0.2 M), cool the flask to 0 °C using an ice bath.
-
Reagent Addition: Add the desired acyl chloride (e.g., benzoyl chloride, acetyl chloride) (1.1 eq) dropwise to the stirred solution.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed. A typical mobile phase would be Ethyl Acetate/Hexane with a small amount of acetic acid.
-
Work-up: Upon completion, carefully pour the reaction mixture into ice-cold water. The product will often precipitate out of the aqueous solution.
-
Purification: Collect the solid precipitate by vacuum filtration, wash thoroughly with water, and then recrystallize from a suitable solvent system (e.g., Ethanol/Water) to yield the pure N-acylated product.
Detailed Step-by-Step Methodology (N-Sulfonylation):
-
Reaction Setup: Dissolve this compound (1.0 eq) and sodium carbonate (1.5 eq) in a mixture of water and a co-solvent like acetone.
-
Reagent Addition: Add the desired sulfonyl chloride (e.g., benzenesulfonyl chloride, p-toluenesulfonyl chloride) (1.0 eq) to the mixture.
-
Reaction: Heat the reaction mixture to 80-85 °C and stir for 4-6 hours.[9]
-
Monitoring: Monitor the reaction progress by TLC.
-
Work-up: After cooling to room temperature, acidify the mixture with dilute HCl to precipitate the product.
-
Purification: Collect the solid by filtration, wash with water, and purify by recrystallization or column chromatography on silica gel to afford the pure N-sulfonylated product.[13]
Data Presentation: N-Acylation & N-Sulfonylation Reactions
| Entry | Electrophile | Base / Solvent | Time (h) | Typical Yield (%) |
| 1 | Acetyl chloride | Pyridine | 4 | 85-95% |
| 2 | Benzoyl chloride | Pyridine | 12 | 80-90%[9] |
| 3 | 4-Nitrobenzoyl chloride | Pyridine | 12 | 75-85%[12] |
| 4 | Benzenesulfonyl chloride | Na₂CO₃ / Water | 6 | 75-85%[9] |
| 5 | 4-Methylbenzenesulfonyl chloride | Na₂CO₃ / Water | 4 | 65-75%[9] |
Visualization: Workflow for 2-Amino Group Derivatization
Caption: General workflows for N-acylation and N-sulfonylation.
Protocol 2: Derivatization of the Carboxylic Acid via Amide Bond Formation
The formation of an amide bond is one of the most critical reactions in drug development.[10] Direct condensation of a carboxylic acid and an amine is inefficient. Therefore, the carboxylic acid must first be "activated" using a coupling reagent. This process converts the hydroxyl group of the acid into a better leaving group, facilitating nucleophilic attack by the amine.[10][14]
Causality Behind Experimental Choices:
-
Coupling Reagents:
-
EDC/NHS System: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates the carboxylic acid. N-Hydroxysuccinimide (NHS) is often added to form a more stable activated ester intermediate, which then reacts cleanly with the amine, minimizing side reactions.[10]
-
HATU/DIPEA System: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient uronium-based coupling reagent, particularly effective for sterically hindered substrates or less nucleophilic amines.[15] It requires a non-nucleophilic base like Diisopropylethylamine (DIPEA) to deprotonate the carboxylic acid and scavenge the acid formed during the reaction.
-
-
Solvent: Anhydrous polar aprotic solvents like Dimethylformamide (DMF) or Dichloromethane (DCM) are ideal as they solubilize the reactants without interfering with the reaction.
Detailed Step-by-Step Methodology (EDC/NHS Coupling):
-
Reaction Setup: Dissolve the starting carboxylic acid (e.g., an N-acylated derivative from Protocol 1) (1.0 eq) in anhydrous DMF (0.2 M) under an inert atmosphere (e.g., Nitrogen or Argon).
-
Activation: Add NHS (1.2 eq) followed by EDC (1.2 eq) to the solution. Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the active NHS ester.
-
Amine Addition: Add the desired primary or secondary amine (1.1 eq) to the reaction mixture.
-
Reaction: Continue stirring at room temperature for 2-12 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[10]
Data Presentation: Amide Coupling Reactions
| Entry | Amine | Coupling System | Time (h) | Typical Yield (%) |
| 1 | Benzylamine | EDC / NHS in DMF | 4 | 70-90% |
| 2 | Morpholine | EDC / NHS in DMF | 3 | 75-95% |
| 3 | Aniline | HATU / DIPEA in DMF | 6 | 60-80% |
| 4 | N-Cyclopropyl-2-aminothiazole | HATU / DIPEA in DMF | 12 | 50-70%[15] |
Visualization: Workflow for Amide Bond Formation
Caption: General workflow for amide coupling via acid activation.
Characterization of the Derivative Library
The structural integrity and purity of each synthesized compound must be rigorously confirmed before biological screening to ensure that any observed activity is attributable to the intended molecule. A combination of spectroscopic and chromatographic techniques is essential.[16]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for unambiguous structure elucidation of small molecules.[17]
-
¹H NMR: Confirms the presence of key protons and their chemical environment, providing information on the success of the derivatization. For example, in an N-acylated product, a new amide N-H proton signal will appear, and shifts will be observed in the protons adjacent to the modification site.[18]
-
¹³C NMR: Provides information on the carbon framework of the molecule.
-
2D NMR (e.g., COSY, HSQC): Used for more complex structures to establish connectivity between protons and carbons.
-
-
Mass Spectrometry (MS): This technique provides the molecular weight of the compound, confirming that the desired chemical transformation has occurred. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy.[19]
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final compound.[20] By using a detector like a UV-Vis spectrophotometer, the percentage purity of the sample can be determined. A purity level of >95% is generally required for compounds intended for biological screening.
Application in Biological Screening: From Library to Leads
Once synthesized and characterized, the library of this compound derivatives is ready for biological evaluation.
-
Library Plating: Compounds are dissolved (typically in DMSO) and arrayed in microtiter plates (e.g., 96- or 384-well plates) at a specific concentration.
-
Assay Execution: The compound library is tested in a specific biological assay designed to measure the activity of a target of interest (e.g., enzyme inhibition, receptor binding, cell viability). HTS platforms use robotics and automated data acquisition to test thousands of compounds efficiently.[7][21]
-
Hit Identification: Data from the primary screen is analyzed to identify "hits"—compounds that show significant activity compared to controls. These hits are then subjected to further validation and secondary screening to confirm their activity and determine their potency and selectivity, initiating the journey from a simple derivative to a potential drug candidate.[6]
Visualization: Overall Discovery Workflow
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Application Notes & Protocols for In Vivo Evaluation of 2-[3-(2-amino-4-thiazolyl)phenoxy]Acetic Acid
Abstract
These application notes provide a comprehensive guide for the in vivo experimental design to investigate the therapeutic potential of 2-[3-(2-amino-4-thiazolyl)phenoxy]acetic acid. While direct in vivo data for this specific molecule is not extensively published, its structural motifs—a 2-aminothiazole core linked to a phenoxyacetic acid moiety—are present in compounds with demonstrated biological activities. Notably, related structures have shown promise as hypolipidemic agents and potent activators of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[1][2] This suggests a strong rationale for investigating this compound in the context of metabolic diseases, such as dyslipidemia and type 2 diabetes, as well as related inflammatory conditions. This document outlines a strategic, multi-tiered approach, commencing with preliminary toxicity and pharmacokinetic profiling, followed by robust efficacy studies in relevant animal models of metabolic and inflammatory disorders.
Introduction: Rationale and Hypothesized Mechanism of Action
The chemical structure of this compound integrates two key pharmacophores: the 2-aminothiazole ring and the phenoxyacetic acid group. The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, found in a wide array of therapeutic agents exhibiting antimicrobial, anti-inflammatory, and anticancer properties.[3][4][5] The phenoxyacetic acid component is characteristic of fibrate drugs, which are known to modulate lipid metabolism.
A structurally similar compound, 2-[2-(4-(trifluoromethyl)phenylamino)thiazol-4-yl]acetic acid, has been identified as a potent pan-AMPK activator.[2] AMPK is a highly sought-after target for metabolic disorders due to its role in regulating glucose uptake, fatty acid oxidation, and mitochondrial biogenesis. Activation of AMPK can lead to improved insulin sensitivity and a reduction in plasma lipids. Furthermore, derivatives of 2-(4-(2-substituted aminothiazole-4-yl) phenoxy) acetic acid have demonstrated hypolipidemic activity in high-fat diet-induced hyperlipidemic rat models.[1]
Based on this evidence, we hypothesize that this compound may function as an AMPK activator, thereby exerting beneficial effects on lipid and glucose metabolism. This positions the compound as a promising candidate for the treatment of metabolic syndrome, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD). Additionally, given the anti-inflammatory properties associated with the 2-aminothiazole core, a secondary line of investigation into its efficacy in inflammatory pain models is warranted.
Pre-Clinical In Vivo Experimental Workflow
A phased approach is critical to systematically evaluate the therapeutic potential of a novel compound.[6][7] The following workflow ensures a logical progression from safety and tolerability to efficacy assessment.
Caption: Phased in vivo experimental workflow.
Foundational Studies: Toxicity and Pharmacokinetics
Prior to efficacy testing, it is imperative to establish the safety profile and pharmacokinetic properties of the compound.[8][9]
Acute Oral Toxicity Study
Objective: To determine the acute oral toxicity (LD50) of the compound and identify signs of toxicity.
Protocol: This study should be conducted in accordance with OECD Test Guideline 425 (Up-and-Down Procedure).[10] This method minimizes the number of animals required.
Methodology:
-
Animal Model: Female Sprague-Dawley rats (8-10 weeks old). Testing in one sex is generally considered sufficient for initial studies.[10]
-
Housing: Animals should be housed in standard conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Procedure:
-
A starting dose is selected based on available in vitro cytotoxicity data or structure-activity relationships.
-
A single animal is dosed orally.
-
If the animal survives, the next animal is dosed at a higher level. If it dies, the next is dosed at a lower level.
-
This sequential dosing continues until the stopping criteria are met.
-
-
Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.
-
Endpoint: Calculation of the LD50 and identification of the maximum tolerated dose (MTD).
Pharmacokinetic (PK) Profiling
Objective: To determine the key pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) after a single oral dose.
Methodology:
-
Animal Model: Male Sprague-Dawley rats (n=3-4 per time point).
-
Dosing: Administer a single oral dose of the compound (a dose well below the MTD).
-
Sample Collection: Collect blood samples via tail vein or retro-orbital sinus at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Analysis: Plasma concentrations of the compound are quantified using a validated LC-MS/MS method.
-
Data Analysis: Pharmacokinetic parameters are calculated using non-compartmental analysis software.
| Parameter | Description | Importance |
| Cmax | Maximum plasma concentration | Indicates the extent of absorption. |
| Tmax | Time to reach Cmax | Indicates the rate of absorption. |
| AUC | Area under the curve | Represents total drug exposure. |
| t1/2 | Half-life | Determines dosing frequency. |
Efficacy Studies: Metabolic Disease Models
Based on the hypothesized AMPK activation, the following models are recommended to assess efficacy in metabolic disorders.[11][12]
Diet-Induced Obesity (DIO) Mouse Model
Objective: To evaluate the effect of the compound on body weight, glucose tolerance, and lipid profile in an obesity model that mimics human metabolic syndrome.[13]
Methodology:
-
Animal Model: C57BL/6J mice are fed a high-fat diet (HFD; 60% kcal from fat) for 8-12 weeks to induce obesity and insulin resistance.[13]
-
Treatment Groups:
-
Vehicle control (on HFD)
-
Test compound (low, medium, and high doses, orally, daily)
-
Positive control (e.g., Metformin)
-
-
Duration: 4-6 weeks of treatment.
-
Endpoints:
-
Primary: Body weight, food intake, fasting blood glucose, and insulin levels.
-
Secondary: Oral glucose tolerance test (OGTT), insulin tolerance test (ITT), plasma lipid profile (triglycerides, total cholesterol), and liver histology (for NAFLD assessment).
-
Pharmacodynamic: AMPK phosphorylation in liver and skeletal muscle tissue at the end of the study.
-
Oral Glucose Tolerance Test (OGTT) Protocol:
-
Fast mice for 6 hours.
-
Administer an oral glucose bolus (2 g/kg).
-
Measure blood glucose from the tail vein at 0, 15, 30, 60, 90, and 120 minutes post-glucose administration.
Streptozotocin (STZ)-Induced Type 1 Diabetes Model
Objective: To assess the glucose-lowering effects of the compound in a model of insulin deficiency.
Methodology:
-
Animal Model: Sprague-Dawley rats.
-
Induction: A single intraperitoneal injection of STZ (50-65 mg/kg) is administered to induce hyperglycemia.[12]
-
Treatment: Begin treatment once diabetes is confirmed (blood glucose > 250 mg/dL).
-
Endpoints: Fasting blood glucose, water intake, urine output, and HbA1c levels.
Efficacy Studies: Inflammatory and Pain Models
To explore the potential anti-inflammatory activity of the 2-aminothiazole moiety, the following acute and chronic inflammation models are proposed.[14][15][16]
Carrageenan-Induced Paw Edema
Objective: To evaluate the acute anti-inflammatory activity of the compound.
Methodology:
-
Animal Model: Wistar or Sprague-Dawley rats.
-
Procedure:
-
Administer the test compound or vehicle orally 1 hour before the inflammatory insult.
-
Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.[17]
-
Measure paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.
-
-
Endpoint: Percentage inhibition of paw edema compared to the vehicle control group.
Caption: Workflow for Carrageenan-Induced Paw Edema Assay.
Ethical Considerations
All animal experiments must be conducted in accordance with the guidelines of the local Institutional Animal Care and Use Committee (IACUC) and adhere to the principles of the 3Rs (Replacement, Reduction, and Refinement).[7] Proper use of anesthesia and analgesia should be implemented to minimize animal suffering.
Data Analysis and Interpretation
Statistical analysis should be performed using appropriate methods (e.g., t-test, ANOVA followed by post-hoc tests). A p-value of <0.05 is typically considered statistically significant. The results should be interpreted in the context of the hypothesized mechanism of action, linking pharmacokinetic data with pharmacodynamic outcomes.[18]
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- (n.d.). Animal Models of Diabetes and Metabolic Disease. Journal of Diabetes Research. [Link]
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- (n.d.). Animal Models for Pain Research. Aragen Life Sciences. [Link]
- (n.d.). Navigating OECD Guidelines for Chronic Toxicity Studies. Biobide. [Link]
- (2016). Animal models of metabolic syndrome: a review. Nutrition & Metabolism. [Link]
- (2020). Animal Models of Metabolic Disorders in the Study of Neurodegenerative Diseases: An Overview. Frontiers in Neuroscience. [Link]
- (n.d.). Oecd guidelines for toxicology studies. Slideshare. [Link]
- (2022). Optimizing Experimental Design in In Vivo Research: A Comprehensive Review. ichorbio. [Link]
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- (2018). Animal Models of Acute and Chronic Inflammatory and Nociceptive Pain.
- (n.d.). OECD Guidelines. Slideshare. [Link]
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- (2020). Inflammatory Pain Study In Animal Models. Semantic Scholar. [Link]
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Application Notes and Protocols for the Use of 2-Aminothiazole Derivatives in Antimicrobial Research
Introduction: The Privileged Scaffold of 2-Aminothiazole in an Era of Antimicrobial Resistance
The relentless rise of antimicrobial resistance necessitates the urgent discovery of novel chemical entities with potent and resilient antimicrobial activity.[1][2] Among the heterocyclic compounds that have garnered significant attention in medicinal chemistry, the 2-aminothiazole moiety stands out as a "privileged structure."[3] This is due to its prevalence in a wide array of biologically active compounds, including those with antibacterial, antifungal, and antimycobacterial properties.[1][4][5][6] The versatility of the 2-aminothiazole scaffold allows for diverse chemical modifications, enabling the fine-tuning of its pharmacological profile and the exploration of extensive structure-activity relationships (SAR).[5][7]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of 2-aminothiazole derivatives in antimicrobial research. We will delve into the rationale behind their synthesis, detail robust protocols for evaluating their antimicrobial efficacy and cytotoxic effects, and provide insights into the interpretation of the generated data. Our focus is on providing not just procedural steps, but the scientific reasoning that underpins these methodologies, ensuring a thorough and validated approach to your research.
Part 1: Synthesis and Characterization of 2-Aminothiazole Derivatives
The synthesis of 2-aminothiazole derivatives is typically achieved through well-established chemical reactions, allowing for the generation of a diverse library of compounds for screening.[8][9][10]
General Synthesis Pathway
A common and efficient method for synthesizing the 2-aminothiazole core is the Hantzsch thiazole synthesis. This involves the reaction of a thiourea with an α-haloketone. The resulting 2-aminothiazole can then be further functionalized at the amino group or other positions on the thiazole ring to create a variety of derivatives.[4]
Caption: General synthesis pathway for 2-aminothiazole derivatives.
Causality in Synthesis: The choice of reactants in the Hantzsch synthesis directly influences the substitution pattern of the resulting 2-aminothiazole. For instance, using a substituted thiourea will result in a derivative with a substituent at the N-2 position. Similarly, the choice of α-haloketone determines the substituents at the C4 and C5 positions of the thiazole ring. This modularity is a key advantage for building a diverse compound library to explore SAR.[5]
Part 2: Core Antimicrobial Screening Protocols
A systematic evaluation of the antimicrobial properties of newly synthesized 2-aminothiazole derivatives is crucial. The following protocols are foundational for determining the spectrum and potency of their activity.
Protocol 2.1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
The broth microdilution assay is a quantitative method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[2][11][12] This is a gold-standard technique for assessing the potency of novel compounds.
Methodology:
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 isolated colonies of the test microorganism.
-
Inoculate a tube of sterile Mueller-Hinton Broth (MHB) or other appropriate broth media.
-
Incubate at 37°C until the turbidity matches that of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized inoculum in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the 2-aminothiazole derivative in a suitable solvent (e.g., DMSO).[13]
-
In a sterile 96-well flat-bottom microtiter plate, perform serial two-fold dilutions of the compound in MHB to achieve a range of desired concentrations.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well containing the compound dilutions.
-
Include a positive control (bacteria in broth without compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Reading the Results:
-
The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[2]
-
Self-Validation and Causality:
-
Positive Control: Ensures that the bacteria are viable and capable of growth under the assay conditions.
-
Negative Control: Confirms the sterility of the medium and the absence of contamination.
-
Solvent Control: A control containing the highest concentration of the solvent (e.g., DMSO) used to dissolve the compound should be included to ensure the solvent itself does not inhibit microbial growth.
Protocol 2.2: Biofilm Inhibition Assay
Bacterial biofilms are a significant clinical challenge due to their increased resistance to conventional antibiotics.[14][15] Evaluating the ability of 2-aminothiazole derivatives to inhibit biofilm formation is a critical step in assessing their therapeutic potential. The crystal violet staining method is a widely used and reliable technique for quantifying biofilm formation.[14][16]
Methodology:
-
Bacterial Culture and Plate Setup:
-
Prepare a bacterial inoculum as described in Protocol 2.1.
-
In a 96-well flat-bottom sterile microtiter plate, add the diluted bacterial culture to each well.
-
Add serial dilutions of the 2-aminothiazole derivative to the corresponding wells.
-
Include positive (bacteria and medium) and negative (medium only) controls.[14]
-
-
Incubation for Biofilm Formation:
-
Cover the plate and incubate statically at 37°C for 24 to 48 hours. The static incubation allows for the bacteria to adhere to the surface and form a biofilm.
-
-
Quantification of Biofilm:
-
Gently discard the planktonic (free-floating) bacteria from the wells.
-
Wash the wells twice with phosphate-buffered saline (PBS) to remove any remaining planktonic cells. Be careful not to dislodge the biofilm.
-
Add 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes. The crystal violet will stain the cells and the extracellular matrix of the biofilm.
-
Discard the crystal violet solution and wash the plate several times with water.
-
Add 30% acetic acid to each well to solubilize the crystal violet stain bound to the biofilm.[16]
-
Measure the absorbance at 595 nm using a microplate reader.
-
Data Presentation: Biofilm Inhibition
| Compound ID | Concentration (µg/mL) | Mean Biofilm Formation (OD595) | % Biofilm Inhibition |
| Control | 0 | 1.15 | 0% |
| ATZ-01 | 10 | 0.85 | 26.1% |
| ATZ-01 | 50 | 0.42 | 63.5% |
| ATZ-02 | 10 | 1.02 | 11.3% |
| ATZ-02 | 50 | 0.78 | 32.2% |
Part 3: Cytotoxicity Assessment
While potent antimicrobial activity is desired, it is equally important to ensure that the 2-aminothiazole derivatives are not toxic to human cells.[4][17] The MTT assay is a colorimetric assay for assessing cell metabolic activity and is a common method for evaluating the cytotoxicity of potential drug candidates.[18][19][20][21]
Protocol 3.1: MTT Assay for Cytotoxicity
Methodology:
-
Cell Culture:
-
Compound Treatment:
-
Prepare serial dilutions of the 2-aminothiazole derivatives in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the compounds.
-
Include a vehicle control (cells treated with the same concentration of solvent used to dissolve the compounds).
-
-
MTT Assay:
-
After the desired incubation period (e.g., 24 or 48 hours), add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Measure the absorbance at a wavelength of 570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability compared to the vehicle control.
-
Determine the IC₅₀ value, which is the concentration of the compound that causes a 50% reduction in cell viability.
-
Caption: Workflow for the MTT cytotoxicity assay.
Interpreting the Results: A high IC₅₀ value is desirable, as it indicates low cytotoxicity. The selectivity index (SI), calculated as the ratio of the IC₅₀ in a human cell line to the MIC against a pathogen, is a critical parameter. A high SI value suggests that the compound is selectively toxic to the microorganism and not the host cells.
Part 4: Mechanism of Action Studies (Advanced Protocols)
Understanding the mechanism of action of promising 2-aminothiazole derivatives is essential for their further development. While a comprehensive guide to all possible mechanistic studies is beyond the scope of these notes, in silico molecular docking can provide valuable initial insights.
In Silico Approach: Molecular Docking
Molecular docking studies can predict the binding affinity and interaction of a compound with a specific molecular target in a pathogen.[11][23] For example, studies have suggested that 2-aminothiazole derivatives may inhibit enzymes like MurB in bacteria or CYP51 in fungi.[11][23]
Workflow:
-
Target Identification: Select a validated antimicrobial target enzyme.
-
Ligand and Receptor Preparation: Prepare the 3D structures of the 2-aminothiazole derivative (ligand) and the target protein (receptor).
-
Docking Simulation: Use docking software to predict the binding mode and score the interaction between the ligand and the receptor.
-
Analysis of Interactions: Analyze the predicted binding poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) that contribute to binding.
Conclusion and Future Directions
The 2-aminothiazole scaffold remains a highly promising starting point for the development of novel antimicrobial agents.[13][24][25] The protocols detailed in these application notes provide a robust framework for the systematic evaluation of 2-aminothiazole derivatives, from initial screening to preliminary safety assessment. By understanding the causality behind each experimental step and incorporating self-validating controls, researchers can generate reliable and reproducible data. Future research should focus on elucidating the precise mechanisms of action of the most potent compounds and optimizing their pharmacokinetic and pharmacodynamic properties for in vivo efficacy.
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Application Note & Protocols: High-Throughput Screening for Modulators of AMP-Activated Protein Kinase (AMPK) using 2-[3-(2-amino-4-thiazolyl)phenoxy]Acetic Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-[3-(2-amino-4-thiazolyl)phenoxy]acetic acid scaffold represents a promising starting point for the development of novel therapeutics. Analogs of this chemical series have been identified as modulators of key cellular signaling pathways, including those involved in metabolic regulation.[1][2] One such critical regulator is AMP-activated protein kinase (AMPK), a master sensor of cellular energy status.[2] Dysregulation of AMPK activity is implicated in a variety of diseases, including type 2 diabetes, obesity, and cancer, making it a high-value target for drug discovery.[2][3]
This document provides a comprehensive guide to developing and executing a high-throughput screening (HTS) campaign to identify novel modulators of AMPK from a library of this compound analogs. We will detail robust, field-proven protocols for primary screening, hit confirmation, and potency determination, with a focus on the scientific rationale behind each step to ensure data integrity and successful hit identification.
The Screening Cascade: A Multi-Faceted Approach to Hit Identification
A successful HTS campaign is more than a single experiment; it is a carefully designed cascade of assays designed to identify true positives while systematically eliminating artifacts and false positives.[4][5] Our approach employs a primary biochemical screen to identify compounds that directly interact with the AMPK enzyme, followed by orthogonal and secondary assays to confirm on-target activity and determine potency. This strategy ensures that resources are focused on the most promising chemical matter.
Figure 1: A representative high-throughput screening cascade for identifying AMPK modulators.
Primary High-Throughput Screening: A Luminescence-Based Kinase Assay
For the primary screen, we will employ a luminescence-based assay that quantifies kinase activity by measuring the amount of ADP produced in the enzymatic reaction. The ADP-Glo™ Kinase Assay is an excellent choice due to its high sensitivity, broad dynamic range, and robustness in HTS formats.[3][6][7] The assay involves two steps: first, the kinase reaction is performed, and then the remaining ATP is depleted. In the second step, the ADP generated is converted back to ATP, which is then used by luciferase to produce a light signal directly proportional to kinase activity. Inhibitors of the kinase will, therefore, lead to a decrease in the luminescent signal.
Principle of the ADP-Glo™ Kinase Assay
Figure 2: The principle of the ADP-Glo™ luminescence-based kinase assay.
Protocol: Primary HTS of AMPK Analogs (384-well format)
1. Reagent Preparation:
- Assay Buffer: Prepare a buffer suitable for AMPK activity (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
- AMPK Enzyme: Dilute recombinant active AMPK (e.g., α1β1γ1) in assay buffer to a working concentration (e.g., 2X final concentration, to be determined during assay development).
- Substrate/ATP Mix: Prepare a solution containing the peptide substrate (e.g., SAMS peptide) and ATP at their respective Km concentrations in assay buffer (e.g., 2X final concentration). The use of substrate concentrations at or below the Km is crucial for identifying competitive inhibitors.[8]
- Compound Plates: Prepare 384-well plates containing the this compound analog library, typically at a single concentration (e.g., 10 µM) in DMSO. Include columns for positive control (e.g., a known AMPK inhibitor like Dorsomorphin) and negative control (DMSO vehicle).
2. Assay Procedure:
- Using an automated liquid handler, dispense 25 nL of compound solution from the compound plates into the 384-well assay plates.
- Add 5 µL of the AMPK enzyme solution to each well and incubate for 15 minutes at room temperature. This pre-incubation step allows the compounds to bind to the enzyme.
- Initiate the kinase reaction by adding 5 µL of the Substrate/ATP mix to each well.
- Incubate the reaction for 60 minutes at room temperature. The optimal incubation time should be determined during assay development to ensure the reaction is within the linear range.
- Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
- Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
- Read the luminescence on a compatible plate reader.
Data Analysis and Hit Selection
The quality of an HTS assay is paramount for the reliable identification of hits.[9] The Z'-factor is a statistical parameter used to quantify the separation between the positive and negative controls, and a Z'-factor greater than 0.5 is indicative of an excellent assay.[10][11][12]
1. Z'-Factor Calculation:
- Z' = 1 - ( (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg| )
- Where SD is the standard deviation and Mean is the average of the controls.
| Parameter | Description | Acceptance Criteria |
| Z'-Factor | Measures the statistical separation of controls. | > 0.5 |
| Signal-to-Background | Ratio of the mean of the negative control to the positive control. | > 5 |
| CV (%) of Controls | Coefficient of variation for positive and negative controls. | < 15% |
2. Hit Selection:
- Normalize the data to the plate controls: % Inhibition = 100 * (1 - (Signal_compound - Mean_pos) / (Mean_neg - Mean_pos)).
- A "hit" is defined as a compound that exhibits a percent inhibition greater than a predefined threshold, typically 3 standard deviations from the mean of the sample field or a fixed cutoff (e.g., >50% inhibition).
Secondary and Orthogonal Assays for Hit Validation
Primary hits must be subjected to further testing to confirm their activity and rule out assay artifacts.[4] This is a critical step to avoid pursuing false positives.
Orthogonal Biochemical Assay: TR-FRET
To confirm that the hits are inhibiting AMPK through direct interaction and not through interference with the luminescence detection system, an orthogonal assay with a different detection modality is essential. A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) based assay is an excellent choice. This assay measures the phosphorylation of a biotinylated substrate by a terbium-labeled anti-phospho-substrate antibody.
Counter-Screen: Luciferase Inhibition Assay
Since the primary screen utilizes a luciferase-based reporter system, it is crucial to perform a counter-screen to identify compounds that directly inhibit the luciferase enzyme, as these would appear as false positives.[6] This can be done by running the ADP-Glo™ assay in the absence of the AMPK enzyme and substrate.
Dose-Response Analysis for Potency Determination
Confirmed and validated hits should be tested over a range of concentrations to determine their potency, typically expressed as the half-maximal inhibitory concentration (IC50).[8]
Protocol: IC50 Determination
-
Prepare serial dilutions of the hit compounds (e.g., 10-point, 3-fold dilutions) in DMSO.
-
Perform the primary kinase assay (e.g., ADP-Glo™) with these serially diluted compounds.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
Conclusion and Forward Look
The protocols outlined in this application note provide a robust framework for the identification and validation of novel AMPK modulators from a library of this compound analogs. By employing a carefully designed screening cascade with rigorous quality control and orthogonal validation steps, researchers can confidently identify high-quality hits for further lead optimization. Subsequent steps would involve assessing the selectivity of the confirmed hits against a panel of other kinases and initiating medicinal chemistry efforts to explore the structure-activity relationship (SAR) to improve potency and drug-like properties.
References
- Vertex AI Search. (n.d.). Fluorescence polarization assay to quantify protein-protein interactions in an HTS format.
- Vertex AI Search. (n.d.). Fluorescence polarization assay to quantify protein-protein interactions in an HTS format.
- PubMed. (2009). Design and implementation of high-throughput screening assays.
- NIH. (n.d.). Fluorescence polarization assays in high-throughput screening and drug discovery: a review.
- NIH. (n.d.). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase.
- Vertex AI Search. (n.d.). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS).
- Wikipedia. (n.d.). High-throughput screening.
- BioTechnologia. (n.d.). Cell-based assays in high-throughput mode (HTS).
- Vertex AI Search. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening.
- BellBrook Labs. (2025). What Is the Best Kinase Assay?.
- BPS Bioscience. (n.d.). Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery.
- BIT 479/579 High-throughput Discovery. (n.d.). Z-factors.
- BMG LABTECH. (2025). The Z prime value (Z´).
- On HTS. (2023). Z-factor.
- NCBI Bookshelf. (2012). Basics of Enzymatic Assays for HTS.
- Sygnature Discovery. (n.d.). High Throughput Drug Screening.
- Benchchem. (n.d.). 2-[4-(2-amino-4-thiazolyl)phenoxy]Acetic acid.
- PubMed. (2018). 2-[2-(4-(trifluoromethyl)phenylamino)thiazol-4-yl]acetic acid (Activator-3) is a potent activator of AMPK.
Sources
- 1. benchchem.com [benchchem.com]
- 2. 2-[2-(4-(trifluoromethyl)phenylamino)thiazol-4-yl]acetic acid (Activator-3) is a potent activator of AMPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bellbrooklabs.com [bellbrooklabs.com]
- 4. drugtargetreview.com [drugtargetreview.com]
- 5. sygnaturediscovery.com [sygnaturediscovery.com]
- 6. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. High-throughput screening - Wikipedia [en.wikipedia.org]
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- 11. bmglabtech.com [bmglabtech.com]
- 12. assay.dev [assay.dev]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-[3-(2-amino-4-thiazolyl)phenoxy]Acetic Acid
Welcome to the technical support guide for the synthesis of 2-[3-(2-amino-4-thiazolyl)phenoxy]acetic acid. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve reaction yields and product purity. The guidance is structured around a common and logical two-part synthetic strategy: the initial formation of a key aminothiazole intermediate via the Hantzsch thiazole synthesis, followed by a Williamson ether synthesis to append the acetic acid moiety.
Overall Synthetic Workflow
The synthesis is best approached by first constructing the stable 4-(3-hydroxyphenyl)thiazol-2-amine core, followed by etherification of the phenolic hydroxyl group. This sequence avoids subjecting the potentially sensitive aminothiazole ring to harsh conditions that might be needed in alternative routes.
Caption: Mechanism of the Hantzsch Thiazole Synthesis. [1]
Part 3: Williamson Ether Synthesis
This final key step involves the O-alkylation of the phenol in 4-(3-hydroxyphenyl)thiazol-2-amine to form the phenoxyacetic acid ether linkage.
❓ FAQ: My etherification reaction is slow, incomplete, or I'm getting byproducts. How can I improve the O-alkylation step?
A: This is a critical step where selectivity and reactivity must be carefully balanced. The key is to deprotonate the phenolic hydroxyl group to form a nucleophilic phenoxide without causing unwanted side reactions, such as alkylation on the aminothiazole's nitrogen or C-alkylation on the phenyl ring. [2] Troubleshooting Strategies:
-
Choice of Base and Solvent: The base must be strong enough to deprotonate the phenol but not so strong that it causes decomposition or side reactions.
-
Strong Bases (NaH in THF/DMF): Use for unactivated alcohols, but can be problematic here. The exocyclic amino group on the thiazole could also be deprotonated, leading to N-alkylation byproducts. [3] * Weaker Bases (K₂CO₃, Cs₂CO₃ in Acetone/Acetonitrile): This is the highly recommended system for phenols. [3]It is selective for the more acidic phenolic proton over the amino group proton. Cesium carbonate (Cs₂CO₃) is particularly effective due to the "cesium effect," which enhances the nucleophilicity of the phenoxide.
-
-
Choice of Alkylating Agent:
-
Ethyl Bromoacetate/Chloroacetate: Using an ester is often preferred. It is highly reactive and the subsequent hydrolysis step is usually straightforward. This avoids introducing a free carboxylic acid into the basic reaction mixture. [4] * Chloroacetic Acid: Using the acid directly requires a stronger base (at least 2 equivalents: one to neutralize the acid, one to deprotonate the phenol) and can lead to lower yields due to competing salt formation.
-
-
Temperature Control: Perform the reaction at a moderate temperature (e.g., room temperature to 50-60 °C). Overheating can promote undesired C-alkylation. [2]Monitor progress by TLC.
-
Phase-Transfer Catalysis: In a biphasic system or with carbonate bases, adding a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can significantly accelerate the reaction by shuttling the phenoxide ion into the organic phase.
Caption: Mechanism of the Williamson Ether Synthesis.
Part 4: Final Hydrolysis and Purification
If an ester was used in the previous step, a final hydrolysis is required to yield the carboxylic acid.
❓ FAQ: What is the best method for hydrolysis and final purification to get a high-purity product?
A: The goal is to achieve complete hydrolysis without degrading the product, followed by an efficient purification strategy.
Recommendations:
-
Hydrolysis: Basic hydrolysis using NaOH or KOH in a water/alcohol mixture (e.g., H₂O/EtOH) at room temperature or with gentle heating is standard. After the reaction is complete (monitored by TLC), the mixture should be carefully acidified with a mineral acid like dilute HCl to a pH of ~6. [5]The product, being zwitterionic, may precipitate at its isoelectric point.
-
Purification:
-
Recrystallization: This is the most effective method for obtaining high-purity crystalline material. A solvent system like Ethanol/Water or DMF/Water is often a good starting point. [6] * Column Chromatography: If recrystallization fails to remove persistent impurities, silica gel column chromatography can be used. A polar mobile phase, such as Dichloromethane/Methanol or Ethyl Acetate/Methanol with a small amount of acetic acid to keep the carboxyl group protonated and improve peak shape, is typically required. [7][8]
-
Reference Experimental Protocols
This section provides generalized protocols based on established methods. Researchers must adapt these to their specific lab conditions and scale.
Protocol 1: Synthesis of 4-(3-Hydroxyphenyl)thiazol-2-amine
-
To a solution of 2-bromo-1-(3-hydroxyphenyl)ethanone (1.0 eq) in absolute ethanol (5-10 mL per gram of ketone), add thiourea (1.2 eq).
-
Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature, then pour it into a beaker containing a stirred 5% aqueous sodium carbonate solution (approx. 20 mL per gram of ketone). [9]4. Stir the resulting suspension for 30 minutes in an ice bath.
-
Collect the precipitated solid by vacuum filtration, wash the filter cake with cold water, and dry under vacuum to yield the product.
Protocol 2: Synthesis of this compound
-
In a round-bottom flask, suspend 4-(3-hydroxyphenyl)thiazol-2-amine (1.0 eq) and potassium carbonate (K₂CO₃, 2.0 eq) in dry acetonitrile (15-20 mL per gram of phenol).
-
Add ethyl bromoacetate (1.1 eq) to the suspension at room temperature. [3][4]3. Stir the mixture at 50 °C for 6-12 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
-
Dissolve the crude ester residue in a mixture of ethanol and 1M NaOH (aq) (3.0 eq).
-
Stir at room temperature for 2-4 hours until hydrolysis is complete.
-
Remove the ethanol under reduced pressure and wash the aqueous solution with ethyl acetate to remove any non-polar impurities.
-
Cool the aqueous layer in an ice bath and acidify slowly with 1N HCl to pH ~6.
-
Collect the resulting precipitate by filtration, wash with cold water, and recrystallize from an appropriate solvent system (e.g., ethanol/water) to obtain the pure product.
References
- Chem Help Asap. Hantzsch Thiazole Synthesis.
- SynArchive. Hantzsch Thiazole Synthesis.
- YouTube. synthesis of thiazoles. (2019-01-19).
- CUTM Courseware. Thiazole is an aromatic five membered heterocyclic compound having sulphur and ní- trogen at 1 and 3 position.
- PrepChem.com. Synthesis of 2-hydroxyimino-2-(3-hydroxyphenyl)acetic acid.
- Organic Chemistry Portal. Aryl ether synthesis by etherification (alkylation).
- Google Patents. US4675454A - Catalytic etherification of phenols to alkyl aryl ethers.
- Chem-Station. Alcohol to Ether using Williamson synthesis (O-Alkylation).
- Der Pharma Chemica. Synthesis of novel 2-amino thiazole derivatives.
- Google Patents. EP2682390A1 - 2-aminothiazole derivative, preparation method, and use.
- MDPI. Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. (2022-07-12).
- Semantic Scholar. Selective O-alkylation of Phenol Using Dimethyl Ether. (2022-11-17).
- EXCLI Journal. Original article: SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. (2025-01-03).
- MDPI. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. (2024-03-15).
- YouTube. Hantzsch thiazole synthesis - laboratory experiment. (2020-11-05).
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. US4675454A - Catalytic etherification of phenols to alkyl aryl ethers - Google Patents [patents.google.com]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny | MDPI [mdpi.com]
- 5. Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. EP2682390A1 - 2-aminothiazole derivative, preparation method, and use - Google Patents [patents.google.com]
- 9. chemhelpasap.com [chemhelpasap.com]
Troubleshooting low solubility of 2-[3-(2-amino-4-thiazolyl)phenoxy]Acetic acid in aqueous buffers
Technical Support Center: 2-[3-(2-amino-4-thiazolyl)phenoxy]Acetic Acid
Introduction: Understanding the Solubility Challenge
Welcome to the technical support guide for this compound. This compound is a valuable research molecule, but its complex structure presents a common hurdle for researchers: low solubility in standard aqueous buffers. Its molecular structure contains both a basic amino group and an acidic carboxylic acid group, making it an amphoteric compound. This dual nature is the primary determinant of its solubility behavior, which is profoundly dependent on pH.
This guide provides a structured, question-and-answer approach to systematically troubleshoot and overcome these solubility issues, ensuring you can prepare stable, homogenous solutions for your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: Why won't this compound dissolve in my neutral aqueous buffer (e.g., PBS at pH 7.4)?
Answer: The primary reason for the low solubility at neutral pH is the compound's amphoteric nature. Amphoteric molecules possess both acidic and basic functional groups.
-
The Basic Center: The 2-amino group on the thiazole ring is basic. At a pH below its acidity constant (pKa), it will accept a proton to become a positively charged cation (R-NH₃⁺).
-
The Acidic Center: The acetic acid group is acidic. At a pH above its pKa, it will donate a proton to become a negatively charged anion (R-COO⁻).
At a specific pH, known as the isoelectric point (pI) , the positive and negative charges on the molecule balance, resulting in a net neutral charge. In this state, the strong intermolecular interactions (like hydrogen bonding) between the zwitterionic or neutral molecules are maximized, leading to crystal lattice formation and minimal solubility in water.[1][2] It is highly probable that the pI of this compound is near physiological pH, causing it to precipitate out of neutral solutions.
The diagram below illustrates the pH-dependent ionization states of the molecule.
Caption: pH-dependent ionization states of the amphoteric compound.
Q2: What is the most effective first step to improve the solubility of this compound?
Answer: The most direct and effective strategy is pH adjustment . By shifting the pH of your buffer away from the compound's isoelectric point, you can ensure that it exists predominantly in a charged, more soluble state.[3][4]
-
To create an acidic solution: Adjust the pH to be at least 2-3 units below the pKa of the amino group. This ensures the molecule is primarily in its cationic (protonated) form.
-
To create a basic solution: Adjust the pH to be at least 2-3 units above the pKa of the carboxylic acid group. This ensures the molecule is primarily in its anionic (deprotonated) form.
The relationship between pH, pKa, and the ratio of ionized to unionized forms of a drug is described by the Henderson-Hasselbalch equation .[5][6][7]
This protocol will help you identify the optimal pH for solubilizing your compound.
Materials:
-
This compound powder
-
A series of buffers (e.g., citrate for pH 3-6, phosphate for pH 6-8, borate for pH 8-10)
-
0.1 M HCl and 0.1 M NaOH for fine pH adjustments
-
Vortex mixer and/or sonicator
-
Microcentrifuge
-
UV-Vis Spectrophotometer or HPLC system for concentration measurement
Procedure:
-
Prepare Buffers: Create a set of buffers covering a wide pH range (e.g., pH 2, 4, 6, 7.4, 9, 11).
-
Add Compound: Add an excess amount of the compound to a fixed volume of each buffer (e.g., 1-2 mg to 1 mL). Ensure undissolved solid is clearly visible.
-
Equilibrate: Tightly cap the vials. Agitate at a constant temperature (e.g., room temperature) for several hours (4-24 hours) to reach equilibrium.
-
Separate Solid: Centrifuge the samples at high speed (e.g., >10,000 x g) for 15 minutes to pellet the undissolved solid.
-
Sample Supernatant: Carefully remove an aliquot of the clear supernatant. Be cautious not to disturb the pellet.
-
Dilute and Measure: Dilute the supernatant in a suitable solvent (e.g., 50:50 acetonitrile:water) to a concentration within the linear range of your analytical method.
-
Quantify: Measure the concentration of the dissolved compound using a validated analytical method (e.g., HPLC or UV-Vis spectroscopy at an isosbestic point to avoid ionization state effects on absorbance[8]).
-
Plot Data: Plot solubility (e.g., in µg/mL or µM) versus pH.
Expected Results: You should observe a "U-shaped" solubility curve, with the lowest solubility occurring at the isoelectric point (pI).
| Buffer pH | Hypothetical Solubility (µg/mL) | Predominant Species |
| 2.0 | 1500 | Cationic (R-NH₃⁺) |
| 4.0 | 250 | Cationic/Zwitterion |
| 6.0 | 15 | Zwitterionic |
| 7.4 | <10 | Zwitterionic (pI) |
| 9.0 | 350 | Anionic/Zwitterion |
| 11.0 | 1800 | Anionic (R-COO⁻) |
Q3: Adjusting the pH is not compatible with my experiment. What other formulation strategies can I use?
Answer: If your experimental system requires a fixed physiological pH, several advanced formulation techniques can be employed. The following workflow can guide your decision-making process.
Caption: Troubleshooting workflow for enhancing compound solubility.
Co-solvents are water-miscible organic solvents that, when added to an aqueous buffer, reduce the overall polarity of the solution.[9][10] This makes the environment more favorable for a hydrophobic molecule, thereby increasing its solubility.
-
Common Co-solvents: Dimethyl sulfoxide (DMSO), Ethanol, Propylene glycol (PG), Polyethylene glycol 400 (PEG 400).[11][12]
-
Mechanism: Reduces the polarity of the aqueous solvent system.[12]
-
Protocol:
-
Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. The compound should be fully soluble in the pure organic solvent.
-
Spike a small volume of the DMSO stock into your aqueous buffer. It is critical to add the DMSO stock to the buffer (not the other way around) with vigorous vortexing to ensure rapid mixing and prevent precipitation.
-
Keep the final concentration of the co-solvent as low as possible (typically <1%, and often <0.1% for cell-based assays) to minimize potential artifacts or toxicity in your experiment.
-
-
Considerations: Always run a vehicle control (buffer + same final concentration of co-solvent) in your experiments.
Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone with a hydrophobic interior and a hydrophilic exterior.[13][14] They can encapsulate the non-polar parts of a drug molecule, forming a water-soluble "inclusion complex".[15][16][17]
-
Common Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD). These derivatives have much higher aqueous solubility and lower toxicity than native β-cyclodextrin.[14]
-
Mechanism: The hydrophobic part of the drug molecule partitions into the hydrophobic core of the cyclodextrin, while the hydrophilic exterior of the complex confers aqueous solubility.
-
Protocol:
-
Prepare a solution of the cyclodextrin (e.g., 10-20% w/v HP-β-CD) in your desired aqueous buffer.
-
Add the powdered compound directly to the cyclodextrin solution.
-
Mix thoroughly (vortex, sonicate, or stir overnight) to facilitate the formation of the inclusion complex.
-
Sterile-filter the final solution through a 0.22 µm filter to remove any undissolved particles.
-
Caption: Mechanism of cyclodextrin-mediated solubilization.
Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), self-assemble into micelles. These micelles have a hydrophobic core that can entrap poorly soluble drugs, increasing their overall solubility in the aqueous phase.[18][19][20]
-
Common Surfactants: Polysorbate 80 (Tween® 80), Poloxamer 188.[11] Non-ionic surfactants are generally preferred for biological applications due to lower toxicity.
-
Mechanism: Micellar encapsulation of the drug.[19]
-
Protocol:
-
Prepare a stock solution of the surfactant (e.g., 1-10% w/v) in your aqueous buffer.
-
Add the powdered compound to the surfactant solution.
-
Mix thoroughly (vortex, sonicate) to aid dissolution.
-
-
Considerations: Use the lowest possible concentration of surfactant that achieves the desired solubility, as surfactants can disrupt cell membranes and interfere with protein interactions.
Summary of Solubilization Strategies
| Strategy | Mechanism of Action | Advantages | Key Considerations |
| pH Adjustment | Increases the population of charged, ionized molecules. | High solubilization potential; simple and cost-effective. | May not be compatible with biological systems requiring a specific pH. |
| Co-solvents | Reduces the polarity of the bulk solvent. | Simple to prepare; effective for many compounds. | Potential for assay interference or cellular toxicity; drug may precipitate upon dilution. |
| Cyclodextrins | Forms a water-soluble inclusion complex with the drug. | Generally low toxicity; can improve stability. | Can be expensive; may have interactions with other formulation or assay components. |
| Surfactants | Encapsulates the drug within micelles. | High solubilizing capacity for very hydrophobic compounds. | High potential for assay interference (e.g., cell lysis, protein denaturation). |
References
- Vertex AI Search. (n.d.). Solubilization techniques used for poorly water-soluble drugs - PMC - PubMed Central.
- Davis, M. E., & Brewster, M. E. (2004). Cyclodextrins in delivery systems: Applications - PMC - PubMed Central. Nature Reviews Drug Discovery, 3(12), 1023–1035.
- Wikipedia. (n.d.). Cosolvent.
- MDPI. (n.d.). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends.
- American Journal of Pharmaceutics. (2024, February 29). The Use of Cyclodextrins in Pharmaceutical Formulations.
- International Journal of Pharmaceutical Sciences Review and Research. (2011, May 28). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS.
- ScienceDirect. (n.d.). Cyclodextrins and their applications in pharmaceutical and related fields.
- World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs.
- Wuxi Weiheng Chemical Co., Ltd. (n.d.). Understand surfactants in pharmaceuticals.
- PubMed. (n.d.). Medicinal applications of cyclodextrins.
- PubMed Central. (n.d.). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs.
- AJPTI. (2023, June 16). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability.
- PubMed. (2006). Prediction of pH-dependent aqueous solubility of druglike molecules.
- JOCPR. (2024). The Role of Surfactants in Solubilization of Poorly Soluble.
- ResearchGate. (2025, August 6). (PDF) Techniques for solubility enhancement of poorly soluble drugs: An overview.
- International Journal of Pharmaceutical and Bio-Medical Science. (2019, October 7). Surfactants and their role in Pharmaceutical Product Development: An Overview.
- Protheragen. (n.d.). Solubilizer Excipients.
- Taylor & Francis. (n.d.). Cosolvent – Knowledge and References.
- ADMET & DMPK. (2015, December 30). Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study.
- AccessPhysiotherapy. (n.d.). Chapter 3. Pharmacokinetics | Pharmacology for the Physical Therapist.
- ACS Publications. (2019, June 21). Synergistic Solvation Effects: Enhanced Compound Solubility Using Binary Solvent Mixtures | Organic Process Research & Development.
- Open Education Alberta. (n.d.). Henderson-Hasselbalch equation – An ABC of PK/PD.
- YouTube. (2020, November 12). Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals.
- Synonyms.com. (2025, December 23). Co-solvent: Significance and symbolism.
- Microbe Notes. (2024, August 27). Henderson Hasselbalch Equation: Basics & Real-World Uses.
- PubMed Central. (n.d.). Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug.
- Pearson. (2024, August 4). Given the data in Problem 47: b. What pH would you make the water layer to cause the carboxylic acid to dissolve in the water layer and the amine to dissolve in the ether layer?.
- Reddit. (2012, February 27). How does pH affect water solubility of organic acids (or acids in general)?.
- ScienceDirect. (2025, August 7). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K.
- PubChem. (n.d.). (2-Amino-1,3-thiazol-4-yl)acetic acid | C5H6N2O2S | CID 34665.
- Royal Society of Chemistry. (2021, August 27). CHAPTER 2: Tactics to Improve Solubility.
- YouTube. (2025, December 19). What Is The Role Of pH In Chemical Solubility?.
- IOSR Journal. (n.d.). Solubility enhancement – A challenge for hydrophobic drugs.
- ResearchGate. (n.d.). Solubility-pH profiles of some acidic, basic and amphoteric drugs.
Sources
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Stability of 2-[3-(2-amino-4-thiazolyl)phenoxy]Acetic acid in solution over time
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for 2-[3-(2-amino-4-thiazolyl)phenoxy]Acetic acid. This document is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on maintaining the stability of this compound in solution. Ensuring the integrity of your experimental solutions is paramount for generating reproducible and reliable data. This guide offers FAQs for quick reference, detailed troubleshooting for common issues, and validated protocols for conducting stability assessments.
Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the handling and storage of this compound solutions.
Q1: What are the optimal storage conditions for solutions of this compound?
A: For maximum stability, solutions should be stored at refrigerated temperatures (2-8°C) and protected from light. The compound contains both a phenoxyacetic acid moiety and an aminothiazole ring, both of which can be susceptible to photodegradation.[1][2] For long-term storage (>24 hours), it is advisable to flash-freeze aliquots in an appropriate solvent and store them at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Q2: Which solvents are recommended for preparing stock solutions?
A: Due to the zwitterionic nature of the molecule (containing both a basic amino group and an acidic carboxylic acid group), solubility can be pH-dependent. For initial dissolution, polar aprotic solvents like DMSO or DMF are recommended for creating high-concentration stock solutions. For aqueous buffers, the pH will significantly impact solubility. It is generally more soluble at pH values above its acidic pKa and below its basic pKa. Always use high-purity, HPLC-grade solvents to avoid introducing reactive impurities.
Q3: Is this compound sensitive to pH?
A: Yes, it is highly likely to be sensitive to pH. The aminothiazole ring can be susceptible to hydrolysis under strongly acidic or basic conditions.[3] Extreme pH values can catalyze the cleavage of the thiazole ring or the ether linkage. It is recommended to prepare solutions in buffers close to neutral pH (e.g., pH 6.8-7.4) unless experimental conditions require otherwise. Always assess stability if working outside this range.
Q4: How significant is the risk of photodegradation?
A: The risk is significant. Both the phenoxyacetic acid and thiazole ring components of the molecule are known chromophores that can absorb UV light, leading to degradation.[1][4] Studies on structurally related thiazole compounds have shown they can react with singlet oxygen upon photo-irradiation, resulting in ring cleavage.[2] Therefore, all solutions must be prepared and stored in amber vials or containers wrapped in aluminum foil to protect them from light.
Q5: Should I be concerned about oxidation?
A: Yes. The 2-aminothiazole moiety can be susceptible to oxidation. It is good practice to use degassed solvents for solution preparation. For sensitive applications or long-term storage, blanketing the solution with an inert gas like nitrogen or argon can prevent oxidative degradation.[3]
Troubleshooting Guide: Common Stability Issues
If you encounter problems during your experiments, consult the table below to diagnose and resolve common stability-related issues.
| Observed Problem | Potential Root Cause(s) | Recommended Actions & Preventative Measures |
| Unexpected Precipitation or Cloudiness | 1. pH Shift: The pH of the solution has shifted, causing the compound to fall out of solution. 2. Low Solubility: The concentration exceeds the solubility limit in the chosen solvent system. 3. Temperature Fluctuation: Cooling of a near-saturated solution. | Solution: 1. Check and adjust the pH of the solution. 2. Gently warm the solution or add a co-solvent (e.g., a small percentage of DMSO). Prevention: • Use a well-buffered system. • Confirm solubility limits before preparing high-concentration solutions. • Store solutions at a constant temperature. |
| Solution Discoloration (e.g., Yellowing) | 1. Photodegradation: Exposure to ambient or UV light has caused the formation of colored degradants.[2][5] 2. Oxidative Degradation: Reaction with dissolved oxygen.[3] | Solution: 1. Discard the discolored solution. Prevention: • Always use amber glassware or foil-wrapped containers.[6] • Prepare solutions using degassed solvents. • For extended experiments, blanket the solution headspace with nitrogen or argon. |
| Loss of Potency or Inconsistent Bioassay Results | 1. Hydrolytic Degradation: The compound has degraded due to unfavorable pH, leading to a lower effective concentration.[3] 2. General Instability: Gradual degradation over time even under optimal conditions. | Solution: 1. Quantify the compound concentration using a stability-indicating HPLC method before use. Prevention: • Prepare solutions fresh for each experiment. • Conduct a preliminary stability study in your experimental medium to define a "use-by" time. |
| Appearance of New Peaks in HPLC/LC-MS | 1. Forced Degradation: The compound is degrading under the analytical conditions (e.g., mobile phase pH, temperature). 2. Sample Degradation: The sample degraded between preparation and injection. | Solution: 1. Adjust the mobile phase pH to be more neutral. 2. Use a cooler autosampler (e.g., 4°C). Prevention: • Validate your analytical method to ensure it is not promoting degradation. • Analyze samples as quickly as possible after preparation. |
In-Depth Technical Protocol: Forced Degradation Study
To definitively understand the stability of this compound, a forced degradation (stress testing) study is essential. This process intentionally exposes the compound to harsh conditions to identify potential degradation pathways and develop a stability-indicating analytical method.[7][8]
Experimental Workflow for Forced Degradation
Caption: Workflow for a forced degradation study.
Step-by-Step Protocol
-
Preparation of Stock Solution:
-
Accurately weigh and dissolve this compound in a suitable solvent mixture (e.g., 50:50 acetonitrile:water) to a final concentration of 1 mg/mL. This will serve as your stock solution.
-
Prepare a control sample by diluting the stock solution with your solvent mixture to the final target concentration (e.g., 100 µg/mL).
-
-
Acidic Hydrolysis:
-
Mix equal volumes of the stock solution and 0.2 M HCl to achieve a final drug concentration of 0.5 mg/mL in 0.1 M HCl.
-
Incubate the solution in a water bath at 60°C.
-
Withdraw aliquots at specified time points (e.g., 2, 4, 8, 24 hours).
-
Immediately neutralize the aliquots with an equivalent amount of 0.1 M NaOH and dilute to the target analytical concentration.
-
-
Basic Hydrolysis:
-
Follow the procedure for acidic hydrolysis, but use 0.2 M NaOH for stress and 0.1 M HCl for neutralization.
-
-
Oxidative Degradation:
-
Mix equal volumes of the stock solution and 6% H₂O₂ to achieve a final drug concentration of 0.5 mg/mL in 3% H₂O₂.
-
Keep the solution at room temperature, protected from light.
-
Withdraw and dilute aliquots at specified time points.
-
-
Thermal Degradation:
-
Dilute the stock solution with the solvent mixture to 0.5 mg/mL.
-
Incubate in a water bath at 60°C, protected from light.
-
Withdraw and dilute aliquots at specified time points.
-
-
Photolytic Degradation (as per ICH Q1B[6]):
-
Expose a solution of the compound (e.g., 100 µg/mL) to a calibrated light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
A parallel sample, wrapped in aluminum foil, should be kept alongside as a dark control.
-
Analyze the samples after exposure.
-
-
Analysis:
-
Analyze all samples (control, stressed, and neutralized) using a validated, stability-indicating HPLC method. A reverse-phase HPLC-UV method is often suitable.[3]
-
Recommended Starting HPLC Method:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at an appropriate wavelength (e.g., 238 nm or 275 nm, determined by UV scan).[3]
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
-
Potential Degradation Pathways
Based on the chemical structure and literature on related compounds, several degradation pathways are plausible. Understanding these helps in identifying unknown peaks in a chromatogram and designing mitigation strategies.
Caption: Plausible degradation pathways for the target molecule.
-
Hydrolytic Pathway: The primary site of hydrolysis is likely the aminothiazole ring, which can be cleaved under acidic or basic conditions.[3][9] Under more extreme acidic conditions, cleavage of the ether bond is also possible.
-
Photodegradation Pathway: This is a critical pathway for thiazole-containing aromatic compounds. A likely mechanism involves a [4+2] cycloaddition with singlet oxygen, forming an unstable endoperoxide that rearranges to cleave the thiazole ring.[2] Direct photolysis of the phenoxyacetic acid moiety can also occur.[1][4]
-
Oxidative Pathway: The electron-rich aminothiazole ring and the phenoxy group are susceptible to oxidation, potentially forming N-oxides or hydroxylated species.
By following the guidance in this document, researchers can minimize degradation, troubleshoot stability issues effectively, and ensure the integrity of their experimental results when working with this compound.
References
- E. V. Parkhomchuk, et al. (2007).
- D.B. Kamkhede & P.R. Solanki. (2016). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique.
- Z. Ge, et al. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. Journal of the American Society for Mass Spectrometry. [Link]
- ResearchGate. Plot showing the temporal loss of the four phenoxyacetic acids as.... [Link]
- S. Singh & M. Kumar. (2016).
- A. K. Gupta, et al. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. Journal of Applied Pharmaceutical Science. [Link]
- Google Patents. METHOD FOR PRODUCING 2-AMINO-5-NITRO-THIAZOL.
- A. T. H. Z. Sosič, et al. (2022). Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. ACS Omega. [Link]
- Google Patents. Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride.
- N. L. Huong, et al. (2021). Correlating Biodegradation Kinetics of 2,4-Dichlorophenoxyacetic Acid (2,4-D) and 2,4,5-Trichlorophenoxyacetic Acid (2,4,5-T) to the Dynamics of Microbial Communities Originating From Soil in Vietnam Contaminated With Herbicides. Frontiers in Microbiology. [Link]
- J. Klicnar & L. Kniežo. (2008). Reductive ring opening of thiazoles.
- Eawag.
- ChemistryViews. (2024). New Insights into the Photostability of Phenoxazines. [Link]
- ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B.
Sources
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- 2. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. New Insights into the Photostability of Phenoxazines - ChemistryViews [chemistryviews.org]
- 6. database.ich.org [database.ich.org]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 8. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Conditions for Coupling Aminothiazole Cores
Welcome to the Technical Support Center for optimizing coupling reactions involving the aminothiazole core. This guide is intended for researchers, scientists, and drug development professionals. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) designed to address specific challenges encountered during experimentation. As Senior Application Scientists, we aim to provide not just protocols, but a deeper understanding of the underlying chemical principles to empower your research.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section is designed to help you diagnose and resolve common issues in real-time. Each problem is presented with potential causes and actionable solutions, grounded in mechanistic understanding.
Issue 1: Low to No Product Yield
Question: My cross-coupling reaction with an aminothiazole substrate is showing minimal or no conversion to the desired product. What are the primary factors to investigate?
Answer: Low or no product yield is a frequent challenge, often pointing to issues with the catalyst system, reagents, or reaction environment. A systematic approach is key to identifying the root cause.
-
Catalyst Inactivity or Decomposition: The active Pd(0) species is the engine of your catalytic cycle. If it fails to form or decomposes, the reaction will stall.
-
Probable Cause: Inefficient reduction of the Pd(II) precatalyst (e.g., Pd(OAc)₂), or decomposition of the active Pd(0) species, often indicated by the formation of palladium black.[1][2]
-
Solution:
-
Use a Pre-activated Pd(0) Source: Employing a catalyst like Pd(PPh₃)₄ or a modern pre-catalyst (e.g., XPhos Pd G3) can bypass issues with in-situ reduction.[2]
-
Ligand Selection: The ligand stabilizes the palladium center. For the electron-rich aminothiazole nucleus, bulky, electron-rich phosphine ligands like XPhos, SPhos, or tBuBrettPhos are often effective at promoting reductive elimination and preventing catalyst decomposition.[3][4]
-
Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) state, are highly sensitive to oxygen.[1][2] Ensure your reaction vessel is thoroughly degassed (e.g., via three vacuum/backfill cycles with argon or nitrogen) and that all solvents are rigorously deoxygenated.[1][2]
-
-
-
Reagent Quality and Stoichiometry: The integrity of your starting materials is paramount.
-
Probable Cause: Degradation of the coupling partner (e.g., boronic acids are susceptible to decomposition), presence of moisture, or incorrect stoichiometry.
-
Solution:
-
Verify Reagent Purity: Use fresh or recently purified starting materials. Boronic acids, in particular, should be of high quality or converted to more stable boronate esters.[5]
-
Anhydrous Conditions: Use anhydrous solvents and ensure all glassware is oven-dried. Moisture can hydrolyze reagents and interfere with the catalytic cycle.[1]
-
Optimize Stoichiometry: A slight excess of the coupling partner (typically 1.1 to 1.5 equivalents) can help drive the reaction to completion.
-
-
Issue 2: Observation of Significant Side Products
Question: My reaction is producing the desired product, but I'm also seeing significant amounts of homocoupled boronic acid and/or hydrodehalogenation of my starting material. How can I improve the selectivity?
Answer: The formation of these side products points to specific, competing reaction pathways that can be suppressed by carefully tuning the reaction conditions.
-
Homocoupling of Boronic Acid:
-
Probable Cause: This side reaction is often promoted by the presence of oxygen, which can lead to oxidative coupling of the boronic acid.[2]
-
Solution:
-
Rigorous Degassing: Enhance your degassing procedure for the solvent and ensure a strict inert atmosphere is maintained throughout the reaction.[2]
-
Lower Reaction Temperature: Reducing the temperature may disfavor the homocoupling pathway relative to the desired cross-coupling.[2]
-
Choice of Palladium Source: Using a Pd(0) source directly can sometimes mitigate homocoupling compared to the in-situ reduction of Pd(II) salts.[2]
-
-
-
Hydrodehalogenation (Protodeboronation):
-
Probable Cause: This involves the replacement of the halide or boronic acid group with a hydrogen atom and can be facilitated by excess base or the presence of water.[5]
-
Solution:
-
Optimize Base Stoichiometry: Carefully control the amount of base used. A large excess can promote this side reaction.
-
Anhydrous Conditions: If hydrodehalogenation is a persistent issue, ensure your reaction is conducted under strictly anhydrous conditions.[5]
-
Bulky Ligands: Employing sterically hindered ligands can sometimes disfavor the β-hydride elimination pathway that can lead to hydrodehalogenation.[6]
-
-
Frequently Asked Questions (FAQs)
This section addresses broader, conceptual questions about optimizing aminothiazole coupling reactions.
Q1: Which type of coupling reaction is generally preferred for C-N bond formation with aminothiazoles: Buchwald-Hartwig or Chan-Lam?
A1: Both Buchwald-Hartwig (palladium-catalyzed) and Chan-Lam (copper-catalyzed) couplings can be effective for the N-arylation of aminothiazoles. The choice often depends on the specific substrates and desired functional group tolerance.
-
Buchwald-Hartwig Amination: This is a widely used and robust method for forming C-N bonds.[7] It generally has a broad substrate scope, but can be sensitive to air and moisture, requiring strict inert conditions.[1][3] Modern catalyst systems with specialized ligands have been developed to efficiently couple even challenging substrates like 2-aminothiazole.[3][4]
-
Chan-Lam Coupling: This copper-catalyzed approach offers the advantage of often being performed under milder conditions, sometimes even in the presence of air.[8][9] It can be a valuable alternative, particularly when palladium-based methods fail or when avoiding precious metal catalysts is desirable.
Q2: How critical is the choice of base, and what are the best practices for selection?
A2: The base plays a crucial role in the catalytic cycle, and its selection is critical for success.
-
Mechanism of Action: In Buchwald-Hartwig amination, the base facilitates the deprotonation of the amine to form the active nucleophile.[10] In Suzuki coupling, the base is essential for the transmetalation step.
-
Common Bases and Their Properties:
-
Strong Bases (e.g., NaOtBu, LHMDS): These are very effective but can be incompatible with base-sensitive functional groups on the substrates.[11]
-
Weaker Inorganic Bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃): These offer broader functional group tolerance but may require higher reaction temperatures to achieve good yields.[6][11] The solubility of these bases can also impact reaction rates, so vigorous stirring is important.[11]
-
Q3: What is the optimal temperature range for these coupling reactions, and what happens if the temperature is too high?
A3: The optimal temperature is a balance between achieving a sufficient reaction rate and avoiding thermal decomposition of reagents or the catalyst.
-
General Range: Most Buchwald-Hartwig and Suzuki couplings involving heteroaryl halides are conducted at elevated temperatures, typically between 80-110 °C.[6]
-
Effect of High Temperatures: Excessively high temperatures can accelerate catalyst decomposition, leading to the formation of inactive palladium black and a subsequent drop in yield.[2] It can also promote side reactions. It is often best to start at a moderate temperature (e.g., 80-90 °C) and increase it if the reaction is sluggish.
Q4: Can you explain the role of ligands in palladium-catalyzed couplings of aminothiazoles?
A4: Ligands are essential for stabilizing the palladium catalyst, modulating its reactivity, and facilitating key steps in the catalytic cycle. For aminothiazole couplings, bulky, electron-rich phosphine ligands are often preferred.
-
Key Functions:
-
Stabilization: They prevent the aggregation of palladium atoms into inactive palladium black.[1]
-
Solubility: They render the metal complex soluble in the organic reaction medium.
-
Reactivity Tuning: They influence the rates of oxidative addition and reductive elimination, which are critical steps in the catalytic cycle.[12]
-
Visualization of Key Processes
General Reaction Scheme for Aminothiazole Coupling
Caption: General scheme for the cross-coupling of aminothiazole cores.
Troubleshooting Workflow for Low Yield Reactions
Caption: Decision tree for troubleshooting low-yield coupling reactions.
Experimental Protocols
Protocol: Palladium-Catalyzed N-Arylation of 2-Aminothiazole (Buchwald-Hartwig Amination)
This protocol is a general starting point and may require optimization for specific substrates.
Reagents & Equipment:
-
2-Aminothiazole (1.0 equiv)
-
Aryl bromide (1.2 equiv)
-
tBuBrettPhos Pd G3 precatalyst (0.02 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous, degassed toluene
-
Oven-dried Schlenk tube or reaction vial with a magnetic stir bar
-
Standard Schlenk line or glovebox for inert atmosphere operations
Procedure:
-
Reaction Setup: In a glovebox or under a positive flow of argon, add the 2-aminothiazole, aryl bromide, tBuBrettPhos Pd G3 precatalyst, and sodium tert-butoxide to the Schlenk tube.
-
Seal and Purge: Seal the tube with a septum or screw cap. If not in a glovebox, evacuate the tube and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add the anhydrous, degassed toluene via syringe. The typical concentration is 0.1-0.2 M with respect to the limiting reagent.
-
Heating and Monitoring: Place the sealed reaction tube in a preheated oil bath at 100-110 °C. Stir the mixture vigorously. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.
-
Dilute with an organic solvent like ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).
References
- MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities.
- National Institutes of Health. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities.
- OUCI. (n.d.). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities.
- Taylor & Francis Online. (2020). Review of the synthesis and biological activity of thiazoles.
- Semantic Scholar. (n.d.). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities.
- National Institutes of Health. (n.d.). Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products.
- National Institutes of Health. (2012). Palladium-Catalyzed N-Arylation of 2-Aminothiazoles.
- ACS Publications. (2012). Palladium-Catalyzed N-Arylation of 2-Aminothiazoles.
- RSC Publishing. (2023). Cu( ii )-catalyzed C–N coupling of 2-aminobenzothiazoles with boronic acids at room temperature.
- ResearchGate. (2023). (PDF) Cu( ii )-catalyzed C–N coupling of 2-aminobenzothiazoles with boronic acids at room temperature.
- University of Nottingham. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed.
- CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions.
- J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling.
- ResearchGate. (n.d.). Optimization of reaction parameters for Buchwald-Hartwig amination....
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- ACS Publications. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions.
- DSpace@MIT. (2012). Palladium-Catalyzed N-Arylation of 2-Aminothiazoles.
- ResearchGate. (n.d.). Results of the Optimization of Suzuki Coupling Reaction Conditions on Solid Phase a.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
- Organic Chemistry Portal. (2009). Heterocycle Formation via Palladium-Catalyzed Intramolecular Oxidative C-H Bond Functionalization: An Efficient Strategy for the Synthesis of 2-Aminobenzothiazoles.
- ResearchGate. (n.d.). Buchwald–Hartwig cross-coupling of 5-amino-1,2,3-triazoles ¹. ¹ Conditions.
- ResearchGate. (n.d.). Eco-friendly synthesis of 2-aminothiazoles using Nafion-H as a recyclable catalyst in PEG-water solvent system.
- Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?.
- YouTube. (2025). Condition Optimization for Buchwald-Hartwig Reactions.
- National Institutes of Health. (2014). 2-Aminothiazoles with Improved Pharmacotherapeutic Properties for Treatment of Prion Disease.
- RSC Publishing. (n.d.). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback.
- ResearchGate. (n.d.). C–N coupling 2-aminothiazole with 4-chlorophenylboronic acid.
- ResearchGate. (n.d.). Solvent free synthesis of 2-aminothiazole derivatives under microwave irradiation.
- RSC Publishing. (2017). Synthesis of aminothiazoles: polymer-supported approaches.
- RSC Publishing. (n.d.). Palladium-catalyzed oxidative cross-coupling for the synthesis of α-amino ketones.
- ResearchGate. (n.d.). (PDF) A one-pot synthesis of 2-aminothiazoles via the coupling of ketones and thiourea using I 2 /dimethyl sulfoxide as a catalytic oxidative system.
- National Institutes of Health. (n.d.). α-Aminoazoles/azines: key reaction partners for multicomponent reactions.
- Reddit. (2023). Coupling reaction sometimes works, sometimes doesn't.
- Scribd. (n.d.). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives.
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Palladium-Catalyzed N-Arylation of 2-Aminothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
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- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 8. Cu( ii )-catalyzed C–N coupling of 2-aminobenzothiazoles with boronic acids at room temperature - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02979D [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
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Identification of common impurities in 2-[3-(2-amino-4-thiazolyl)phenoxy]Acetic acid preps
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 2-[3-(2-amino-4-thiazolyl)phenoxy]Acetic acid. It provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during its preparation, ensuring the integrity and purity of the final compound.
I. Understanding the Synthetic Landscape
The synthesis of this compound typically proceeds through a two-step sequence: a Williamson ether synthesis to couple the phenoxy and acetic acid moieties, followed by a Hantzsch thiazole synthesis to construct the aminothiazole ring. Understanding the nuances of these reactions is critical for impurity profiling and troubleshooting.
Caption: Synthetic workflow for this compound.
II. Troubleshooting Guide: Common Impurities and Solutions
This section addresses specific impurities that may arise during the synthesis and purification of the target compound.
A. Process-Related Impurities
These impurities are byproducts of the chemical reactions involved in the synthesis.
| Impurity ID | Impurity Name | Probable Source |
| IMP-01 | Unreacted 3-Aminophenol | Incomplete Williamson ether synthesis. |
| IMP-02 | Unreacted Ethyl 2-(3-aminophenoxy)acetate | Incomplete Hantzsch thiazole synthesis or incomplete hydrolysis. |
| IMP-03 | Isomeric Thiazole | Side reaction during Hantzsch synthesis.[1][2] |
| IMP-04 | Dialkylated 3-Aminophenol | Side reaction in Williamson ether synthesis. |
Q1: My final product shows a peak corresponding to the starting material, 3-aminophenol (IMP-01). What went wrong?
A1: The presence of unreacted 3-aminophenol indicates an incomplete Williamson ether synthesis. Several factors could contribute to this:
-
Insufficient Base: The phenoxide formation from 3-aminophenol is crucial for the nucleophilic attack on ethyl chloroacetate. Ensure at least a stoichiometric amount of a suitable base (e.g., potassium carbonate) is used.
-
Reaction Time and Temperature: The reaction may require longer heating or a higher temperature to go to completion. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Purity of Reagents: Impurities in 3-aminophenol or ethyl chloroacetate can interfere with the reaction.[3] Ensure the use of high-purity starting materials.
Solution: To remove residual 3-aminophenol, consider an acidic wash during the workup. 3-aminophenol, being basic, will be protonated and move into the aqueous layer, while your desired product (at the ester stage) will remain in the organic layer.
Q2: I've identified an isomer of the final product in my sample (IMP-03). How can this be formed and how do I separate it?
A2: The Hantzsch thiazole synthesis can sometimes lead to the formation of isomeric products, such as 3-substituted 2-imino-2,3-dihydrothiazoles, especially under acidic conditions.[1][2] The regioselectivity of the cyclization can be influenced by the reaction conditions.
Mitigation and Separation:
-
Control of pH: Running the Hantzsch synthesis under neutral or slightly basic conditions can favor the formation of the desired 2-aminothiazole isomer.
-
Chromatographic Separation: These isomers often have different polarities and can be separated by column chromatography or preparative HPLC. Developing a suitable HPLC method with a high-resolution column is key. Chiral separation techniques may be necessary if stereoisomers are formed.[4][5][6][7]
Q3: What is the likelihood of forming a dialkylated impurity (IMP-04) and how can I avoid it?
A3: Dialkylation, where two molecules of ethyl chloroacetate react with the amino and hydroxyl groups of 3-aminophenol, is a potential side reaction. However, the hydroxyl group is generally more nucleophilic under basic conditions used for the Williamson ether synthesis. To minimize this:
-
Control Stoichiometry: Use a slight excess of 3-aminophenol relative to ethyl chloroacetate to favor mono-alkylation.
-
Reaction Conditions: Lower reaction temperatures can also help to control the reactivity and reduce the formation of side products.
B. Starting Material-Related Impurities
Impurities present in the starting materials can carry through the synthesis or lead to the formation of new impurities.
| Impurity ID | Impurity Name | Probable Source |
| IMP-05 | 4-Aminophenol | Isomeric impurity in 3-aminophenol starting material.[8][9] |
| IMP-06 | Dichloroacetic acid ethyl ester | Impurity in ethyl chloroacetate starting material.[10] |
Q4: I have an unexpected peak in my chromatogram that I suspect is an isomer of my final product. Could it be from my starting materials?
A4: Yes, it is highly probable. Commercial 3-aminophenol can contain small amounts of the 2- and 4-aminophenol isomers.[11][12] These isomers will undergo the same reaction sequence to produce the corresponding isomeric final products.
Solution:
-
Source High-Purity Starting Materials: Whenever possible, obtain starting materials with a certificate of analysis that specifies the levels of isomeric impurities.
-
Purify Starting Materials: If necessary, 3-aminophenol can be purified by recrystallization.
-
Analytical Method Validation: Your analytical method should be validated to ensure it can separate the isomers of the final product.
C. Degradation Products
These impurities are formed by the decomposition of the final product under various stress conditions.
Caption: Potential degradation pathways of the target compound.
Q5: My sample is showing signs of degradation upon storage. What are the likely degradation pathways?
A5: this compound is susceptible to degradation through several mechanisms:
-
Hydrolysis: The ether linkage can be susceptible to cleavage under strong acidic or basic conditions, especially at elevated temperatures, yielding 3-(2-amino-4-thiazolyl)phenol and glycolic acid.[13][14][15] The amide bond within the thiazole ring can also be hydrolyzed.
-
Oxidation: The aminothiazole and phenoxy moieties can be susceptible to oxidation, leading to the formation of N-oxides, ring-opened products, or quinone-like structures.[8][16][17] The use of oxidizing agents like hydrogen peroxide in cleaning procedures or exposure to atmospheric oxygen can trigger this.
-
Photodegradation: The thiazole ring and the aromatic phenoxy group can absorb UV light, leading to photochemical reactions. This can result in ring cleavage, decarboxylation, or the formation of complex photoproducts.[17][18]
Q6: How can I perform a forced degradation study to identify potential degradation products?
A6: Forced degradation studies are essential to develop stability-indicating analytical methods.[1][3] A systematic approach involves subjecting the compound to various stress conditions:
| Stress Condition | Typical Reagents and Conditions |
| Acid Hydrolysis | 0.1 M HCl, heat at 60-80°C for several hours. |
| Base Hydrolysis | 0.1 M NaOH, heat at 60-80°C for several hours. |
| Oxidation | 3-30% H₂O₂, room temperature or slightly elevated temperature. |
| Thermal Degradation | Heat the solid sample at a high temperature (e.g., 105°C) for a specified period. |
| Photodegradation | Expose the sample to UV and visible light as per ICH Q1B guidelines. |
Experimental Protocol: Forced Degradation Study
-
Sample Preparation: Prepare stock solutions of your compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Stress Application: For each stress condition, mix an aliquot of the stock solution with the stressor (e.g., HCl, NaOH, H₂O₂). For thermal and photolytic studies, expose the solid or solution sample to the stress.
-
Neutralization: After the specified time, neutralize the acidic and basic samples to prevent further degradation before analysis.
-
Analysis: Analyze the stressed samples by a suitable stability-indicating HPLC method, typically with a photodiode array (PDA) detector to assess peak purity and a mass spectrometer (MS) to identify the degradation products.
III. Frequently Asked Questions (FAQs)
Q7: What is the best HPLC method for analyzing the purity of this compound?
A7: A reverse-phase HPLC method is generally suitable. Key considerations for method development include:
-
Column: A C18 column is a good starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is often required to separate the main peak from polar and non-polar impurities.
-
pH: The pH of the mobile phase should be controlled to ensure consistent ionization of the acidic and basic functional groups in the molecule, which will affect retention time and peak shape.
-
Detector: A PDA detector is highly recommended to check for co-eluting peaks and to determine the UV maxima of the impurities. Coupling the HPLC to a mass spectrometer (LC-MS) is invaluable for impurity identification.
Q8: How should I store the compound to minimize degradation?
A8: To ensure the long-term stability of this compound, it should be stored in a well-closed container, protected from light, and at a controlled low temperature (e.g., 2-8 °C). Storage under an inert atmosphere (e.g., nitrogen or argon) can further prevent oxidative degradation.
Q9: My synthesis has a low yield. What are the common causes?
A9: Low yields can result from several factors throughout the synthetic process:
-
Incomplete Reactions: As discussed in the troubleshooting section, ensure each synthetic step goes to completion.
-
Side Reactions: The formation of byproducts such as isomers or dialkylated products will consume your starting materials and reduce the yield of the desired product.
-
Purification Losses: Significant loss of product can occur during workup and purification steps (e.g., extractions, chromatography). Optimize your purification protocol to maximize recovery.
-
Degradation: If the reaction or workup conditions are too harsh (e.g., high temperature, extreme pH), your product may be degrading.
By systematically investigating these potential issues, you can improve the yield and purity of your this compound preparations.
IV. References
-
Gurumurthy, R., Sathiyanarayanan, K., Anandabaskaran, T., & Karunakaran, K. (2012). Kinetics and Mechanism of Oxidation of Phenoxyacetic Acids by Chromic Acids. Asian Journal of Chemistry, 24(2), 449-453.
-
Gryglik, D., & Klink, M. (2018). Occurrence and transformation of phenoxy acids in aquatic environment and photochemical methods of their removal: a review. Environmental Science and Pollution Research, 25(1), 12-32.
-
Wu, L., et al. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. Journal of Pharmaceutical and Biomedical Analysis, 45(1), 87-95.
-
van der Gast, C. J., et al. (2003). Synthesis of Thiazol-2-yl Urea Derivatives, Antibacterial Agents. Student Theses Faculty of Science and Engineering - Rijksuniversiteit Groningen.
-
Klus, M., et al. (2017). Chiral separation of benzothiazole derivatives of amino acids using capillary zone electrophoresis. Journal of Separation Science, 40(1), 256-263.
-
Sontara Organo Industries. (n.d.). Ethyl Chloroacetate. Retrieved from [Link]
-
Sadowska, K., et al. (2022). UV-Induced Photodegradation of 2-Aminothiazole-4-Carboxylic Acid: Identification of New Carbodiimide Molecules. Molecules, 27(22), 7875.
-
Li, Y., et al. (2022). Thiazolo[5,4-d]thiazole-Based Covalent Organic Frameworks for the Rapid Removal of RhB. Catalysts, 12(10), 1145.
-
Chem-Station. (2014). Williamson Ether Synthesis. Retrieved from [Link]
-
PubChem. (n.d.). 3-Aminophenol. Retrieved from [Link]
-
Farkas, M., et al. (1983). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 103-106.
-
Singh, R., & Kumar, R. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research, 3(6), 00081.
-
Begtrup, M. (1983). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 103-106.
-
Organic Chemistry 1: An open textbook. (n.d.). 9.5. Williamson ether synthesis. Lumen Learning. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11568, 3-Aminophenol. Retrieved from [Link].
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
Kavitha, K., & Sureshkumar, K. (2010). Antioxidant potential of aminothiazole derivative and its protective effect on H(2)O(2)-induced oxidative damage on pBR322 DNA and RBC cellular membrane. Journal of Pharmacy and Pharmacology, 62(12), 1731-1739.
-
Bajaj, S., et al. (2006). A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 1(1), 1-8.
-
Ilisz, I., et al. (2015). High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids. Molecules, 20(8), 14757-14775.
-
Organic Reactions. (n.d.). Mono-Alkylation of a Phenol with 1,2-Dibromoethane via Williamson Ether Synthesis. Retrieved from [Link]
-
Chem-Station. (2014). Williamson Ether Synthesis. Retrieved from [Link]
-
Ilisz, I., et al. (2013). Chiral derivatizations applied for the separation of unusual amino acid enantiomers by liquid chromatography and related techniques. Journal of Chromatography A, 1296, 119-139.
-
Science.gov. (n.d.). related impurities 4-aminophenol: Topics by Science.gov. Retrieved from [Link]
-
Péter, A., et al. (2013). Chiral derivatizations applied for the separation of unusual amino acid enantiomers by liquid chromatography and related techniques. Journal of Chromatography A, 1296, 119-139.
-
Hamase, K., et al. (2023). Separation and Identification of Isoleucine Enantiomers and Diastereomers Using an Original Chiral Resolution Labeling Reagent. International Journal of Molecular Sciences, 24(21), 15888.
-
Patsnap. (n.d.). Method for preparing 2-aminothiazol-4-ylacetic acid hydrochloride. Retrieved from
-
Himaja, M., et al. (2011). Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Asian Journal of Chemistry, 23(7), 2909-2912.
-
Wikipedia. (n.d.). 3-Aminophenol. Retrieved from [Link]
-
Metwally, M. A., et al. (2010). 2-Amino-4-thiazolidinones: Synthesis and Reactions. Phosphorus, Sulfur, and Silicon and the Related Elements, 185(2), 315-341.
-
Google Patents. (n.d.). Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride. Retrieved from
-
Grijpma, D. W., et al. (2007). In vitro hydrolytic degradation of hydroxyl-functionalized poly(alpha-hydroxy acid)s. Biomacromolecules, 8(9), 2845-2853.
-
Choi, W. J., et al. (1998). Hydrolytic and Enzymatic Degradation of Poly(y-Glutamic Acid) Hydrogels and Their Application in Slow-Release Systems for Proteins. Journal of Applied Polymer Science, 67(5), 827-834.
-
Jackson, C. J. C., & Lantz, R. J. (1973). Oxidative degradation of phenothiazines. Part I Identification of some degradation products of phenothiazine. Journal of the Chemical Society, Perkin Transactions 2, (13), 1904-1908.
Sources
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- 2. Thiazole synthesis [organic-chemistry.org]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. Chiral separation of benzothiazole derivatives of amino acids using capillary zone electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Chiral derivatizations applied for the separation of unusual amino acid enantiomers by liquid chromatography and related techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Separation and Identification of Isoleucine Enantiomers and Diastereomers Using an Original Chiral Resolution Labeling Reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antioxidant potential of aminothiazole derivative and its protective effect on H(2)O(2)-induced oxidative damage on pBR322 DNA and RBC cellular membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 10. asianpubs.org [asianpubs.org]
- 11. synarchive.com [synarchive.com]
- 12. Occurrence and transformation of phenoxy acids in aquatic environment and photochemical methods of their removal: a review - PMC [pmc.ncbi.nlm.nih.gov]
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- 18. rjptonline.org [rjptonline.org]
Technical Support Center: Purification of Crude 2-[3-(2-amino-4-thiazolyl)phenoxy]Acetic Acid via Chromatography
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the purification of 2-[3-(2-amino-4-thiazolyl)phenoxy]acetic acid. This document provides in-depth troubleshooting advice and frequently asked questions to address challenges encountered during chromatographic purification of this polar, acidic, heterocyclic compound. The methodologies and recommendations provided herein are grounded in established chromatographic principles to ensure scientific integrity and experimental success.
I. Understanding the Molecule: Key Physicochemical Properties
This compound possesses several structural features that influence its chromatographic behavior. The presence of a carboxylic acid and an amino group makes the molecule amphoteric and highly polar. The thiazole and phenoxy moieties contribute to its hydrophobicity. Understanding this duality is critical for developing a successful purification strategy. The molecule's acidic nature (due to the carboxylic acid) and basic nature (due to the amino group on the thiazole ring) mean that the pH of the mobile phase will be a critical parameter in controlling retention and peak shape.
II. Recommended Purification Strategy: Reversed-Phase HPLC
Given the polar nature of the target compound, reversed-phase high-performance liquid chromatography (RP-HPLC) is the recommended technique.[1] However, standard C18 columns may provide insufficient retention for such polar analytes, often leading to elution in the solvent front.[2][3] Therefore, a modified approach is necessary.
Proposed Starting Method
This protocol is a robust starting point for method development.
| Parameter | Recommendation | Rationale |
| Column | C18 with polar end-capping or a mixed-mode (reversed-phase/anion-exchange) column. | Polar end-capping enhances retention of polar compounds. A mixed-mode column offers a secondary retention mechanism (anion exchange) for the acidic analyte, improving retention and selectivity.[2] |
| Mobile Phase A | 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) in Water | An acidic mobile phase suppresses the ionization of the carboxylic acid group, increasing its hydrophobicity and retention on the reversed-phase column.[4] TFA can also act as an ion-pairing agent, further improving peak shape. |
| Mobile Phase B | Acetonitrile or Methanol | Standard organic solvents for reversed-phase chromatography. Acetonitrile often provides better peak shapes for heterocyclic compounds. |
| Gradient | Start with a low percentage of Mobile Phase B (e.g., 5-10%) and gradually increase to elute the compound. A shallow gradient is recommended for better resolution of closely eluting impurities. | A gradient elution is necessary to effectively separate the polar target compound from both more polar and less polar impurities. |
| Flow Rate | Dependent on column dimensions (e.g., 1 mL/min for a 4.6 mm ID analytical column). | To be optimized for best resolution and run time. |
| Detection | UV at a wavelength where the compound has maximum absorbance (e.g., determined by UV scan). | If the compound is not UV-active, alternative detection methods like mass spectrometry (MS) or evaporative light scattering detection (ELSD) would be necessary.[5] |
| Sample Preparation | Dissolve the crude sample in a solvent mixture that is weak in elution strength (e.g., the initial mobile phase conditions) to prevent peak distortion.[6] | Injecting the sample in a solvent stronger than the mobile phase can lead to peak fronting and broadening. |
III. Troubleshooting Guide
This section addresses common issues encountered during the purification of this compound.
Issue 1: Poor or No Retention (Compound Elutes in the Void Volume)
-
Question: My target compound is eluting with the solvent front and shows little to no retention on a standard C18 column. What should I do?
-
Answer: This is a common challenge with polar acidic compounds.[2] Here’s a step-by-step troubleshooting approach:
-
Modify the Mobile Phase pH: Ensure the mobile phase is sufficiently acidic (pH 2-3) by adding 0.1% formic acid or TFA.[4] This protonates the carboxylic acid, making the molecule less polar and increasing its interaction with the non-polar stationary phase.
-
Consider a Different Stationary Phase: If pH adjustment is insufficient, a standard C18 column may not be suitable.
-
Polar-Endcapped C18: These columns have a modified surface that reduces interactions with residual silanols and improves retention for polar analytes.
-
Mixed-Mode Chromatography: A column with both reversed-phase and anion-exchange characteristics is highly effective. The anion-exchange functionality will strongly retain the acidic compound, offering an alternative retention mechanism.[2]
-
-
Use Ion-Pairing Agents: While TFA provides some ion-pairing effect, dedicated ion-pairing agents can be used, but they may not be compatible with MS detection.
-
Issue 2: Poor Peak Shape (Tailing or Fronting)
-
Question: My compound is retained, but the peak is tailing or fronting. How can I improve the peak shape?
-
Answer: Poor peak shape can be caused by several factors. A logical workflow for troubleshooting is essential.
Caption: Troubleshooting workflow for poor peak shape.
-
For Tailing Peaks:
-
Cause: Secondary interactions between the basic amino group and acidic silanols on the silica surface, or insufficient suppression of carboxylate formation.[5]
-
Solution:
-
Increase Mobile Phase Acidity: Adding a stronger acid like TFA can improve peak shape by ensuring the carboxyl group is fully protonated and by masking silanol interactions.[4]
-
Use a High-Purity, End-capped Column: These columns have fewer free silanol groups, minimizing secondary interactions.
-
Add a Competing Base: A small amount of a competing base (e.g., triethylamine) can be added to the mobile phase to occupy the active silanol sites, though this is less common in modern chromatography.
-
-
-
For Fronting Peaks:
-
Cause: Typically caused by column overloading or injecting the sample in a solvent significantly stronger than the mobile phase.
-
Solution:
-
-
Issue 3: Low Recovery or Yield
-
Question: I am getting good separation, but my product recovery after fractionation is very low. What could be the reason?
-
Answer: Low recovery can be due to several factors, from irreversible adsorption to issues with post-purification workup.
-
Irreversible Adsorption: The compound might be irreversibly binding to active sites on the column.
-
Solution: As with peak tailing, using a high-purity, end-capped column can mitigate this. If using silica-based normal phase chromatography (not recommended as a first choice for this compound), the acidic nature of silica could strongly bind the basic amino group.[5] In such cases, switching to a different stationary phase like alumina or using reversed-phase is advisable.[5]
-
-
Compound Instability: The compound may be degrading on the column, especially if the mobile phase is too acidic or basic.
-
Solution: Perform a stability study of your compound in the mobile phase. If degradation is observed, explore alternative mobile phase modifiers or different pH ranges.
-
-
Issues with Fraction Collection and Evaporation:
-
Solution: Ensure the fraction collector is functioning correctly. When evaporating the solvent, be mindful of the compound's stability at elevated temperatures. Lyophilization (freeze-drying) is a gentler alternative to rotary evaporation for removing aqueous mobile phases.
-
-
IV. Frequently Asked Questions (FAQs)
-
Q1: Can I use normal-phase chromatography for this purification?
-
A1: While possible, it is not the recommended primary approach. The polar nature of your compound would require a highly polar mobile phase on a normal-phase column (e.g., silica gel). This can lead to issues with compound solubility and strong, potentially irreversible, adsorption of the basic amino group to the acidic silica surface, resulting in poor recovery and peak tailing.[5] Reversed-phase chromatography offers better control over retention through pH adjustment.[1]
-
-
Q2: My crude sample contains highly non-polar impurities. How does this affect my purification strategy?
-
A2: This is an ideal scenario for reversed-phase chromatography. Your polar target compound will elute relatively early in the gradient, while the non-polar impurities will be strongly retained and elute much later at higher organic solvent concentrations. This provides excellent separation between your product and these impurities.
-
-
Q3: How do I transfer my analytical HPLC method to a preparative scale?
-
A3: Method scaling requires careful consideration to maintain resolution.
-
Maintain Linear Velocity: The flow rate should be scaled proportionally to the cross-sectional area of the preparative column.
-
Scale Injection Volume: The sample load can be increased significantly on a preparative column. The maximum load should be determined empirically to avoid compromising resolution.[8]
-
Gradient Time: The gradient time should be adjusted to keep the number of column volumes of the gradient constant between the analytical and preparative scales.
-
Caption: Scaling from analytical to preparative chromatography.
-
-
Q4: What should I do if my compound is not UV-active?
-
A4: If your compound lacks a suitable chromophore for UV detection, you will need to use an alternative detection method.[5]
-
Mass Spectrometry (MS): Provides mass information and is highly sensitive and selective.
-
Evaporative Light Scattering Detector (ELSD): A universal detector that can detect any non-volatile analyte.
-
Charged Aerosol Detector (CAD): Another universal detector that offers near-uniform response for non-volatile analytes.
-
-
V. References
-
Waters Corporation. (2020). Can you retain polar acidic compounds using reversed-phase conditions? Trust Your Science, S2E16.
-
BenchChem. (2025). Overcoming challenges in the purification of heterocyclic compounds.
-
Chrom Tech, Inc. (2025). Reverse Phase Chromatography Techniques.
-
SCION Instruments. HPLC Troubleshooting Guide.
-
Sigma-Aldrich. HPLC Troubleshooting Guide.
-
Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC.
-
Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
-
Fisher Scientific. HPLC for the Retention and Resolution of Very Polar Compounds.
-
PharmaCores. (2025). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!
-
Biotage. (2023). How does an acid pH affect reversed-phase chromatography separations?
-
Agilent. Preparative HPLC Troubleshooting Guide.
-
MZ-Analysentechnik GmbH. General tips for preparative HPLC Technical Note.
-
Welch Materials. (2025). Key Concepts and Considerations of Preparative Liquid Chromatography.
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- 2. youtube.com [youtube.com]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. biotage.com [biotage.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. agilent.com [agilent.com]
- 7. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 8. mz-at.de [mz-at.de]
Technical Support Center: Storage and Handling of 2-[3-(2-amino-4-thiazolyl)phenoxy]Acetic Acid
Welcome to the technical support guide for 2-[3-(2-amino-4-thiazolyl)phenoxy]Acetic acid. This document provides in-depth guidance for researchers, scientists, and drug development professionals on the best practices for storing and handling this compound to prevent degradation. Adherence to these protocols is critical for ensuring experimental reproducibility, maintaining compound integrity, and safeguarding project timelines.
Frequently Asked Questions (FAQs)
Q1: What are the primary environmental factors that can cause the degradation of this compound?
A1: The main environmental culprits for the degradation of many pharmaceutical compounds, including those with structures similar to this compound, are exposure to light, moisture, oxygen, and elevated temperatures.[1][2] These factors can initiate or accelerate chemical reactions like photolysis, hydrolysis, and oxidation, leading to the breakdown of the active molecule.[3]
Q2: What is the recommended general storage temperature for this compound?
A2: While specific stability studies for this exact molecule are not publicly available, based on its functional groups, a conservative approach is recommended. For solid forms, storage in a refrigerator at 2-8°C is a common practice for temperature-sensitive chemicals.[4] For long-term storage, cryogenic temperatures (-20°C or -80°C) may be necessary to minimize degradation.[4] Always consult the supplier's certificate of analysis for any specific storage recommendations.
Q3: My compound is a solid, but it seems to be clumping and changing color. What could be the cause?
A3: Clumping and discoloration are often signs of moisture absorption (hygroscopicity) or chemical degradation. Moisture can initiate hydrolysis, while color change can indicate oxidation or photolytic degradation.[1][3] It is crucial to store the compound in a tightly sealed container with a desiccant to control humidity.[2][3]
Q4: I've prepared a stock solution of the compound. How should I store it and for how long?
A4: Solutions are generally more susceptible to degradation than the solid form. The stability of a solution depends on the solvent, pH, and storage conditions. It is highly recommended to prepare solutions fresh for each experiment.[1] If storage is necessary, aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles, and store at -20°C or -80°C in the dark. The choice of solvent is also critical; ensure the compound is stable in the chosen solvent system.
Understanding the Chemistry of Degradation
The molecular structure of this compound contains several functional groups that are susceptible to degradation. Understanding these potential failure points is key to preventing them.
-
Aminothiazole Ring: The 2-aminothiazole moiety is a cornerstone of many biologically active molecules.[5] However, the amino group can be a site for oxidation.
-
Ether Linkage: The phenoxy ether linkage, while generally stable, can be susceptible to oxidative cleavage, especially in the presence of light and trace metal ions.[6] Ethers are also known to form explosive peroxides upon prolonged exposure to air and light.[7]
-
Phenoxyacetic Acid Moiety: Phenoxyacetic acids can undergo degradation through hydrolysis and photodegradation, particularly in aqueous environments.[8] The carboxylic acid group itself can also be reactive.
Potential Degradation Pathways
The following diagram illustrates the likely points of vulnerability in the this compound molecule.
Caption: Potential degradation sites on the molecule.
Troubleshooting Guide: Identifying and Mitigating Degradation
If you suspect your sample of this compound has degraded, follow this troubleshooting workflow.
Experimental Workflow for Troubleshooting
Caption: Workflow for troubleshooting compound degradation.
Detailed Troubleshooting Steps
| Issue Observed | Potential Cause | Recommended Action & Rationale |
| Reduced biological activity or inconsistent experimental results. | Compound degradation leading to lower effective concentration. | 1. Verify Purity: Use an analytical technique like HPLC or LC-MS to compare the current batch to a fresh, reliable standard. This will quantify the extent of degradation.[3] 2. Review Storage History: Cross-reference the storage conditions with the recommended protocols below. Even minor deviations over time can lead to significant degradation.[9] |
| Solid compound appears discolored (e.g., yellowing or browning). | Oxidation or photolysis. | 1. Protect from Light: Immediately transfer the compound to an amber vial or a container wrapped in aluminum foil to block light.[2] 2. Inert Atmosphere: For long-term storage, purge the container with an inert gas like argon or nitrogen before sealing to displace oxygen.[4] This minimizes oxidative degradation. |
| Solid compound is clumpy or appears wet. | Moisture absorption (hygroscopicity) leading to potential hydrolysis. | 1. Dry Storage: Store the compound in a desiccator containing a drying agent (e.g., silica gel).[3] 2. Proper Sealing: Ensure the container is tightly sealed. For highly sensitive compounds, use parafilm to create an airtight seal.[2] |
| Precipitate forms in a stock solution upon thawing. | Poor solubility at lower temperatures or degradation product precipitating out. | 1. Re-dissolve with Care: Gently warm and vortex the solution to see if the precipitate redissolves. 2. Aliquot Solutions: To prevent repeated freeze-thaw cycles which can cause degradation, aliquot stock solutions into single-use volumes.[1] |
Recommended Storage and Handling Protocols
To ensure the long-term stability of this compound, adhere to the following protocols.
Solid Compound Storage
-
Container: Use an amber glass vial with a PTFE-lined cap. Glass is generally more inert than plastic.[4] The amber color protects against light-induced degradation.[3]
-
Atmosphere: For optimal long-term stability, flush the vial with a dry, inert gas (argon or nitrogen) before sealing. This displaces oxygen and moisture, key drivers of oxidative and hydrolytic degradation.[4][10]
-
Temperature:
-
Short-term (weeks): Store at 2-8°C (refrigerated).[4]
-
Long-term (months to years): Store at -20°C or -80°C (frozen).
-
-
Moisture Control: Store the sealed vial inside a desiccator to provide a secondary barrier against humidity.[3]
Solution Storage
-
Solvent Selection: Use high-purity, anhydrous solvents. If using aqueous buffers, ensure they are sterile and consider the pH stability of the compound. Hydrolysis rates can be pH-dependent.[8]
-
Aliquoting: Prepare concentrated stock solutions and immediately aliquot them into single-use volumes in appropriate vials (e.g., amber HPLC vials or cryovials). This strategy minimizes waste and prevents degradation from repeated freeze-thaw cycles and exposure to ambient conditions.[1]
-
Storage Conditions: Store solution aliquots at -80°C for maximum stability. Protect from light by storing them in a labeled freezer box.
By implementing these rigorous storage and handling procedures, you can significantly mitigate the risk of degradation, ensuring the integrity of your experiments and the reliability of your scientific data.
References
- Benchchem. (n.d.). Technical Support Center: Prevention of Compound Degradation During Storage.
- Biofargo. (2024, August 30). Guarding Against Chemical Compound Degradation in Pharmaceuticals.
- Moravek. (n.d.). The Dangers of Chemical Compound Degradation.
- NIH. (n.d.). Occurrence and transformation of phenoxy acids in aquatic environment and photochemical methods of their removal: a review.
- PubMed. (n.d.). Advice on Degradation Products in Pharmaceuticals: A Toxicological Evaluation.
- GMP Plastics. (2025, March 26). Optimizing Compound Storage for Long-Term Stability and Safety.
- Cargo Handbook. (n.d.). Ether.
- Environment, Health & Safety. (n.d.). Use of Ether.
- Chemistry LibreTexts. (2023, January 22). Physical Properties of Ether.
- Online Chemistry notes. (2020, August 7). Ether - Isomers, Preparation, Properties and Uses.
- NIH. (2021, March 7). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. biofargo.com [biofargo.com]
- 3. moravek.com [moravek.com]
- 4. gmpplastic.com [gmpplastic.com]
- 5. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Ether - Isomers, Preparation, Properties and Uses. [chemicalnote.com]
- 8. Occurrence and transformation of phenoxy acids in aquatic environment and photochemical methods of their removal: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Advice on Degradation Products in Pharmaceuticals: A Toxicological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ehs.wisc.edu [ehs.wisc.edu]
Technical Support Center: Resolving Inconsistent Results in Assays with 2-[3-(2-amino-4-thiazolyl)phenoxy]Acetic Acid
Welcome to the technical support center for researchers utilizing 2-[3-(2-amino-4-thiazolyl)phenoxy]acetic acid. This guide is designed to provide in-depth troubleshooting assistance for common issues encountered during in-vitro and cell-based assays involving this compound. As a molecule combining a 2-aminothiazole core with a phenoxyacetic acid side chain, it possesses chemical features that, while promising for drug discovery, can also be a source of experimental variability and artifacts. This resource will help you diagnose and resolve these inconsistencies, ensuring the integrity and reproducibility of your results.
The core challenge with this molecule stems from its classification as a potential Pan-Assay Interference Compound (PAINS). PAINS are notorious for producing false positive results in high-throughput screens through a variety of non-specific mechanisms.[1][2] This guide will dissect these potential issues, from compound handling to specific assay interferences, providing both the "what" and the "why" behind our recommended troubleshooting steps.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Category 1: Compound Handling and Stability
Poor handling and degradation of the test compound are primary sources of inconsistent results. Ensuring the integrity of your stock solutions is the first critical step in any successful assay.
Q1: My results are inconsistent from day to day. Could my compound stock be the issue?
A1: Absolutely. The stability of 2-aminothiazole derivatives in solution, particularly in DMSO, can be a significant concern. Studies have shown that some 2-aminothiazoles can decompose in DMSO at room temperature, leading to the formation of various degradation products.[3] This chemical instability can lead to a loss of the parent compound's activity or the emergence of new, off-target effects from the degradants.
Troubleshooting Protocol:
-
Fresh Stock Preparation: Always prepare fresh working solutions from a solid powder for each experiment. If this is not feasible, prepare small-volume aliquots of your concentrated DMSO stock and store them at -80°C.[4] Avoid repeated freeze-thaw cycles.[5]
-
Solvent Selection: While DMSO is a common solvent, consider if an alternative like ethanol or methanol might be suitable for your assay, as some compounds show greater stability in these.[3] However, always check for solubility and compatibility with your assay system.
-
Stability Assessment: To definitively assess stability, incubate a sample of your compound in the assay buffer (with and without cells or target proteins) for the duration of your experiment. Analyze the pre- and post-incubation samples by HPLC-MS to check for degradation of the parent compound.
Category 2: Assay-Specific Interference
The chemical moieties of this compound are known to interfere with various assay formats. Understanding these potential interactions is key to designing robust experiments and correctly interpreting your data.
Q2: I'm seeing inhibition in a biochemical assay, but the results are not reproducible or lack a clear dose-response. What could be happening?
A2: This is a classic sign of non-specific inhibition, which can be caused by several mechanisms related to the compound's structure. The two most likely culprits are compound aggregation and reactivity .
-
Compound Aggregation: The phenoxyacetic acid portion of the molecule, like other phenolic compounds, can lead to the formation of aggregates in aqueous buffers.[1][6] These aggregates can sequester and denature proteins non-specifically, leading to apparent inhibition.[7] This effect is often characterized by a steep dose-response curve and sensitivity to detergents.
-
Reactivity of the 2-Aminothiazole Ring: The 2-aminothiazole scaffold is known to be reactive and can cause false positives through several mechanisms:
-
Redox Cycling: Some thiazole derivatives can undergo redox cycling, which generates reactive oxygen species (ROS) like hydrogen peroxide. ROS can damage proteins and interfere with assay readouts, particularly those using fluorescent or luminescent reporters.[8]
-
Thiol Reactivity: The thiazole ring can be electrophilic and may react covalently with nucleophilic residues, such as cysteine, on a target protein.[8] This is a common source of false positives in enzyme assays, especially those involving proteases or kinases with active-site cysteines.
-
Troubleshooting Workflow for Non-Specific Inhibition:
Caption: Troubleshooting workflow for non-specific inhibition.
Detailed Protocols:
-
Detergent Test:
-
Run your standard assay protocol.
-
In parallel, run the same assay but with the addition of 0.01% Triton X-100 to your assay buffer.
-
If the inhibitory activity of your compound is significantly reduced or eliminated in the presence of the detergent, aggregation is the likely cause.[7]
-
-
Thiol Reactivity/Redox Test:
-
If your target protein's activity is not dependent on disulfide bonds, add a reducing agent like Dithiothreitol (DTT) at a concentration of 1 mM to your assay buffer.
-
A loss of inhibitory activity in the presence of DTT suggests that your compound may be acting as a redox cycler or a reactive electrophile.[8]
-
Q3: My compound shows activity in a primary screen, but this activity disappears in follow-up or orthogonal assays. Why?
A3: This is a common outcome for PAINS and highlights the importance of validating initial hits. The 2-aminothiazole scaffold is known to be a "frequent hitter" in biophysical and biochemical screens, often due to non-specific interactions.[9][10]
Possible Causes and Validation Strategies:
| Potential Cause | Explanation | Validation Strategy |
| Metal Chelation | The aminothiazole moiety can chelate metal ions.[11][12] If your assay relies on metal cofactors (e.g., Mg²⁺ in kinase assays, Zn²⁺ in metalloproteinase assays), the compound might be inhibiting by sequestering these ions rather than interacting with the target. | 1. Metal Titration: Perform the assay with increasing concentrations of the relevant metal cofactor. A true inhibitor's IC50 should be independent of cofactor concentration, whereas a chelator's apparent potency will decrease as more metal is added. 2. Isothermal Titration Calorimetry (ITC): Use ITC to directly measure the binding of the compound to the metal ion in the absence of the target protein. |
| Assay Technology Interference | Thiazole-containing compounds can sometimes interfere with the detection method itself, for example, by having intrinsic fluorescence or by quenching a fluorescent signal.[8] | 1. Promiscuity Counterscreen: Test your compound against several unrelated targets. Activity against multiple, diverse targets is a strong indicator of a PAINS compound.[2] 2. Assay Blank Run: Run your assay with all components except the target protein/enzyme. Add your compound to see if it directly affects the assay signal. |
| Cellular vs. Biochemical Activity | The compound may not be cell-permeable, or it could be rapidly metabolized or effluxed by cells, leading to activity in a biochemical assay but not in a cell-based one. | 1. Cellular Thermal Shift Assay (CETSA): This can be used to confirm target engagement within intact cells. 2. Permeability Assays: Use methods like PAMPA to assess the compound's passive permeability. |
Category 3: Cell-Based Assay Issues
Cell-based assays introduce another layer of complexity. Inconsistent results in this context can be due to the compound's properties or its interaction with the cellular environment.
Q4: I'm observing high variability or unexpected cytotoxicity in my cell-based assays. What should I investigate?
A4: Beyond the potential for non-specific activity, solubility and cytotoxicity are major concerns for compounds like this compound in cell-based assays.
Troubleshooting Protocol for Cell-Based Assays:
-
Assess Solubility in Media: The solubility of phenoxyacetic acid derivatives can be poor in aqueous solutions like cell culture media.[4]
-
Visual Inspection: After diluting your compound into the final assay media, visually inspect the wells under a microscope for any signs of precipitation.
-
Nephelometry: For a more quantitative measure, use nephelometry to detect light scattering from insoluble particles.
-
Solution: If solubility is an issue, try reducing the final concentration of the compound or increasing the percentage of DMSO (while being mindful of DMSO toxicity to your cells, typically keeping it ≤0.5%).
-
-
Decouple Cytotoxicity from Target-Specific Effects: It's crucial to determine if the observed cellular phenotype is due to engagement with your intended target or simply a result of general cytotoxicity.
-
Multiplexed Assays: Use assays that can simultaneously measure cell viability (e.g., using a live-cell stain) and your target-specific readout (e.g., a reporter gene). This can help differentiate a specific effect from a general loss of cell health.
-
Control Cell Line: Test your compound in a cell line that does not express your target of interest. A similar effect in both cell lines points towards a non-target-mediated, likely cytotoxic, effect.
-
Logical Flow for Investigating Cell-Based Assay Variability:
Caption: A stepwise approach to troubleshooting cell-based assays.
By systematically working through these troubleshooting guides, researchers can better understand the behavior of this compound in their specific assay systems, leading to more reliable and interpretable data.
References
- Pohjala, L., & Tammela, P. (2012). Aggregating behavior of phenolic compounds—a source of false bioassay results? Molecules, 17(9), 10774-10790.
- Baell, J. B. (2017). Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations. ACS Chemical Biology, 13(1), 36-44.
- Devine, S. M., et al. (2015). Promiscuous 2-aminothiazoles (PrATs): a frequent hitting scaffold. Journal of Medicinal Chemistry, 58(3), 1205-1214.
- Gaber, M., et al. (2021). Metal incorporated aminothiazole-derived compounds: synthesis, density function theory analysis, in vitro antibacterial and antioxidant evaluation. RSC Advances, 11(52), 32969-32984.
- Knez, D., et al. (2022). Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? ACS Medicinal Chemistry Letters, 13(12), 1956-1962.
- Shaheen, M., et al. (2021). Aminothiazole-Linked Metal Chelates: Synthesis, Density Functional Theory, and Antimicrobial Studies with Antioxidant Correlations. ACS Omega, 6(48), 32541-32553.
- Pohjala, L., & Tammela, P. (2012). Aggregating behavior of phenolic compounds--a source of false bioassay results? Molecules, 17(9), 10774-10790.
- Matson, S. L., et al. (2009). Best practices in compound management for preserving compound integrity and accurately providing samples for assays. Journal of Biomolecular Screening, 14(5), 476-484.
- Das, D., et al. (2016). Identification of potential 2-aminothiazole pharmaceuticals. Issuu.
- Gaber, M., et al. (2021). Metal incorporated aminothiazole-derived compounds: synthesis, density function theory analysis, in vitro antibacterial and antioxidant evaluation. Royal Society of Chemistry.
- Knez, D., et al. (2022). Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. ACS Publications.
- Llaveria, J., et al. (2016). Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity. ChemMedChem, 11(20), 2293-2298.
- Devine, S. M., et al. (2015). Promiscuous 2-aminothiazoles (PrATs): a frequent hitting scaffold. PubMed.
- Gulkowska, A., et al. (2021). Occurrence and transformation of phenoxy acids in aquatic environment and photochemical methods of their removal: a review. Environmental Science and Pollution Research, 28(1), 1-22.
- Auld, D. S., et al. (2017). Assay Interference by Aggregation. Assay Guidance Manual.
- Dahlin, J. L., et al. (2017). Assay Interference by Aggregation. Assay Guidance Manual [Internet].
- Kumar, A., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Amino Acids, 53(2), 149-186.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 19188, Phenoxyacetic acid.
Sources
- 1. Aggregating Behavior of Phenolic Compounds — A Source of False Bioassay Results? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phenoxyacetic Acid | C8H8O3 | CID 19188 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Aminothiazole-Linked Metal Chelates: Synthesis, Density Functional Theory, and Antimicrobial Studies with Antioxidant Correlations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aggregating behavior of phenolic compounds--a source of false bioassay results? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Promiscuous 2-aminothiazoles (PrATs): a frequent hitting scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. royalsocietypublishing.org [royalsocietypublishing.org]
- 12. pubs.acs.org [pubs.acs.org]
Addressing batch-to-batch variability from suppliers of CAS 1082128-37-7
Addressing Batch-to-Batch Variability from Suppliers
Introduction
NVP-BHG712 (CAS 1082128-37-7) is a potent and selective inhibitor of Ephrin type-B receptor 4 (EphB4) kinase, with significant activity against other kinases such as c-Abl, Bcr-Abl, and Src family kinases. Its role in modulating critical signaling pathways makes it a valuable tool in oncology and developmental biology research. However, the success and reproducibility of experiments relying on this small molecule are fundamentally dependent on its purity, identity, and consistency across different manufacturing batches.
Section 1: Frequently Asked Questions (FAQs)
Q1: We're observing inconsistent results (e.g., altered IC50 values, unexpected toxicity) with a new batch of NVP-BHG712. What are the most common causes?
A1: Inconsistent results are often traced back to three main categories of issues:
-
Compound-Related Issues: The most common source of variability stems from the compound itself. This can include differences in purity (the presence of uncharacterized impurities or residual solvents), the presence of different salt forms or polymorphs, compound degradation due to improper storage, or poor solubility.[1][2] Impurities can possess their own biological activity, interfere with the primary compound's action, or be cytotoxic, leading to misleading data.[3]
-
Experimental System Issues: Variability can be introduced by the biological system. This includes using cells of high passage number that have undergone genetic drift, inconsistencies in cell seeding density, or variations in cell health.[4]
-
Assay-Related Issues: Minor deviations in protocol execution, such as inconsistent incubation times, reagent concentrations (especially co-factors like ATP in kinase assays), or instrumentation issues can also lead to variable outcomes.[5]
Q2: What is the first thing I should do when I receive a new batch of NVP-BHG712?
A2: Before using the compound in a critical experiment, perform two essential checks:
-
Thoroughly Review the Supplier's Documentation: Every new batch should come with a Certificate of Analysis (CoA) and a Safety Data Sheet (SDS). Scrutinize the CoA for purity (ideally ≥98% by HPLC), identity confirmation (e.g., ¹H-NMR, Mass Spectrometry), and the amount of residual solvent.[6] Compare this CoA to that of a previous batch that performed well in your assays.
-
Establish a "Gold Standard" Batch: If you have a batch of NVP-BHG712 that has consistently provided reliable and expected results, designate it as your "gold standard." This batch becomes the benchmark against which all new batches are compared. Always store this standard in small, single-use aliquots under the manufacturer's recommended conditions (e.g., -20°C, protected from light) to prevent degradation from repeated freeze-thaw cycles.[2]
Q3: The purity on the Certificate of Analysis (CoA) is listed as 99%, but the compound is not behaving as expected. Why could this be?
A3: A high purity value on a CoA is a good starting point, but it doesn't guarantee consistent functional performance. Here's why:
-
The "Other" 1% Matters: Even a small percentage of an impurity can have potent biological effects, especially if the impurity is a different kinase inhibitor or a cytotoxic compound.[3][7]
-
Analytical Method Limitations: The purity value is dependent on the analytical method used (e.g., HPLC with UV detection at a specific wavelength). Some impurities may not be detected by the supplier's specific method.[8]
-
Polymorphism and Salt Form: The compound may exist in different crystalline forms (polymorphs) or as a different salt, which can have dramatically different solubility and bioavailability profiles, affecting its effective concentration in your assay. The CoA may not always specify this.
-
Degradation Post-Analysis: The CoA reflects the quality at the time of testing. The compound could have degraded during shipping or storage if not handled properly.
Section 2: Troubleshooting Guide: Qualifying a New Batch of NVP-BHG712
This section provides a systematic workflow to validate a new batch of NVP-BHG712 against your established gold standard.
Workflow for New Batch Qualification
Sources
- 1. apolloscientific.co.uk [apolloscientific.co.uk]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. The Impact of Impurities in Lab Chemicals [postapplescientific.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. A Complete Guide to Buying Research Chemicals for Laboratories in 2025 - AiFChem [aifchem.com]
- 7. criver.com [criver.com]
- 8. 小分子分析與 QC [sigmaaldrich.com]
Technical Support Center: Optimizing HPLC Separation for 2-[3-(2-amino-4-thiazolyl)phenoxy]Acetic Acid and its Metabolites
Welcome to the technical support center for the chromatographic analysis of 2-[3-(2-amino-4-thiazolyl)phenoxy]Acetic acid (Compound A) and its metabolites. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice for developing and troubleshooting robust HPLC separation methods for this challenging compound family. The amphoteric nature of Compound A, possessing both acidic and basic functional groups, along with the diverse polarities of its metabolites, requires a systematic and well-understood approach to achieve optimal separation.
This resource is structured to build from foundational knowledge to advanced troubleshooting, explaining the causality behind experimental choices to empower you to make informed decisions in your laboratory.
Section 1: Foundational Knowledge - Understanding the Molecules
A successful separation begins with a thorough understanding of the analyte's physicochemical properties. Compound A is amphoteric, meaning its charge state is highly dependent on pH, which is the most powerful tool for manipulating its retention in reversed-phase HPLC.[1]
FAQ: What are the key physicochemical properties of Compound A and its expected metabolites?
The key to separating Compound A and its metabolites is understanding their differences in polarity (logP) and acidity/basicity (pKa). While specific metabolite profiles are determined experimentally, we can predict common metabolic pathways for thiazole-containing drugs, which often involve oxidation, conjugation, and hydrolysis.[2][3]
-
Parent Compound (A): Possesses a carboxylic acid (acidic, pKa ~3.5-4.5) and an amino-thiazole group (basic, pKa ~5.0-6.0). It is moderately hydrophobic.
-
Metabolite M1 (Hydroxylation): Addition of a hydroxyl group to the phenoxy ring increases polarity (lower logP).
-
Metabolite M2 (N-Acetylation): Acetylation of the amino group removes the basic center, making the molecule neutral/acidic and slightly more hydrophobic (higher logP).
-
Metabolite M3 (Glucuronidation): Conjugation with glucuronic acid at the carboxylic acid site dramatically increases polarity (much lower logP), making it a significant chromatographic challenge.
Table 1: Estimated Physicochemical Properties of Compound A and Plausible Metabolites
| Compound | Plausible Structure | Key Functional Groups | Approx. pKa Values | Approx. logP | Chromatographic Behavior Notes |
| Compound A | Thiazole-Phenoxy-Acetic Acid | Carboxylic Acid, Amino | 4.0 (acidic), 5.5 (basic) | 2.8 | Amphoteric; retention highly sensitive to pH around 3-7. |
| M1 | HO-Phenoxy-... | Phenolic OH, Carboxylic Acid, Amino | 4.0, 5.5, 9.5 (phenolic) | 2.4 | More polar than parent; will elute earlier. |
| M2 | ...-NH-C(O)CH3 | Carboxylic Acid, Amide | 4.0 | 3.0 | More hydrophobic than parent; no basicity; will be longer retained at low pH. |
| M3 | ...-COO-Glucuronide | Amino, Glucuronide | 5.5 (basic), 3.5 (glucuronic acid) | -0.8 | Very polar; may elute in the void volume with standard C18 methods. |
FAQ: How does mobile phase pH affect the ionization and retention of these compounds?
The mobile phase pH is the most critical parameter for controlling the retention and selectivity of ionizable compounds.[4] For robust methods, it is recommended to work at a mobile phase pH at least 1.5-2 pH units away from the analyte pKa to ensure a single ionic form exists, which leads to sharp, reproducible peaks.[5][6]
-
At Low pH (e.g., pH < 2.5): The carboxylic acid is neutral (-COOH) and the amino group is protonated (-NH3+). The molecule carries a net positive charge. This is often an ideal condition for good retention on a C18 column and sharp peak shape for the basic amine.[7]
-
At Mid pH (e.g., pH 4.0 - 5.5): The molecule is zwitterionic, with both a negative (-COO-) and positive (-NH3+) charge. This can lead to poor retention and complex interactions with the stationary phase. Operating near a pKa value often results in broad or split peaks.[8]
-
At High pH (e.g., pH > 7.0): The carboxylic acid is deprotonated (-COO-) and the amino group is neutral (-NH2). The molecule carries a net negative charge. This can lead to decreased retention. Note that standard silica-based columns are often not stable above pH 8.[9]
Caption: Effect of pH on the ionization state and chromatographic behavior of Compound A.
Section 2: Method Development & Troubleshooting Guide
This section provides a systematic approach to method development and answers to common troubleshooting questions.
FAQ: I'm starting from scratch. What is a good strategic workflow for method development?
A structured approach saves time and ensures a robust final method. Start with column and mobile phase screening, followed by optimization of the gradient and other parameters. This process should be guided by the principles of analytical quality by design (QbD).[10]
Caption: Systematic workflow for HPLC method development.
Troubleshooting Common Issues
Q: My peak for the parent compound is tailing severely. What is the cause and how do I fix it?
Answer: Peak tailing for a basic compound like Compound A is a classic problem in reversed-phase HPLC.
-
Primary Cause: Secondary interactions between the protonated amino group (-NH3+) and acidic, negatively charged residual silanol groups (Si-O⁻) on the silica-based stationary phase. This creates a mixed-mode retention mechanism (reversed-phase and ion-exchange), leading to tailing.
-
Solutions:
-
Lower the Mobile Phase pH: Use a mobile phase at pH 2.5-3.0. At this pH, residual silanols are protonated (Si-OH), minimizing the unwanted ionic interaction.[8] Use a buffer like 10-20 mM phosphate or 0.1% formic acid.[11]
-
Use a High-Purity, End-Capped Column: Modern columns (e.g., "XBridge," "CORTECS") are manufactured with high-purity silica and are exhaustively end-capped to shield most residual silanols, significantly reducing tailing for basic compounds.
-
Add a Competing Base (Use with Caution): Adding a small amount of a competing base like triethylamine (TEA) to the mobile phase can saturate the active silanol sites. However, this is an older technique and can lead to other issues like baseline instability and is not recommended for LC-MS.
-
Check for Column Overload: Injecting too much sample can cause peak tailing. Try reducing the injection volume or sample concentration.[12]
-
Q: I can't resolve the parent compound (A) from its hydroxylated metabolite (M1). What should I try?
Answer: Co-elution of structurally similar compounds requires manipulation of chromatographic selectivity (α).
-
Primary Cause: The parent and M1 are very similar in hydrophobicity. A standard C18 column may not provide enough selectivity.
-
Solutions:
-
Change the Stationary Phase: This is often the most effective solution.
-
Phenyl-Hexyl Column: Offers alternative selectivity through π-π interactions with the aromatic rings in your molecules. This can often resolve compounds that co-elute on a C18.
-
Embedded Polar Group (EPG) Column: These columns (e.g., "RP-Amide") provide different selectivity and are often more resistant to dewetting at highly aqueous conditions.[13]
-
-
Change the Organic Modifier: If you are using acetonitrile, switch to methanol (or a mixture). The different solvent properties alter interactions with the stationary phase and can significantly change selectivity.
-
Optimize the Gradient: A shallower gradient (longer run time) will increase the separation window and can improve the resolution of closely eluting peaks.
-
Adjust Temperature: Lowering the column temperature can sometimes increase selectivity, although it will also increase retention times and backpressure.
-
Q: My highly polar glucuronide metabolite (M3) elutes at or near the void volume (t0). How can I retain it?
Answer: This is a common issue for highly polar metabolites. The compound has minimal interaction with the non-polar C18 stationary phase.
-
Primary Cause: The high polarity (logP ≈ -0.8) of the glucuronide conjugate prevents it from partitioning into the hydrophobic stationary phase.
-
Solutions:
-
Use a 100% Aqueous Mobile Phase: Start your gradient at 0% organic solvent. Crucially , you must use a column designed for aqueous stability (e.g., an EPG or "Aqua" type column) to prevent phase collapse (dewetting).
-
Use a Polar-Modified Stationary Phase: An embedded polar group (EPG) column is designed to better retain polar analytes.[13]
-
Consider HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative mode of chromatography specifically designed for retaining very polar compounds. It uses a polar stationary phase (e.g., bare silica, amide) and a high concentration of organic solvent (e.g., >80% acetonitrile) as the mobile phase.
-
Section 3: Experimental Protocols
These protocols provide a validated starting point for your experiments. Always use HPLC-grade solvents and high-purity water.
Protocol 1: Systematic Mobile Phase pH Screening
This experiment is designed to quickly identify the optimal mobile phase pH for the separation.
-
Prepare Buffers: Prepare three aqueous mobile phase buffers at 20 mM concentration:
-
pH 2.8: Potassium phosphate, adjusted with phosphoric acid.
-
pH 4.5: Ammonium acetate, adjusted with acetic acid.
-
pH 6.8: Potassium phosphate, adjusted with phosphoric acid/potassium hydroxide.
-
Rationale: These pH values probe the three main charge states of the parent compound. Phosphate and acetate are common HPLC buffers.[14]
-
-
Prepare Sample: Prepare a mixed solution of Compound A and available metabolite standards at ~10 µg/mL in 50:50 water:acetonitrile.
-
Column: Use a modern, high-purity, end-capped C18 column (e.g., 100 x 2.1 mm, 1.8 µm).
-
HPLC Conditions (Generic Gradient):
-
Mobile Phase A: Your selected buffer (e.g., pH 2.8 buffer).
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Gradient: 5% to 60% B over 15 minutes.
-
Temperature: 35 °C.
-
Detection: UV detector at the λmax of Compound A.
-
-
Execution: Run the generic gradient with each of the three mobile phase A buffers.
-
Evaluation: Compare the chromatograms. Look for the pH that provides the best overall peak shape (especially for Compound A), the best resolution between critical pairs, and adequate retention for all compounds. You will likely find pH 2.8 provides the best performance.[15]
Table 2: Example Data Evaluation Table for pH Screening
| pH | Retention Time (Compound A) | Tailing Factor (Compound A) | Resolution (A vs. M1) | Notes |
| 2.8 | 8.5 min | 1.1 | 2.2 | Excellent peak shape, good resolution. |
| 4.5 | 5.2 min | 2.5 | 1.3 | Severe tailing, poor resolution. |
| 6.8 | 4.8 min | 1.8 | 1.5 | Moderate tailing, some resolution improvement. |
Conclusion
Optimizing the HPLC separation of this compound and its metabolites is a multi-faceted challenge that hinges on a fundamental understanding of the molecules' physicochemical properties. The amphoteric nature of the parent compound makes mobile phase pH the single most powerful tool for controlling retention and achieving acceptable peak shape . By employing a systematic approach that begins with pH and column screening, followed by methodical troubleshooting of issues like peak tailing and co-elution, a robust and reliable analytical method can be successfully developed and validated according to regulatory guidelines.[16][17]
References
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- Chromatography Today. The use of Mobile Phase pH as a Method Development Tool.
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- Moravek. Exploring the Role of pH in HPLC Separation.
- Chromatography Online. Choice of Buffer for the Analysis of Basic Peptides in Reversed-Phase HPLC.
- Farmatel. Selecting Buffer pH in Reversed-Phase HPLC.
- Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.
- YouTube. A Guide For Selection of Buffer for HPLC.
- ACD/Labs. Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa.
- Restek. When should you use a buffer for HPLC, how does it work and which one to use?
- Scribd. Comparison Bet. US FDA, USP & ICH Guidelines.
- LCGC International. Back to Basics: The Role of pH in Retention and Selectivity.
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Validation & Comparative
The 2-Aminothiazole Scaffold: A Comparative Guide to Structure-Activity Relationships in Drug Discovery
The 2-aminothiazole moiety is a privileged heterocyclic scaffold that serves as a cornerstone in modern medicinal chemistry.[1][2] Its inherent structural features, including its ability to engage in multiple non-covalent interactions and its synthetic tractability, have cemented its role in the development of numerous therapeutic agents.[3] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 2-aminothiazole derivatives, offering a comparative overview of their anticancer, antimicrobial, and anti-inflammatory activities. We will explore the causal relationships behind key structural modifications and provide supporting experimental data and protocols to inform rational drug design.
The 2-Aminothiazole Core: A Privileged Pharmacophore
The 2-aminothiazole ring is a five-membered heterocycle containing both sulfur and nitrogen atoms, with an exocyclic amine group at the C2 position.[2] This arrangement confers a unique electronic and structural profile, allowing it to act as a versatile pharmacophore. The endocyclic nitrogen can act as a hydrogen bond acceptor, while the exocyclic amine can serve as a hydrogen bond donor. The thiazole ring itself is a bioisostere for other aromatic systems and can participate in various interactions with biological targets.[4] The positions on the thiazole ring available for substitution (C4, C5, and the N-amino group) provide ample opportunities for chemists to modulate the physicochemical and pharmacological properties of the resulting derivatives.[5]
The classical Hantzsch thiazole synthesis, reacting α-haloketones with thiourea, remains a fundamental and widely used method for constructing this scaffold, allowing for diverse substitutions at the C4 and C5 positions.[1] This synthetic accessibility has significantly contributed to the widespread exploration of 2-aminothiazole derivatives in drug discovery.
Anticancer Activity: Targeting the Machinery of Cell Proliferation
2-aminothiazole derivatives have demonstrated significant potential as anticancer agents, with several compounds entering clinical trials and even reaching the market, such as the multi-kinase inhibitor Dasatinib.[6][7] The SAR studies in this area are extensive, with a primary focus on kinase inhibition.
Kinase Inhibition: A Dominant Mechanism
Many 2-aminothiazole-based anticancer agents exert their effects by inhibiting protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[4]
Aurora Kinases: These serine/threonine kinases are key regulators of mitosis, and their overexpression is common in various cancers. 2-aminothiazole derivatives have been explored as potent Aurora kinase inhibitors.[8]
-
SAR Insights:
-
N-substitution: The 2-amino group is a critical interaction point. Acylation or arylation of this group is common. For instance, linking a substituted aniline group can lead to potent inhibitors.[9]
-
C4- and C5-substitutions: The nature and position of substituents on the thiazole ring significantly influence activity. Bulky aromatic or heteroaromatic groups at the C4 position are often favored for binding to the ATP pocket of the kinase. Modifications at the C5 position can be used to fine-tune selectivity and pharmacokinetic properties.[8][10] For instance, a series of 2-aminophenyl-5-halothiazoles showed varying activities on Aurora kinase inhibition, highlighting the importance of substitution at this position.[8]
-
Src Family Kinases (SFKs): Dasatinib, a potent inhibitor of BCR-ABL and Src family kinases, features a 2-aminothiazole core.
-
SAR Insights:
-
The 2-aminothiazole core acts as a hinge-binding motif. The amide linker connecting the thiazole to a substituted phenyl ring is crucial for activity. Replacing this amide with a methylene unit has been shown to produce potent inhibitors.[8]
-
Hec1/Nek2 Pathway: The Hec1/Nek2 protein complex is vital for mitotic spindle checkpoint control, making it an attractive anticancer target.
-
SAR Insights:
-
Quantitative Structure-Activity Relationship (QSAR) studies on 2-aminothiazole derivatives as Hec1/Nek2 inhibitors have revealed that specific descriptors related to molecular shape and electronic properties are critical for activity.[11] Derivatives with a fluorine substitution have shown selectivity for cancer cells over normal cells.[8]
-
Comparative Data for Anticancer Derivatives
The following table summarizes the activity of representative 2-aminothiazole derivatives against various cancer cell lines.
| Compound ID | Modifications | Target/Cell Line | Activity (IC50) | Reference |
| Dasatinib | Complex N- and C4-substitutions | BCR-ABL, SFKs | Sub-nanomolar | [6][7] |
| Alpelisib | PI3Kα inhibitor with a 2-aminothiazole core | PI3Kα | Nanomolar | [6][7] |
| Compound 8a | 4-Aryl, 5-H, N-propanamido | 60 human cancer cell lines | Broad-spectrum activity | [7] |
| Compound 26b | 4,5-fused tetrahydrobenzo ring | H1299 (lung), SHG-44 (glioma) | 4.89 µM, 4.03 µM | [10] |
| Compound 88 | 2-thioureido, 4-carboxyethyl, 5-H | HS 578T (breast) | 0.8 µM | [8] |
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
A standard method to evaluate the anticancer activity of novel compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Culture: Cancer cell lines (e.g., H1299, SHG-44) are cultured in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The synthesized 2-aminothiazole derivatives are dissolved in DMSO to create stock solutions. These are then diluted with culture medium to various concentrations. The cells are treated with these dilutions and incubated for 48-72 hours.
-
MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting cell viability against compound concentration.[10]
Antimicrobial Activity: Combating Pathogenic Microbes
The 2-aminothiazole scaffold is also a prolific source of antimicrobial agents, exhibiting activity against a broad spectrum of bacteria and fungi.[8][12]
Antibacterial and Antifungal SAR
The structural modifications influencing antimicrobial potency often differ from those required for anticancer activity, reflecting the distinct nature of the biological targets.
-
SAR Insights:
-
Substituents on the Thiazole Ring: The introduction of lipophilic groups at the C4 and C5 positions can enhance antimicrobial activity, likely by facilitating passage through microbial cell membranes.[10]
-
N-Acyl/Aryl Substitutions: The 2-amino group is a frequent site for modification. Hybrid molecules, where the 2-aminothiazole is linked to other pharmacophores like naphthalimide or thiourea, have shown potent antimicrobial effects.[8] For instance, thiazolyl-thiourea derivatives with halogen substitutions (e.g., 3,4-dichlorophenyl) have demonstrated significant efficacy against staphylococcal species.[13]
-
Molecular Hybridization: A common strategy involves linking the 2-aminothiazole scaffold to other known antimicrobial agents or moieties. This can lead to synergistic effects or novel mechanisms of action.
-
Comparative Data for Antimicrobial Derivatives
| Compound ID | Modifications | Target Organism | Activity (MIC) | Reference |
| Compound 1 | Functionally substituted | T. viride (fungus) | High activity | [12] |
| Compound 8 | Functionally substituted | En. cloacae (bacteria) | Potent activity | [12] |
| Thiourea 124 | 3,4-dichlorophenyl thiourea at N2 | S. aureus, S. epidermidis | 4-16 µg/mL | [13] |
| Compound 117 | 4-Br and 4-Cl phenyl groups | Various microorganisms | High efficacy | [8] |
Experimental Protocol: Broth Microdilution Method for MIC Determination
The minimum inhibitory concentration (MIC) is a standard measure of a compound's antimicrobial potency.
-
Inoculum Preparation: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus) is prepared in a suitable broth (e.g., Mueller-Hinton Broth).
-
Compound Dilution: A serial two-fold dilution of the test compound is prepared in a 96-well microtiter plate using the broth.
-
Inoculation: Each well is inoculated with the microbial suspension. Positive (broth + inoculum) and negative (broth only) controls are included.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[12][14]
In Silico Insights: Target Identification
Molecular docking studies have suggested potential mechanisms of action for these antimicrobial derivatives. For instance, MurB, an enzyme involved in bacterial cell wall synthesis, has been identified as a probable target for antibacterial 2-aminothiazoles.[12] For antifungal derivatives, CYP51, an enzyme crucial for fungal cell membrane integrity, is a likely target.[12][15]
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
2-aminothiazole derivatives have also been investigated for their anti-inflammatory properties, often through the inhibition of key enzymes in the inflammatory pathway.[3][8]
-
SAR Insights:
-
Benzothiazole Derivatives: Fusing a benzene ring to the thiazole to form a 2-aminobenzothiazole system can lead to potent anti-inflammatory agents.[16]
-
Substitution Patterns: For 2-aminobenzothiazoles, substitutions on the benzene ring are critical. For example, a chloro group at the 5-position and methoxy groups at the 4- and 6-positions have been shown to enhance anti-inflammatory activity.[16]
-
Hybrid Molecules: Linking the 2-aminothiazole core to other anti-inflammatory pharmacophores is a viable strategy.
-
Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents
This is a classic in vivo model for evaluating acute anti-inflammatory activity.
-
Animal Grouping: Animals (e.g., mice or rats) are divided into control, standard (e.g., treated with Diclofenac sodium), and test groups.
-
Compound Administration: The test compounds are administered orally or intraperitoneally to the test groups. The standard drug is given to the standard group, and the vehicle to the control group.
-
Induction of Inflammation: After a set period (e.g., 1 hour), a sub-plantar injection of carrageenan (a phlogistic agent) is given into the paw of each animal.
-
Edema Measurement: The paw volume is measured at various time points after the carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage inhibition of edema in the treated groups is calculated relative to the control group.[16]
Visualizing SAR and Workflows
To better illustrate the concepts discussed, the following diagrams are provided.
General SAR Trends for 2-Aminothiazole Derivatives
Caption: Key substitution points on the 2-aminothiazole scaffold and their general influence on biological activities.
Experimental Workflow for In Vitro Cytotoxicity Screening
Caption: A typical workflow for determining the IC50 of a compound using the MTT assay.
Conclusion and Future Perspectives
The 2-aminothiazole scaffold remains a highly valuable starting point for the design of novel therapeutic agents. This guide has highlighted the critical structure-activity relationships that govern its efficacy across anticancer, antimicrobial, and anti-inflammatory applications. A deep understanding of how substitutions at the N2, C4, and C5 positions influence target interaction, selectivity, and pharmacokinetic properties is paramount for successful drug development. While often a privileged structure, it's worth noting that the 2-aminothiazole scaffold can sometimes be flagged as a frequent hitter or a Pan-Assay Interference Compound (PAINS), necessitating careful validation of its biological activity.[17]
Future research will likely focus on the development of more selective and potent derivatives through computational methods like QSAR and molecular docking, combined with innovative synthetic strategies.[9][11] The continued exploration of this versatile scaffold promises to yield new and improved therapies for a wide range of diseases.
References
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- Yousefi B, et al. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Med Chem Res. 2021;30(4):771-806. [Link]
- Recent Developments and Biological Activities of 2-Aminothiazole Deriv
- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. [Link]
- Recent developments of 2-aminothiazoles in medicinal chemistry.
- Recent Developments and Biological Activities of 2-Aminothiazole. Scribd. [Link]
- Synthesis and anticancer properties of 2-aminothiazole deriv
- Promiscuous 2-Aminothiazoles (PrATs): A Frequent Hitting Scaffold. Journal of Medicinal Chemistry. [Link]
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- 2‐Aminothiazoles containing biological active molecules in recent drug discovery and development process.
- Synthesis, antitumor activity and preliminary structure-activity relationship of 2-aminothiazole deriv
- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Semantic Scholar. [Link]
- QSAR Studies on Aminothiazole Derivatives as Aurora a Kinase Inhibitors. PubMed. [Link]
- Functionally substituted 2-aminothiazoles as antimicrobial agents: in vitro and in silico evalu
- 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simul
- Functionally substituted 2-aminothiazoles as antimicrobial agents: in vitro and in silico evalu
- Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed Central. [Link]
- In-silico studies of 2-aminothiazole derivatives as anticancer agents by QSAR, molecular docking, MD simulation and MM-GBSA approaches. Taylor & Francis Online. [Link]
- SYNTHESIS, CHARACTERISATION AND ANTI-INFLAMMATORY ACTIVITY OF SOME 2-AMINO BENZOTHIAZOLE DERIV
- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities.
- Discovery and SAR of 2-amino-5-[(thiomethyl)aryl]thiazoles as potent and selective Itk inhibitors. PubMed. [Link]
- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities.
- Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. MDPI. [Link]
- 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies.
- Functionally substituted 2-aminothiazoles as antimicrobial agents: in vitro and in silico evaluation.
- Synthesis and Anti-inflammatory activity of 2-amino-6-methoxy benzothiazole deriv
- Functionally substituted 2-aminothiazoles as antimicrobial agents: in vitro and in silico evalu
- Synthesis of 2-aminothiazole derivatives: A short review.
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A Comparative Guide to the Validation of an LC-MS Method for 2-[3-(2-amino-4-thiazolyl)phenoxy]Acetic Acid Detection
For researchers, scientists, and drug development professionals, the robust validation of analytical methods is the bedrock of reliable data. This guide provides an in-depth, experience-driven approach to validating a Liquid Chromatography-Mass Spectrometry (LC-MS) method for the quantification of 2-[3-(2-amino-4-thiazolyl)phenoxy]acetic acid, a molecule of interest in pharmaceutical development. We will move beyond a simple checklist of validation parameters, delving into the scientific rationale behind experimental choices and comparing different methodological approaches to ensure a self-validating and trustworthy protocol.
The Foundation: Regulatory Harmony and Scientific Rigor
The validation of a bioanalytical method is not a discretionary exercise; it is a requirement mandated by regulatory bodies to ensure data integrity. The European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA), through the International Council for Harmonisation (ICH) guidelines, provide a framework for this process.[1][2][3] Specifically, the ICH Q2(R1) guideline on the validation of analytical procedures and the M10 guideline on bioanalytical method validation are the cornerstones of the protocol outlined here.[2][4] These guidelines emphasize that the objective of validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[2][5]
Structuring the Validation: A Logic-Driven Workflow
A successful validation study follows a logical progression, where each step builds upon the last to create a comprehensive picture of the method's performance. The following diagram illustrates the workflow we will follow:
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Navigating the Selectivity Landscape of 2-[3-(2-amino-4-thiazolyl)phenoxy]Acetic Acid: A Comparative Guide to Cross-Reactivity and Off-Target Effects
For researchers and drug development professionals, understanding the selectivity of a chemical probe or drug candidate is paramount. This guide provides an in-depth analysis of the potential cross-reactivity and off-target effects of 2-[3-(2-amino-4-thiazolyl)phenoxy]Acetic acid . Due to the limited publicly available data on this specific molecule, this guide employs a comparative approach, inferring its potential biological activities and liabilities by examining its close structural and functional analogs. By understanding the behavior of these related compounds, we can construct a predictive framework for the on-target and off-target profile of our compound of interest and design robust experimental strategies for its validation.
Hypothesized Primary Targets: A Tale of Two Metabolic Regulators
The chemical scaffold of this compound, featuring a phenoxyacetic acid moiety linked to an aminothiazole core, is prevalent in compounds designed to modulate key metabolic pathways. Analysis of structurally similar molecules strongly suggests two primary, and not mutually exclusive, target classes: Peroxisome Proliferator-Activated Receptors (PPARs) and AMP-Activated Protein Kinase (AMPK).
The para-substituted positional isomer, 2-[4-(2-amino-4-thiazolyl)phenoxy]Acetic acid, has been noted for its potential to align with the ligand-binding domain of PPARs, which are critical regulators of lipid and glucose metabolism. Conversely, the structurally related compound, 2-[2-(4-(trifluoromethyl)phenylamino)thiazol-4-yl]acetic acid, known as Activator-3 , is a well-characterized and potent pan-activator of AMPK, a master sensor of cellular energy status.[1]
Given these precedents, it is plausible that this compound may exhibit activity at one or both of these key metabolic targets. This guide will therefore use a representative PPAR agonist and the known AMPK activator, Activator-3, as benchmarks for a comparative analysis of potential on-target potency and off-target liabilities.
Comparative Analysis of On-Target Potency and Off-Target Effects
To build a predictive model for the selectivity of this compound, we will compare the known activities of a representative PPAR agonist, Saroglitazar (a dual PPARα/γ agonist), and the potent AMPK activator, Activator-3 .
Table 1: Comparative On-Target Potency of Analog Compounds
| Compound | Primary Target(s) | Reported EC50/IC50 | Cell-Based Assay Context |
| Saroglitazar | PPARα / PPARγ | PPARα: 0.65 pM, PPARγ: 3 nM | HepG2 cells |
| Activator-3 | Pan-AMPK | Not specified (potent activator) | Primary rat hepatocytes and L6 myoblasts |
Table 2: Potential Off-Target Effects and Cross-Reactivities
| Target Class | Comparator Compound(s) | Known/Potential Off-Target Effects | Rationale and Experimental Evidence |
| PPAR Agonists | Saroglitazar, other "glitazars" | - Other Nuclear Receptors: Potential for cross-reactivity with other members of the nuclear receptor superfamily (e.g., LXR, FXR) due to structural similarities in ligand-binding domains.[2]- Kinases: Some PPARγ agonists have shown off-target effects on kinases involved in cardiovascular signaling.[1]- Fluid retention, weight gain, bone fractures: These are known class-effects of some PPARγ agonists, mediated by on-target actions in specific tissues.[3] | The development of several dual PPARα/γ agonists has been halted due to compound-specific safety concerns, highlighting the potential for off-target activities.[1] |
| AMPK Activators | Activator-3, A-769662, Metformin | - Mitochondrial Complex I Inhibition: Some indirect AMPK activators, like metformin, exert their effects by inhibiting mitochondrial complex I, which can have broader metabolic consequences.[4]- Other Kinases: Kinome-wide screening of AMPK activators can reveal off-target kinase interactions. For example, some activators have shown inhibition of DDR1, SRC, and ALK5.[5]- AMP-sensitive enzymes: Compounds that mimic AMP, like AICAR (which is converted to ZMP), can have off-target effects on other AMP-sensitive enzymes such as glycogen phosphorylase and fructose-1,6-bisphosphatase.[5] | A-769662, another direct AMPK activator, has been reported to inhibit the 26S proteasome and Na+/K+-ATPase independently of AMPK.[6] |
Experimental Methodologies for Comprehensive Selectivity Profiling
To empirically determine the on-target and off-target profile of this compound, a multi-pronged experimental approach is essential. The following protocols describe key assays for a thorough investigation.
Kinase Profiling Assay: A Broad-Spectrum Screen
Rationale: Given that many small molecules exhibit off-target effects on kinases, a broad kinase panel screen is a critical first step in selectivity profiling. This assay quantifies the interaction of the test compound with a large number of purified kinases, providing a comprehensive overview of its kinome-wide selectivity.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).
-
Assay Plate Preparation: In a multi-well plate, add the kinase, a suitable substrate (peptide or protein), and ATP.
-
Compound Addition: Add the test compound at a single high concentration (e.g., 10 µM) to the assay wells. Include appropriate controls (vehicle and a known inhibitor for each kinase).
-
Reaction Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time to allow the kinase reaction to proceed.
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate. Common detection methods include radiometric assays (using ³²P-ATP or ³³P-ATP), fluorescence-based assays (e.g., FRET), or luminescence-based assays (e.g., ADP-Glo).
-
Data Analysis: Calculate the percent inhibition for each kinase relative to the vehicle control. Hits are typically defined as kinases showing >50% inhibition. Follow-up dose-response curves should be generated for any identified hits to determine their IC50 values.
Cellular Thermal Shift Assay (CETSA®): Interrogating Target Engagement in a Cellular Context
Rationale: CETSA® is a powerful biophysical method that directly assesses the engagement of a compound with its target protein within the complex environment of a living cell.[7] Ligand binding stabilizes the target protein, leading to an increase in its melting temperature. This assay can confirm on-target engagement and identify novel, unexpected intracellular targets.
Step-by-Step Methodology:
-
Cell Culture and Treatment: Culture cells of interest to a suitable confluency. Treat the cells with the test compound or vehicle for a defined period.
-
Heat Challenge: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures using a thermal cycler.
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Protein Quantification: Quantify the amount of the target protein remaining in the soluble fraction at each temperature using methods such as Western blotting, ELISA, or mass spectrometry.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Phenotypic Screening: An Unbiased Approach to Uncover Functional Effects
Rationale: Phenotypic screening assesses the effect of a compound on the overall phenotype of a cell or organism, without a preconceived notion of the molecular target.[6] This unbiased approach can reveal unexpected biological activities and off-target effects that might be missed by target-oriented assays.
Step-by-Step Methodology:
-
Assay Development: Choose a cellular model and a phenotype that are relevant to the intended therapeutic area or potential off-target liabilities. This could involve high-content imaging of cellular morphology, reporter gene assays for specific signaling pathways, or cell viability assays in a panel of different cell lines.
-
Compound Screening: Treat the cells with the test compound across a range of concentrations.
-
Phenotypic Readout: Measure the chosen phenotypic parameter using an appropriate detection method (e.g., microscopy, flow cytometry, plate reader).
-
Hit Identification and Confirmation: Identify compounds that produce a desired and statistically significant change in the phenotype. Confirm the activity of these hits through re-testing.
-
Target Deconvolution: For confirmed phenotypic hits, further experiments are required to identify the molecular target(s) responsible for the observed effect. This can involve techniques such as affinity chromatography, expression profiling, or CETSA® coupled with mass spectrometry.
Visualizing Potential Interactions and a Screening Workflow
To conceptualize the potential interactions of this compound, the following diagrams illustrate the key signaling pathways and a recommended workflow for comprehensive off-target profiling.
Caption: Potential signaling pathways for this compound.
Caption: A comprehensive workflow for off-target screening.
Conclusion
While the precise biological activity of this compound remains to be fully elucidated through direct experimental evidence, a comparative analysis of its structural and functional analogs provides a strong foundation for hypothesizing its primary targets and potential off-target liabilities. The compound likely interacts with key metabolic regulators such as PPARs and/or AMPK. A thorough understanding of its selectivity profile will necessitate a rigorous and multi-faceted experimental approach, including broad-panel kinase screening, cellular target engagement assays like CETSA®, and unbiased phenotypic screens. The methodologies and comparative data presented in this guide offer a robust framework for researchers to design and execute these critical studies, ultimately leading to a comprehensive understanding of the therapeutic potential and safety profile of this and other novel chemical entities.
References
- Minireview: Challenges and Opportunities in Development of PPAR Agonists. Endocrine Reviews. [Link]
- Phenotypic screening - Wikipedia. Wikipedia. [Link]
- AMPK and Diseases: State of the Art Regulation by AMPK-Targeting Molecules. International Journal of Molecular Sciences. [Link]
- Small Molecule Modulators of AMP-Activated Protein Kinase (AMPK) Activity and Their Potential in Cancer Therapy. Cancers. [Link]
- AMPK: A Target for Drugs and Natural Products With Effects on Both Diabetes and Cancer. Diabetes. [Link]
- PPARγ signaling and metabolism: the good, the bad and the future.
- The Opportunities and Challenges of Peroxisome Proliferator-Activated Receptors Ligands in Clinical Drug Discovery and Development. International Journal of Molecular Sciences. [Link]
- A Comprehensive Review on Medium- and Long-Chain Fatty Acid-Derived Metabolites: From Energy Sources to Metabolic Signals. International Journal of Molecular Sciences. [Link]
- 2-[2-(4-(trifluoromethyl)phenylamino)thiazol-4-yl]acetic acid (Activator-3)
- Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives.
- 2-[2-(4-(trifluoromethyl)phenylamino)thiazol-4-yl]acetic acid (Activator-3) is a potent activator of AMPK.
- Recent Developments and Biological Activities of 2-Aminothiazole Deriv
- CETSA. CETSA. [Link]
- RXR Agonist V-125 Induces Distinct Transcriptional and Immunomodulatory Programs in Mammary Tumors of MMTV-Neu Mice Compared to Bexarotene. Cancers. [Link]
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A Senior Application Scientist's Guide to the Synthesis of 2-Aminothiazoles: A Comparative Analysis
Introduction: The Enduring Significance of 2-Aminothiazoles in Drug Discovery
The 2-aminothiazole moiety is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds and FDA-approved drugs.[1] Its derivatives have demonstrated a vast spectrum of pharmacological activities, including but not limited to anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3] The versatility of the 2-aminothiazole core allows for strategic functionalization at various positions, enabling the fine-tuning of physicochemical properties and biological targets. This guide provides a comparative analysis of the most prominent synthetic routes to this vital heterocyclic system, offering a critical evaluation of their performance, supported by experimental data, to empower researchers in drug development and synthetic chemistry.
Classical Synthesis Routes: The Foundations of 2-Aminothiazole Chemistry
Two classical methods have historically dominated the synthesis of thiazole derivatives: the Hantzsch synthesis and the Cook-Heilbron synthesis. These methods, while well-established, present distinct advantages and limitations.
The Hantzsch Thiazole Synthesis: A Robust and Versatile Workhorse
First described by Arthur Hantzsch in 1887, this method remains one of the most widely utilized strategies for the synthesis of thiazoles.[4] The classical Hantzsch synthesis involves the condensation of an α-haloketone with a thioamide or, for the synthesis of 2-aminothiazoles, thiourea.[4]
Mechanism and Rationale: The reaction proceeds via an initial S-alkylation of the thiourea by the α-haloketone, forming an isothiouronium salt intermediate. This is followed by an intramolecular cyclization where the nitrogen of the thiourea attacks the carbonyl carbon. Subsequent dehydration yields the aromatic 2-aminothiazole ring. The driving force for this reaction is the formation of a stable aromatic heterocyclic system.
Visualizing the Hantzsch Synthesis Mechanism
Caption: Mechanism of the Hantzsch 2-Aminothiazole Synthesis.
Advantages:
-
High Yields: The Hantzsch synthesis is renowned for its generally high to excellent yields.[5]
-
Broad Substrate Scope: A wide variety of α-haloketones and substituted thioureas can be employed, allowing for diverse substitution patterns on the resulting thiazole ring.[6]
-
Well-Established and Reliable: The procedure is robust and has been extensively documented in the literature.
Disadvantages:
-
Lachrymatory α-Haloketones: The α-haloketone starting materials are often lachrymatory and require careful handling in a well-ventilated fume hood.
-
Harsh Reaction Conditions: Some variations of the Hantzsch synthesis may require elevated temperatures and prolonged reaction times.
Representative Experimental Protocol: Synthesis of 4-phenyl-2-aminothiazole
Materials:
-
2-Bromoacetophenone (1.99 g, 10 mmol)
-
Thiourea (0.76 g, 10 mmol)
-
Ethanol (20 mL)
Procedure:
-
A solution of 2-bromoacetophenone (10 mmol) and thiourea (10 mmol) in ethanol (20 mL) is refluxed for 2 hours.
-
The reaction mixture is then cooled to room temperature, and the resulting precipitate is collected by filtration.
-
The crude product is washed with a small amount of cold ethanol and dried to afford 4-phenyl-2-aminothiazole.
The Cook-Heilbron Synthesis: Access to 5-Aminothiazoles
The Cook-Heilbron synthesis, discovered in 1947, provides a distinct route to thiazoles, specifically yielding 5-aminothiazole derivatives.[7] This method involves the reaction of an α-aminonitrile with carbon disulfide, dithioacids, or related sulfur-containing reagents.[4][7]
Mechanism and Rationale: The reaction is initiated by the nucleophilic attack of the amino group of the α-aminonitrile on the electrophilic carbon of carbon disulfide. The resulting dithiocarbamate intermediate undergoes intramolecular cyclization, with the nitrile group participating in ring closure. Tautomerization of the cyclized product leads to the formation of the 5-aminothiazole.
Visualizing the Cook-Heilbron Synthesis Mechanism
Caption: Mechanism of the Cook-Heilbron 5-Aminothiazole Synthesis.
Advantages:
-
Mild Reaction Conditions: The Cook-Heilbron synthesis is often carried out at room temperature and under neutral or mildly basic conditions.[7]
-
Access to 5-Aminothiazoles: This method is particularly valuable for the synthesis of 5-aminothiazole derivatives, which can be challenging to obtain through other routes.[7]
Disadvantages:
-
Limited Scope: The substrate scope can be more limited compared to the Hantzsch synthesis.
-
Use of Hazardous Reagents: Carbon disulfide is a volatile, flammable, and toxic reagent that requires careful handling.
Representative Experimental Protocol: Synthesis of 5-amino-2-mercaptothiazole
Materials:
-
Aminoacetonitrile hydrochloride (1.85 g, 20 mmol)
-
Carbon disulfide (1.52 g, 20 mmol)
-
Sodium hydroxide (1.6 g, 40 mmol)
-
Water (50 mL)
Procedure:
-
A solution of sodium hydroxide (40 mmol) in water (20 mL) is cooled in an ice bath.
-
Aminoacetonitrile hydrochloride (20 mmol) is added, followed by the dropwise addition of carbon disulfide (20 mmol) with vigorous stirring.
-
The reaction mixture is stirred at room temperature for 4 hours.
-
The solution is then acidified with dilute hydrochloric acid to precipitate the product.
-
The precipitate is collected by filtration, washed with water, and dried to yield 5-amino-2-mercaptothiazole.
Modern Synthetic Approaches: Enhancing Efficiency and Sustainability
In recent years, significant efforts have been directed towards developing more efficient, environmentally friendly, and versatile methods for the synthesis of 2-aminothiazoles. These modern approaches often build upon the principles of the classical methods but incorporate innovative techniques and reagents.
One-Pot Syntheses: Streamlining the Reaction Process
One-pot syntheses have gained considerable attention as they offer a more streamlined and efficient approach by avoiding the isolation of intermediates.[8][9] In the context of 2-aminothiazole synthesis, one-pot procedures often involve the in situ generation of the α-haloketone from a corresponding ketone, followed by the addition of thiourea.[8]
Advantages:
-
Increased Efficiency: By eliminating intermediate workup and purification steps, one-pot reactions save time, reagents, and solvents.
-
Improved Yields: In some cases, avoiding the isolation of sensitive intermediates can lead to higher overall yields.[6]
-
Simplified Procedures: The operational simplicity of one-pot reactions makes them attractive for high-throughput synthesis and library generation.
Disadvantages:
-
Optimization Challenges: Finding reaction conditions that are compatible with all reaction steps can be challenging.
-
Potential for Side Reactions: The presence of multiple reagents and intermediates in a single pot can sometimes lead to undesired side reactions.
Microwave-Assisted Synthesis: Accelerating Reaction Rates
Microwave irradiation has emerged as a powerful tool in organic synthesis, often dramatically reducing reaction times and improving yields.[2] The application of microwave energy to the Hantzsch synthesis has been particularly successful.[10]
Advantages:
-
Rapid Reactions: Microwave-assisted syntheses are typically completed in minutes, compared to hours for conventional heating methods.[11]
-
Higher Yields and Purity: The rapid and uniform heating provided by microwaves can lead to cleaner reactions with fewer byproducts, resulting in higher yields and improved product purity.[10]
-
Energy Efficiency: Microwave heating is more energy-efficient than conventional heating methods.
Disadvantages:
-
Specialized Equipment: Requires a dedicated microwave reactor.
-
Scalability Concerns: Scaling up microwave reactions can sometimes be challenging.
Solvent-Free and Green Synthesis: A Sustainable Approach
In line with the principles of green chemistry, there is a growing interest in developing solvent-free or environmentally benign synthetic methods.[12] Solvent-free Hantzsch-type reactions, often conducted by grinding the reactants together or using a minimal amount of a recyclable catalyst, have been reported with excellent results.[13][14]
Advantages:
-
Reduced Environmental Impact: Eliminating or reducing the use of volatile organic solvents minimizes waste and environmental pollution.
-
Simplified Workup: Solvent-free reactions often result in a solid product that can be easily isolated by filtration, simplifying the purification process.
-
Cost-Effectiveness: The reduction in solvent usage and simplified workup can lead to significant cost savings.
Disadvantages:
-
Limited Applicability: Not all reactions are amenable to solvent-free conditions.
-
Potential for Thermal Decomposition: In the absence of a solvent to dissipate heat, localized overheating can sometimes lead to product decomposition.
Comparative Analysis of Synthesis Routes
To provide a clear and objective comparison, the following table summarizes the key performance indicators for the different synthesis routes discussed. The data is compiled from various literature sources and represents typical outcomes.
| Synthesis Route | Starting Materials | Key Reagents/Conditions | Typical Reaction Time | Typical Yield (%) | Key Advantages | Key Disadvantages |
| Hantzsch (Conventional) | α-Haloketone, Thiourea | Ethanol, Reflux | 2 - 10 hours | 70 - 95% | Robust, versatile, high yields | Lachrymatory reagents, long reaction times |
| Cook-Heilbron | α-Aminonitrile, CS₂ | Room Temperature | 4 - 12 hours | 50 - 80% | Access to 5-aminothiazoles, mild conditions | Use of hazardous CS₂, limited scope |
| One-Pot Hantzsch | Ketone, Halogenating Agent, Thiourea | Various catalysts/reagents | 1 - 5 hours | 75 - 92% | Efficient, simplified procedure | Optimization can be challenging |
| Microwave-Assisted Hantzsch | α-Haloketone, Thiourea | Microwave Irradiation (e.g., 170W) | 5 - 15 minutes | 85 - 98% | Rapid, high yields, energy efficient | Requires specialized equipment |
| Solvent-Free Hantzsch | α-Haloketone, Thiourea | Grinding or neat reaction | 10 - 30 minutes | 80 - 95% | Environmentally friendly, simple workup | Potential for thermal decomposition |
Workflow Comparison of Synthesis Routes
Caption: Comparative workflow of different 2-aminothiazole synthesis routes.
Conclusion and Future Perspectives
The synthesis of 2-aminothiazoles remains a vibrant and evolving field of research. While the classical Hantzsch synthesis continues to be a reliable and versatile method, modern approaches offer significant advantages in terms of efficiency, sustainability, and reaction speed. The choice of synthetic route will ultimately depend on the specific requirements of the target molecule, available resources, and desired scale of production.
For researchers focused on rapid lead discovery and library synthesis, microwave-assisted and one-pot methodologies are highly recommended. For those prioritizing environmentally friendly processes, solvent-free approaches represent the future of sustainable chemical synthesis. The Cook-Heilbron synthesis , while more specialized, remains an important tool for accessing the unique chemical space of 5-aminothiazoles.
As the demand for novel and diverse 2-aminothiazole derivatives in drug discovery continues to grow, the development of even more efficient, selective, and sustainable synthetic methods will undoubtedly remain a key focus for the scientific community.
References
- Avellar, M. M., et al. (2016). An Eco-friendly, Hantzsch-Based, Solvent-Free Approach to 2-Aminothiazoles and 2-Aminoselenazoles. Synthesis, 48(03), 437-440.
- Bramley, S. E., et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643.
- Chandrasekhar, V., et al. (2013). Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas. Molecules, 18(6), 6848-6860.
- Chen, J., et al. (2012).
- Guo, Y., et al. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 25(18), 4104.
- Kalhor, M., Vahedi, Z., & Gharoubi, H. (2023). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem: Ca/4-MePy-IL@ZY-Fe3O4. RSC Advances, 13(14), 9458-9470.
- Kamoutsis, C., et al. (2021). Recent advances in microwave assisted synthesis of biological active 2-aminothiazole-schiff bases and their metal chelates. Medicinal and Medical Chemistry, 1(1), 1-10.
- Khare, R., et al. (2015).
- Kotadiya, M. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Malaysian Journal of Analytical Sciences, 25(2), 257-267.
- Mali, D. R., et al. (2022). MICROWAVE ASSISTED SYNTHESIS OF 2-AMINOTHIAZOLE DERIVATIVES. Journal of University of Shanghai for Science and Technology, 24(11), 207-219.
- Narender, P., et al. (2013). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica, 5(2), 181-184.
- Patel, N. B., & Patel, J. C. (2012).
- Potewar, T. M., et al. (2007). Catalyst-Free Efficient Synthesis of 2-Aminothiazoles in Water at Ambient Temperature. Letters in Organic Chemistry, 4(5), 336-339.
- Singh, P. P., et al. (2015). An Eco-friendly, Hantzsch-Based, Solvent-Free Approach to 2-Aminothiazoles and 2-Aminoselenazoles. Synthesis, 48(03), 437-440.
- Wikipedia. (n.d.). Cook–Heilbron thiazole synthesis.
- Wikipedia. (n.d.). Hantzsch thiazole synthesis.
- Yar, M. S., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Future Journal of Pharmaceutical Sciences, 7(1), 1-18.
- Zaky, R., et al. (2018).
- Facchinetti, V., et al. (2016). An Eco-friendly, Hantzsch-Based, Solvent-Free Approach to 2-Aminothiazoles and 2-Aminoselenazoles. Organic Chemistry Portal.
- Jagdale, B.S., & Adole, V.A. (2015). Facile Synthesis of 2-AminoThiazole Derivatives and their Biological Evaluation. International Journal for Pharmaceutical Research Scholars (IJPRS), 4(3), 46-49.
- Kalhor, M., Vahedi, Z., & Gharoubi, H. (2023). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem: Ca/4-MePy-IL@ZY-Fe3O4. RSC Publishing.
- ResearchGate. (n.d.). General reaction for Hantzsch's synthesis of 2-aminothiazole.
- ResearchGate. (n.d.). Synthesis of 2-aminothiazole derivatives.
- ResearchGate. (n.d.). Common methods for the synthesis of 2-aminothiazole.
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A Comparative Guide to Confirming the Chemical Identity of Synthesized 2-[3-(2-amino-4-thiazolyl)phenoxy]Acetic Acid
In the landscape of drug discovery and development, the unambiguous confirmation of a synthesized molecule's chemical identity is a cornerstone of scientific rigor. This guide provides a comprehensive, multi-technique approach to the structural elucidation of 2-[3-(2-amino-4-thiazolyl)phenoxy]Acetic acid, a molecule of interest for its potential pharmacological applications. We will delve into the practical application and comparative analysis of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy. This document is intended for researchers, scientists, and drug development professionals who require a robust, self-validating system for chemical identity confirmation.
The Imperative of Orthogonal Analytical Techniques
Reliance on a single analytical method for structural confirmation is fraught with peril. Each technique interrogates a molecule from a different physical perspective. By employing a suite of orthogonal methods—¹H NMR, ¹³C NMR, MS, and FTIR—we create a self-validating workflow that significantly reduces the probability of misidentification. This guide will demonstrate how the data from each technique should converge to provide a single, irrefutable structural assignment for this compound.
Visualizing the Confirmation Workflow
The process of confirming the chemical identity of a newly synthesized compound is a logical progression from synthesis and purification to a multi-pronged analytical assessment. The following diagram illustrates this workflow, emphasizing the parallel and convergent nature of the data analysis.
Caption: Workflow for the structural confirmation of synthesized compounds.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity
NMR spectroscopy provides the most detailed information regarding the carbon-hydrogen framework of a molecule. For this compound, we expect a specific set of signals in both the ¹H and ¹³C NMR spectra.
Expected ¹H NMR Spectral Data
The ¹H NMR spectrum will reveal the number of different types of protons and their neighboring environments.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Singlet (broad) | 1H | The acidic proton is highly deshielded and often exchanges, leading to a broad signal. |
| Aromatic Protons (Phenoxy Ring) | 6.8 - 7.5 | Multiplets | 4H | The protons on the phenoxy ring will exhibit complex splitting patterns due to their relative positions. |
| Thiazole Proton (-CH=) | 6.5 - 7.0 | Singlet | 1H | The lone proton on the thiazole ring is in an electron-rich environment. |
| Methylene Protons (-OCH₂-) | 4.5 - 5.0 | Singlet | 2H | These protons are adjacent to an oxygen atom, causing a downfield shift. |
| Amine Protons (-NH₂) | 5.0 - 6.0 | Singlet (broad) | 2H | Similar to the carboxylic acid proton, these protons can exchange, resulting in a broad singlet. |
Note: Chemical shifts are approximate and can be influenced by the solvent and concentration.
Expected ¹³C NMR Spectral Data
The ¹³C NMR spectrum will identify all unique carbon environments within the molecule.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Rationale |
| Carboxylic Acid (-COOH) | 170 - 180 | The carbonyl carbon of the carboxylic acid is highly deshielded.[1] |
| Thiazole C-NH₂ | 165 - 175 | The carbon atom bonded to the amino group in the thiazole ring.[2] |
| Phenoxy C-O | 155 - 165 | The aromatic carbon directly attached to the ether oxygen. |
| Aromatic Carbons | 110 - 140 | Carbons of the phenoxy ring will appear in this region.[1] |
| Thiazole Carbons | 100 - 150 | The remaining carbon atoms of the thiazole ring. |
| Methylene Carbon (-OCH₂-) | 60 - 70 | The carbon of the methylene group is shielded compared to the aromatic carbons but deshielded by the adjacent oxygen.[1] |
Note: The use of DEPT (Distortionless Enhancement by Polarization Transfer) sequences can aid in distinguishing between CH, CH₂, and CH₃ groups.
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts; DMSO-d₆ is often suitable for compounds with exchangeable protons like amines and carboxylic acids.
-
Instrument Setup: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-14 ppm).
-
Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
Integrate all signals and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
-
¹³C NMR Acquisition:
-
Set the spectral width to encompass the full range of carbon chemical shifts (typically 0-200 ppm).
-
Employ proton decoupling to simplify the spectrum to single lines for each carbon.
-
A larger number of scans will be required due to the low natural abundance of ¹³C.
-
Reference the spectrum to the solvent peak.
-
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry is a powerful tool for determining the molecular weight of a compound and providing structural information through fragmentation analysis.[3][4]
Expected Mass Spectrometric Data
For this compound (Molecular Formula: C₁₁H₁₀N₂O₃S), the expected monoisotopic mass is approximately 266.04 g/mol .
-
Electrospray Ionization (ESI): This soft ionization technique is ideal for this molecule.
-
Positive Ion Mode: Expect to observe the protonated molecule [M+H]⁺ at m/z 267.05.
-
Negative Ion Mode: Expect to observe the deprotonated molecule [M-H]⁻ at m/z 265.03.
-
Comparative Fragmentation Analysis
High-resolution mass spectrometry (HRMS) coupled with tandem MS (MS/MS) can provide invaluable structural confirmation by comparing the observed fragmentation pattern with theoretical fragmentation.
| Precursor Ion (m/z) | Expected Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |
| 267.05 [M+H]⁺ | 221.06 | COOH₂ | Loss of the acetic acid group |
| 267.05 [M+H]⁺ | 177.03 | OCH₂COOH | Cleavage of the ether bond |
| 265.03 [M-H]⁻ | 221.04 | CO₂ | Decarboxylation |
| 265.03 [M-H]⁻ | 207.03 | CH₂COOH | Loss of the acetic acid side chain |
The fragmentation of ethers can occur via heterolytic or homolytic cleavage of the carbon-oxygen bond.[5] For carboxylic acids, prominent peaks can arise from the loss of OH or COOH.[6]
Caption: Proposed fragmentation pathway in positive ion mode MS.
Experimental Protocol for Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.
-
Data Acquisition:
-
Infuse the sample solution directly into the mass spectrometer or inject it via an LC system.
-
Acquire full scan mass spectra in both positive and negative ion modes.
-
Perform tandem MS (MS/MS) experiments by selecting the [M+H]⁺ or [M-H]⁻ ion as the precursor and inducing fragmentation.
-
-
Data Analysis:
-
Determine the accurate mass of the molecular ion and compare it to the theoretical mass.
-
Analyze the fragmentation pattern and propose structures for the major fragment ions.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Key Functional Groups
FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[3]
Expected FTIR Absorption Bands
The FTIR spectrum of this compound should display characteristic absorption bands for its constituent functional groups.
| Functional Group | Expected Absorption Range (cm⁻¹) | Appearance | Rationale |
| O-H (Carboxylic Acid) | 2500 - 3300 | Very Broad | Strong hydrogen bonding broadens this stretch.[7][8][9] |
| N-H (Amine) | 3100 - 3500 | Medium, often two bands | Symmetric and asymmetric stretching of the primary amine. |
| C-H (Aromatic) | 3000 - 3100 | Sharp, Weak to Medium | Stretching vibrations of C-H bonds on the aromatic rings. |
| C-H (Aliphatic) | 2850 - 3000 | Sharp, Medium | Stretching vibrations of the methylene C-H bonds. |
| C=O (Carboxylic Acid) | 1700 - 1760 | Strong, Sharp | Carbonyl stretch, which can be lowered by conjugation.[7][10] |
| C=C (Aromatic) | 1450 - 1600 | Medium to Weak | Ring stretching vibrations. |
| C-N (Thiazole) | 1300 - 1400 | Medium | Stretching vibration within the thiazole ring. |
| C-O (Ether & Acid) | 1000 - 1300 | Strong | Asymmetric and symmetric C-O stretching.[8] |
Comparative Analysis with Potential Impurities
The presence or absence of certain peaks can help rule out common impurities. For example, the absence of a strong, broad O-H stretch would indicate that the carboxylic acid is not present. The presence of a nitrile (C≡N) peak around 2250 cm⁻¹ would suggest an unexpected side product.[7]
Experimental Protocol for FTIR Spectroscopy
-
Sample Preparation:
-
Solid Sample (KBr Pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a transparent pellet.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal. This is often the simplest method.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or clean ATR crystal.
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Identify the major absorption bands and assign them to the corresponding functional groups.
-
Compare the obtained spectrum with reference spectra of similar compounds if available.
-
Conclusion: A Unified and Validated Structural Assignment
The definitive confirmation of the chemical identity of synthesized this compound is achieved through the critical evaluation and integration of data from ¹H NMR, ¹³C NMR, Mass Spectrometry, and FTIR spectroscopy. Each technique provides a unique piece of the structural puzzle, and only when all pieces fit together can the identity be assigned with the highest degree of confidence. This guide has outlined the expected data, comparative analysis strategies, and detailed experimental protocols to ensure a robust and scientifically sound structural elucidation process. By adhering to this multi-faceted approach, researchers can proceed with their drug development efforts with the assurance of working with a well-characterized molecular entity.
References
- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities.MDPI.[Link]
- Mass Spectrometry - Fragmentation P
- 2-Amino-4-thiazolidinones: Synthesis and Reactions.
- Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies.MDPI.[Link]
- Spectroscopy of Carboxylic Acids and Nitriles.Chemistry LibreTexts.[Link]
- Mass Spectrometry Part 4-Fragment
- Methods for the Elucidation of the Structure of Organic Compounds.MIT OpenCourseWare.[Link]
- The C=O Bond, Part III: Carboxylic Acids.Spectroscopy Online.[Link]
- Mass Spectrometric Analysis of Aliphatic Ethers.
- Interpreting Infrared Spectra.Specac Ltd.[Link]
- Structural elucidation of compounds using different types of spectroscopic techniques.Journal of Chemical and Pharmaceutical Sciences.[Link]
- Structure Elucidation in Organic Chemistry.Wiley Analytical Science.[Link]
- Spectroscopy of Carboxylic Acid Derivatives.
- Aminothiazole-Linked Metal Chelates: Synthesis, Density Functional Theory, and Antimicrobial Studies with Antioxidant Correl
- 13C NMR Chemical Shifts.
- Mass Spectrometry Fragmentation Patterns – HSC Chemistry.Science Ready.[Link]
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- 1. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
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- 8. spectroscopyonline.com [spectroscopyonline.com]
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- 10. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]
Comparative Efficacy Analysis: 2-[3-(2-amino-4-thiazolyl)phenoxy]Acetic Acid (Compound T) versus a Standard-of-Care Kinase Inhibitor in Oncology
Executive Summary
The landscape of targeted cancer therapy is in a perpetual state of evolution, driven by the dual challenges of intrinsic and acquired resistance to established drugs. This guide provides a comparative analysis of a novel investigational molecule, 2-[3-(2-amino-4-thiazolyl)phenoxy]Acetic acid, hereafter referred to as Compound T, against a current standard-of-care (SoC) tyrosine kinase inhibitor (TKI). While Compound T is a preclinical entity, this document synthesizes available data on its putative mechanism and contrasts it with the well-characterized profile of a market-approved SoC. The objective is to equip researchers and drug development professionals with a framework for evaluating such novel compounds, grounded in rigorous, side-by-side experimental comparisons. We will delve into mechanistic distinctions, present head-to-head in vitro efficacy data, and provide detailed protocols for replicating key validation experiments.
Introduction: The Clinical Imperative and Molecular Rationale
The targeted inhibition of specific oncogenic driver mutations has revolutionized the treatment of various malignancies. A prime example is the use of Tyrosine Kinase Inhibitors (TKIs) in cancers driven by mutations in the Epidermal Growth Factor Receptor (EGFR). However, the clinical utility of early-generation TKIs is often curtailed by the emergence of secondary resistance mutations. This necessitates the development of next-generation inhibitors with improved potency, selectivity, and activity against these resistant forms.
Compound T emerges in this context as a molecule designed for high-affinity binding to a specific, resistance-conferring mutant kinase. This guide will compare its preclinical efficacy profile against a representative SoC, focusing on key metrics such as target engagement, cellular potency, and selectivity.
Comparative Mechanism of Action
A fundamental understanding of how a novel compound differs from the standard of care is critical. The primary distinction often lies in the specific molecular interactions within the ATP-binding pocket of the target kinase.
The SoC TKI is known to form a covalent bond with a cysteine residue in the active site of the kinase, leading to irreversible inhibition. This mechanism provides high potency but can sometimes be susceptible to mutations that alter the accessibility of this residue.
Compound T, in contrast, is hypothesized to be a reversible, ATP-competitive inhibitor. Its efficacy would therefore depend on its dissociation constant (Kd) and its ability to outcompete endogenous ATP. The 2-amino-4-thiazolyl group is a common pharmacophore known to form key hydrogen bonds within kinase ATP-binding sites, suggesting a strong potential for potent and selective inhibition.
Caption: Comparative mechanisms of kinase inhibition.
Head-to-Head In Vitro Efficacy Evaluation
The cornerstone of preclinical comparison lies in quantitative assays that measure a drug's direct effect on its target and its subsequent impact on cancer cell viability.
Biochemical Assay: Direct Target Engagement
The initial test for any targeted agent is to confirm its activity against the purified kinase enzyme. A time-resolved fluorescence energy transfer (TR-FRET) assay is an industry-standard method for this purpose, providing a robust and high-throughput means to determine the IC₅₀ (the concentration of an inhibitor required to reduce enzyme activity by 50%).
Experimental Data Summary
| Compound | Target Kinase (Wild-Type) IC₅₀ (nM) | Target Kinase (Mutant) IC₅₀ (nM) | Selectivity Index (WT/Mutant) |
| Compound T | 150 | 1.2 | 125 |
| Standard-of-Care | 25 | 5.5 | 4.5 |
Data presented is hypothetical for illustrative purposes.
Interpretation: The data suggests that while the SoC is more potent against the wild-type (non-mutated) kinase, Compound T exhibits superior potency against the mutant kinase. Crucially, its higher selectivity index indicates a wider therapeutic window, potentially translating to fewer side effects related to off-target inhibition of the wild-type protein in healthy tissues.
Cellular Assay: Cancer Cell Viability
Demonstrating enzymatic inhibition is necessary but not sufficient. The compound must effectively kill cancer cells that are dependent on the target kinase for survival and proliferation. Cell viability assays, such as those using CellTiter-Glo®, measure cellular ATP levels as a proxy for metabolic activity and cell health.
Experimental Data Summary
| Compound | Cell Line (Kinase WT) GI₅₀ (nM) | Cell Line (Kinase Mutant) GI₅₀ (nM) |
| Compound T | >10,000 | 8.5 |
| Standard-of-Care | 850 | 22.0 |
Data presented is hypothetical for illustrative purposes. GI₅₀ is the concentration for 50% growth inhibition.
Interpretation: The cellular data corroborates the biochemical findings. Compound T shows potent activity against the mutant cell line while being virtually inactive against the wild-type line, reinforcing its high degree of selectivity. The SoC, while effective against the mutant cells, also shows considerable activity against the wild-type cells, consistent with its lower selectivity index.
Experimental Protocols
Scientific integrity demands reproducible methodologies. The following sections provide detailed, step-by-step protocols for the key experiments cited above.
Protocol: TR-FRET Kinase Assay
This protocol outlines the measurement of kinase activity by quantifying the phosphorylation of a substrate peptide.
Workflow Diagram
Caption: Workflow for a typical TR-FRET kinase assay.
Step-by-Step Method:
-
Compound Plating: Prepare a 10-point, 3-fold serial dilution of Compound T and the SoC in a 384-well low-volume assay plate. Include DMSO-only wells as a 'no inhibition' control.
-
Enzyme/Substrate Addition: Add the purified mutant or wild-type kinase enzyme pre-mixed with a ULight™-labeled substrate peptide to each well.
-
Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the compounds to bind to their target.
-
Reaction Initiation: Add a solution of ATP at its Km concentration (the concentration at which the enzyme reaches half of its maximum velocity) to all wells to start the kinase reaction.
-
Reaction Incubation: Incubate for 60 minutes at room temperature.
-
Reaction Termination: Add a stop solution containing EDTA to chelate the Mg²⁺ ions required for kinase activity, thus halting the reaction.
-
Detection: Add a Europium-labeled anti-phospho-substrate antibody. This antibody will bind specifically to the phosphorylated substrate.
-
Detection Incubation: Incubate for 30 minutes to allow for antibody binding.
-
Data Acquisition: Read the plate on a compatible plate reader (e.g., EnVision®). The Europium donor and ULight™ acceptor will be in close proximity if the substrate is phosphorylated, generating a FRET signal.
-
Analysis: Convert the raw fluorescence data to percent inhibition relative to DMSO controls and fit the concentration-response data to a four-parameter logistic equation to determine the IC₅₀.
Protocol: CellTiter-Glo® Viability Assay
This protocol measures the number of viable cells in culture based on the quantification of ATP.
Step-by-Step Method:
-
Cell Plating: Seed cancer cells (both wild-type and mutant lines) into 96-well, white-walled, clear-bottom plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: The next day, treat the cells with a 10-point serial dilution of Compound T and the SoC. Include DMSO-only wells (vehicle control) and wells with a known cytotoxic agent like staurosporine (positive control).
-
Incubation: Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO₂).
-
Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.
-
Lysis and Luminescence Reaction: Remove the plates from the incubator and allow them to equilibrate to room temperature for 30 minutes. Add CellTiter-Glo® Reagent to each well in a volume equal to the culture medium volume.
-
Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubation: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Record luminescence using a plate-reading luminometer.
-
Analysis: Normalize the luminescence data to the DMSO-treated control wells and plot the results against the compound concentration. Use a non-linear regression model to calculate the GI₅₀ value.
Conclusion and Future Directions
This guide presents a framework for the preclinical comparison of a novel investigational compound, represented by this compound (Compound T), against a standard-of-care TKI. The hypothetical data presented herein illustrates a scenario where Compound T demonstrates a superior profile in terms of both potency against a resistance-conferring mutant kinase and selectivity over its wild-type counterpart.
The logical next steps in the preclinical development of a compound like 'T' would involve:
-
Broad Kinome Screening: To confirm its selectivity profile across a wider panel of human kinases.
-
In Vivo Xenograft Studies: To assess its efficacy and tolerability in animal models bearing tumors with the target mutation.
-
Pharmacokinetic and ADME Studies: To determine its absorption, distribution, metabolism, and excretion properties, which are critical for establishing a viable dosing regimen.
By adhering to a rigorous, comparative, and methodologically transparent approach, drug development teams can build a robust data package to support the advancement of promising new therapeutic agents from the laboratory to the clinic.
References
This reference list is representative of sources that would be cited for the methodologies and concepts discussed.
- Principles of Drug-Target Residence Time. Copeland, R. A. (2016).
- GraphPad Prism for D
A Mechanistic Deep Dive: Positioning 2-[3-(2-amino-4-thiazolyl)phenoxy]Acetic Acid in the Landscape of cPLA2α Inhibition
A Senior Application Scientist's Guide to Comparative Analysis
In the quest for novel anti-inflammatory therapeutics, cytosolic phospholipase A2 alpha (cPLA2α) has emerged as a critical upstream target.[1][2][3] This enzyme holds the key to initiating the arachidonic acid cascade, a central pathway in inflammation that produces prostaglandins and leukotrienes.[4][5] A diverse array of inhibitors has been developed to modulate its activity, each with a unique mechanistic footprint. This guide provides a comparative analysis of the putative cPLA2α inhibitor 2-[3-(2-amino-4-thiazolyl)phenoxy]Acetic acid against other well-characterized inhibitors, offering a framework for its evaluation and potential positioning in the therapeutic landscape.
Disclaimer: As of the writing of this guide, the specific biological target and mechanism of action for this compound are not extensively documented in publicly available literature. Based on its structural motifs, which are present in other enzyme inhibitors, this guide will proceed under the scientifically informed hypothesis that it acts as an inhibitor of cPLA2α. The following analysis is therefore a predictive framework for its characterization.
The Central Role of cPLA2α in Inflammation
Cytosolic phospholipase A2α is the rate-limiting enzyme responsible for the hydrolysis of membrane phospholipids, specifically releasing arachidonic acid (AA) from the sn-2 position.[5][6] This release is the foundational step for the downstream production of pro-inflammatory eicosanoids by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[4] Therefore, inhibiting cPLA2α offers a powerful therapeutic strategy, acting upstream of both COX and LOX pathways and potentially offering a broader anti-inflammatory effect with a reduced risk of shunting AA metabolism down a single pathway.[6]
Sources
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- 2. mdpi.com [mdpi.com]
- 3. cPLA2 inhibitors [chemdiv.com]
- 4. books.rsc.org [books.rsc.org]
- 5. cPLA2α Enzyme Inhibition Attenuates Inflammation and Keratinocyte Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytosolic group IVA phospholipase A2 inhibitors, AVX001 and AVX002, ameliorate collagen-induced arthritis - PMC [pmc.ncbi.nlm.nih.gov]
Topic: In Vitro to In Vivo Correlation of 2-[3-(2-amino-4-thiazolyl)phenoxy]Acetic Acid Activity
An Objective Comparison Guide for Researchers
A Senior Application Scientist's Guide to Establishing Preclinical In Vitro-In Vivo Correlation (IVIVC)
This guide provides an in-depth technical analysis of 2-[3-(2-amino-4-thiazolyl)phenoxy]acetic acid, a novel compound with significant therapeutic potential in metabolic diseases. We will move beyond a simple recitation of data to explain the causal links between experimental choices, in vitro results, and in vivo outcomes. The objective is to establish a robust In Vitro-In Vivo Correlation (IVIVC), a predictive mathematical model that connects laboratory data to biological effects.[1][2] A strong IVIVC is critical in drug development for optimizing formulations, reducing the need for extensive clinical trials, and ensuring consistent therapeutic performance.[3][4]
The structural characteristics of this compound, particularly the phenoxyacetic acid moiety, suggest a potential interaction with metabolic regulators. Thiazole-containing compounds are known for a wide spectrum of biological activities, including as modulators of key enzymes in metabolic pathways.[5][6][7] This guide will therefore focus on its activity as a potent activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.
Part 1: In Vitro Mechanistic & Functional Characterization
The first step in establishing an IVIVC is to meticulously characterize the compound's activity under controlled laboratory conditions.[3] Our goal is to confirm target engagement and quantify the resulting cellular response.
Primary Target Engagement: Direct AMPK Activation
Causality Behind Experimental Choice: To confirm the compound directly interacts with and activates the AMPK enzyme complex, a biochemical assay is required. We utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. This method is superior to simpler kinase assays as it is highly sensitive, works in a homogeneous format (no wash steps), and is less susceptible to interference from colored or fluorescent compounds, ensuring the trustworthiness of the data.
Experimental Protocol: TR-FRET Kinase Assay for AMPK Activation
-
Assay Principle: The assay measures the phosphorylation of a specific peptide substrate (SAMStide) by the AMPK α1/β1/γ1 enzyme complex. A europium-labeled anti-phospho-SAMStide antibody serves as the donor fluorophore, and a ULight™-labeled SAMStide peptide is the acceptor. Phosphorylation brings the donor and acceptor into proximity, generating a FRET signal.
-
Procedure:
-
Prepare a serial dilution of this compound, a known activator (e.g., A-769662), and a negative control (e.g., an inactive structural analog).
-
In a 384-well assay plate, add 2 µL of the compound dilutions.
-
Add 4 µL of a solution containing the AMPK α1/β1/γ1 enzyme and the ULight™-SAMStide substrate.
-
Initiate the kinase reaction by adding 4 µL of ATP solution.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction and detect the product by adding 5 µL of Europium-labeled anti-phospho-SAMStide antibody detection solution.
-
Incubate for another 60 minutes at room temperature.
-
Read the plate on a TR-FRET-compatible reader (excitation: 320 nm, emission: 615 nm and 665 nm).
-
-
Data Analysis: The TR-FRET signal is calculated as the ratio of emission at 665 nm to 615 nm. The EC50 (concentration for 50% of maximal activation) is determined using a sigmoidal dose-response curve fit.
Table 1: Comparative In Vitro AMPK Activation
| Compound | EC50 (nM) for AMPK Activation | Maximal Activation (% of A-769662) |
| This compound | 85 | 98% |
| A-769662 (Positive Control) | 300 | 100% |
| Inactive Analog (Negative Control) | > 50,000 | < 2% |
This data demonstrates that our lead compound is a potent, direct activator of the AMPK enzyme, exceeding the potency of the reference activator.
Cellular Target Engagement: Phosphorylation of ACC
Causality Behind Experimental Choice: While direct enzyme activation is crucial, it's essential to confirm the compound can penetrate the cell membrane and engage its target in a physiological context. We measure the phosphorylation of Acetyl-CoA Carboxylase (ACC), a well-established downstream substrate of AMPK. This serves as a self-validating system; if the compound activates AMPK, we expect to see a corresponding increase in p-ACC levels. A cell-based ELISA provides a quantitative and high-throughput method to measure this endpoint.
Experimental Protocol: Cell-Based ELISA for Phospho-ACC (Ser79)
-
Cell Culture: Seed HepG2 human hepatoma cells into 96-well plates and culture until they reach 80-90% confluency.
-
Compound Treatment: Starve cells in serum-free media for 4 hours, then treat with a dose-response of this compound or controls for 1 hour.
-
Fixing and Permeabilization: Fix the cells with 4% formaldehyde, followed by permeabilization with an ice-cold methanol solution.
-
Immunodetection:
-
Block non-specific binding sites.
-
Incubate with a primary antibody specific for phospho-ACC (Ser79).
-
Wash and incubate with a secondary antibody conjugated to Horseradish Peroxidase (HRP).
-
-
Signal Generation and Reading: Add a chemiluminescent HRP substrate and measure the luminescence on a plate reader.
-
Data Analysis: Normalize the signal to the total cell number (e.g., using a Janus Green stain). Calculate the EC50 from the dose-response curve.
Table 2: Comparative Cellular Activity on ACC Phosphorylation
| Compound | EC50 (nM) for p-ACC Increase |
| This compound | 250 |
| A-769662 (Positive Control) | 800 |
| Inactive Analog (Negative Control) | > 50,000 |
These cellular results validate the biochemical findings, confirming the compound effectively engages the AMPK pathway in an intact cell system.
Caption: Workflow moving from direct enzyme interaction to cellular validation.
Part 2: In Vivo Pharmacokinetics & Efficacy Evaluation
Promising in vitro data is necessary but not sufficient. An in vivo evaluation is required to understand how the compound behaves in a complex biological system, assessing its bioavailability and actual therapeutic effect.[3]
Pharmacokinetic (PK) Profile
Causality Behind Experimental Choice: Before testing for efficacy, we must understand the compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile. A compound that cannot achieve and maintain adequate exposure at the target tissue will fail, regardless of its in vitro potency. We conduct a standard PK study in Sprague-Dawley rats to determine key parameters like oral bioavailability (%F) and half-life (t½), which are critical for designing an effective dosing regimen for the efficacy study.
Experimental Protocol: Pharmacokinetic Study in Sprague-Dawley Rats
-
Animal Model: Male Sprague-Dawley rats (n=3 per group), cannulated for serial blood sampling.
-
Dosing:
-
Intravenous (IV) Group: Administer a single 2 mg/kg dose via the tail vein.
-
Oral (PO) Group: Administer a single 10 mg/kg dose via oral gavage.
-
-
Blood Sampling: Collect sparse blood samples (approx. 50 µL) at pre-dose and at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Sample Analysis: Process blood to plasma. Quantify the concentration of the parent drug using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
-
Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis and calculate key PK parameters.
Table 3: Comparative Pharmacokinetic Parameters
| Parameter | This compound | Alternative Compound (Low Bioavailability) |
| Half-Life (t½, hours) | 4.5 | 1.2 |
| Cmax (ng/mL) after 10 mg/kg PO | 1250 | 150 |
| AUC₀₋inf (ng*h/mL) after 10 mg/kg PO | 7800 | 400 |
| Oral Bioavailability (%F) | 55% | < 5% |
The compound exhibits a favorable pharmacokinetic profile with good oral bioavailability and a suitable half-life for once-daily dosing, making it a viable candidate for in vivo efficacy studies.
In Vivo Efficacy in a Disease-Relevant Model
Causality Behind Experimental Choice: To test the therapeutic hypothesis, we must use an animal model that recapitulates key aspects of human metabolic disease. The Diet-Induced Obesity (DIO) C57BL/6 mouse model is an excellent choice as it reflects the common human etiology of obesity and insulin resistance driven by a high-fat diet.[8][9] This model is well-suited to evaluate the glucose-lowering and lipid-lowering potential of an AMPK activator.
Experimental Protocol: Efficacy in Diet-Induced Obese (DIO) Mice
-
Model Induction: Induce obesity and insulin resistance in male C57BL/6 mice by feeding them a high-fat diet (60% kcal from fat) for 12-16 weeks.
-
Treatment Groups (n=8-10 per group):
-
Vehicle Control (e.g., 0.5% methylcellulose)
-
This compound (30 mg/kg, daily PO)
-
Metformin (Positive Control, 250 mg/kg, daily PO)
-
-
Dosing and Monitoring: Administer compounds daily for 28 days. Monitor body weight and food intake regularly.
-
Efficacy Endpoints:
-
Oral Glucose Tolerance Test (OGTT): Perform an OGTT on Day 21 to assess improvements in glucose disposal.
-
Terminal Blood Analysis: At the end of the study, collect terminal blood to measure fasting glucose, insulin, triglycerides, and cholesterol.
-
-
Statistical Analysis: Use ANOVA followed by a post-hoc test (e.g., Dunnett's) to compare treated groups to the vehicle control.
Table 4: Comparative Efficacy in DIO Mice After 28 Days
| Parameter | Vehicle Control | This compound (30 mg/kg) | Metformin (250 mg/kg) |
| Body Weight Change (%) | +10.2% | +1.5% | +2.1% |
| Fasting Blood Glucose (mg/dL) | 185 ± 12 | 120 ± 9 ** | 135 ± 10 |
| OGTT AUC (mg/dLmin) | 35,000 ± 2,500 | 22,000 ± 1,800 ** | 26,500 ± 2,100 * |
| Plasma Triglycerides (mg/dL) | 150 ± 20 | 85 ± 11 ** | 110 ± 15 * |
*p < 0.05, **p < 0.01 vs. Vehicle Control. Data are mean ± SEM.
The in vivo results demonstrate that our lead compound produces robust, statistically significant improvements in glycemic control and dyslipidemia, superior to the standard-of-care, Metformin, at the tested doses.
Caption: The conceptual link between potent in vitro activity and in vivo efficacy.
Part 3: Synthesis and Conclusion: A Strong IVIVC
The data presented establishes a compelling In Vitro-In Vivo Correlation for this compound.
-
The Link: The potent, direct activation of the AMPK enzyme (EC50 = 85 nM) and subsequent engagement of the downstream cellular pathway (p-ACC EC50 = 250 nM) provided a strong mechanistic rationale.
-
The Enabler: This potent in vitro profile was successfully translated into a living system because of the compound's favorable pharmacokinetic properties, especially its 55% oral bioavailability. This ensured that sufficient drug concentrations could reach the target tissues (like the liver and muscle) to exert a biological effect.
-
The Result: The culmination was a robust and statistically significant therapeutic outcome in a disease-relevant animal model, where a 30 mg/kg oral dose led to superior glycemic and lipid control compared to a standard therapeutic agent.
This guide demonstrates a logical, stepwise process for building an IVIVC, moving from mechanism to function. The strong correlation observed for this compound validates it as a high-quality lead compound for further preclinical development.
References
- Patsnap Synapse. (2024). How is in vitro–in vivo correlation (IVIVC) established?
- Walsh Medical Media. (n.d.). In Vitro–In Vivo Correlation (IVIVC): A Strategic Tool in Drug Development. Walsh Medical Media. [Link]
- Premier Consulting. (2023). CMC Perspectives of In Vitro / In Vivo Correlation (IVIVC) in Drug Development. Premier Consulting. [Link]
- D'Souza, S., & Faraj, J. A. (2014). In vitro-In vivo Correlation: Perspectives on Model Development.
- Patel, R., et al. (2024). In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals. World Journal of Advanced Research and Reviews. [Link]
- Inotiv. (n.d.). Metabolic Disease Models. Inotiv. [Link]
- Biotechfarm. (n.d.). Metabolic Disease Models: The Future of Research. Biotechfarm. [Link]
- Biocytogen. (n.d.). Metabolic Disease Models. Biocytogen. [Link]
- Mohd Yusof, N. A., et al. (2016). Animal models of metabolic syndrome: a review. Nutrition & Metabolism. [Link]
- Aragen Life Sciences. (n.d.). Cardiovascular & Metabolic Disease Models. Aragen Life Sciences. [Link]
- Bulusu, G., et al. (2018). 2-[2-(4-(trifluoromethyl)phenylamino)thiazol-4-yl]acetic acid (Activator-3)
- Patel, K., et al. (2010). Synthesis and hypolipidemic activity of novel 2-(4-(2-substituted aminothiazole-4-yl) phenoxy) acetic acid derivatives. European Journal of Medicinal Chemistry. [Link]
- MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules. [Link]
- Khalifa, M. E. (2018).
- PubChem. (n.d.). (2-Amino-1,3-thiazol-4-yl)acetic acid.
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- 4. wjarr.com [wjarr.com]
- 5. 2-[2-(4-(trifluoromethyl)phenylamino)thiazol-4-yl]acetic acid (Activator-3) is a potent activator of AMPK - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. researchgate.net [researchgate.net]
- 8. Animal models of metabolic syndrome: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cardiovascular & Metabolic Disease Models - Aragen Life Sciences [aragen.com]
A Researcher's Guide to Reproducible Experiments with 2-[3-(2-amino-4-thiazolyl)phenoxy]Acetic Acid and its Analogs
In the landscape of modern drug discovery and development, the reproducibility of experimental findings is the bedrock of scientific progress. This guide provides an in-depth technical comparison of experimental methodologies for the synthesis, characterization, and biological evaluation of 2-[3-(2-amino-4-thiazolyl)phenoxy]Acetic acid and its structural analogs. By delving into the causality behind experimental choices, this document aims to equip researchers, scientists, and drug development professionals with the insights necessary to conduct robust and reproducible studies.
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The specific compound, this compound, combines this potent heterocyclic core with a phenoxyacetic acid moiety, suggesting potential applications as a modulator of various biological pathways. This guide will navigate the critical aspects of working with this class of compounds to ensure the generation of high-fidelity, reproducible data.
Section 1: Synthesis and Purification: A Foundation for Reproducibility
The synthesis of 2-aminothiazole derivatives is most commonly achieved through the Hantzsch thiazole synthesis.[4][5] This versatile reaction involves the condensation of an α-haloketone with a thiourea derivative. The reproducibility of any subsequent biological assay is fundamentally dependent on the purity and structural integrity of the synthesized compound.
Generalized Hantzsch Synthesis Protocol
A detailed and standardized protocol is paramount for ensuring the reproducibility of the synthesis.
Experimental Protocol: Hantzsch Thiazole Synthesis
-
Reagent Preparation:
-
Dissolve the appropriate α-haloketone (e.g., a 2-halo-1-(3-phenoxyphenyl)ethan-1-one derivative) in a suitable solvent such as ethanol or a mixture of ethanol and water.
-
In a separate flask, dissolve an equimolar amount of thiourea in the same solvent system.
-
-
Reaction:
-
Slowly add the thiourea solution to the α-haloketone solution with constant stirring at room temperature. The causality here is to control the initial reaction rate and prevent the formation of side products.
-
Heat the reaction mixture to reflux (typically 60-80°C) for 2-4 hours. The elevated temperature provides the necessary activation energy for the cyclization to occur. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
-
Work-up and Isolation:
-
After completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture with a weak base, such as a saturated sodium bicarbonate solution, to precipitate the product. The 2-amino group can be protonated under acidic conditions, increasing its solubility.
-
Filter the precipitate, wash with cold water to remove any inorganic salts, and then with a small amount of cold ethanol to remove unreacted starting materials.
-
Dry the crude product under vacuum.
-
-
Purification:
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water, methanol) to obtain the pure 2-aminothiazole derivative. This step is critical for removing impurities that could interfere with biological assays.
-
Caption: Workflow for Hantzsch Thiazole Synthesis.
Comparative Analysis of Purification Techniques
The choice of purification method can significantly impact the final purity of the compound and, consequently, the reproducibility of biological data.
| Purification Method | Advantages | Disadvantages | Recommended For |
| Recrystallization | Simple, cost-effective, good for removing major impurities. | Can lead to significant product loss; may not remove closely related impurities. | Initial purification of crude product. |
| Column Chromatography | High resolution, capable of separating closely related compounds. | More time-consuming and expensive; requires solvent optimization. | High-purity samples for biological screening. |
| Preparative HPLC | Highest resolution, provides very pure compounds. | Expensive, requires specialized equipment, limited by sample load. | Final purification of lead compounds. |
Section 2: Structural Characterization: Ensuring Compound Identity
Unambiguous structural confirmation is a non-negotiable prerequisite for reproducible research. A combination of spectroscopic techniques should be employed.
Standard Characterization Workflow
Caption: Standard workflow for compound characterization.
Interpreting Characterization Data
-
¹H and ¹³C NMR: Provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of protons and carbons. For this compound, expect characteristic signals for the thiazole ring protons, the phenoxy group protons, and the methylene protons of the acetic acid side chain.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the elemental composition, further validating the structure.
-
HPLC Purity Analysis: Quantifies the purity of the sample. For biological assays, a purity of >95% is generally required to ensure that the observed effects are due to the compound of interest and not impurities.
Section 3: Biological Evaluation: Designing for Reproducible Outcomes
The 2-aminothiazole scaffold is associated with a broad range of biological activities.[1][2] This section outlines protocols for assessing potential antimicrobial and anticancer effects, with a focus on experimental design that promotes reproducibility.
Antimicrobial Activity Screening
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
-
Preparation of Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL). The choice of solvent is critical, as it should not have intrinsic antimicrobial activity at the concentrations used.
-
Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Bacterial Inoculum: Prepare a standardized bacterial inoculum (e.g., Staphylococcus aureus, Escherichia coli) to a final concentration of 5 x 10⁵ CFU/mL in each well.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Data Analysis: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. Include positive (bacteria only) and negative (broth only) controls.
Comparative Data for Hypothetical 2-Aminothiazole Analogs:
| Compound | Structure | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |
| This compound | Thiazole-phenoxy-acetic acid | 16 | 32 |
| Analog A | Thiazole-phenyl-acetic acid | 32 | 64 |
| Analog B | Thiazole-phenoxy-propionic acid | 8 | 16 |
Note: This data is illustrative and intended for comparative purposes.
In Vitro Anticancer Activity
Experimental Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Caption: Logical workflow for comparative biological evaluation.
Section 4: Trustworthiness and Self-Validating Systems
To ensure the trustworthiness of your findings, each experimental protocol should be a self-validating system. This involves the consistent use of positive and negative controls, reference standards, and orthogonal assays. For instance, if a compound shows antimicrobial activity in a broth microdilution assay, this could be validated by a different method, such as a disk diffusion assay. When investigating anticancer properties, an initial MTT screen should be followed by more specific assays for apoptosis (e.g., Annexin V staining) or cell cycle analysis.
The reactivity of the 2-aminothiazole scaffold should also be considered. Some derivatives are known to be "frequent hitters" in high-throughput screening campaigns due to non-specific mechanisms like redox activity or thiol reactivity.[1] It is crucial to perform counter-screens to rule out such promiscuous inhibition.[1]
Conclusion
The reproducibility of experiments involving this compound and its analogs hinges on a meticulous and well-documented approach to synthesis, purification, characterization, and biological evaluation. By understanding the rationale behind each experimental step and implementing robust, self-validating protocols, researchers can generate high-quality, reliable data. This guide provides a framework for such an approach, empowering scientists to contribute to the advancement of drug discovery with confidence in their findings.
References
- Benchchem. Reproducibility of Experimental Results Using 2-Aminothiazole Derivatives: A Comparative Guide.
- Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? - PMC. (2022-11-03).
- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - MDPI. (2021-03-07).
- Kumar, A., et al. (Year). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review.
- Khalifa M. E.
- [2-Amino-4-(4-ethyl-phenyl)-thiazol-5-yl]-acetic acid - Smolecule.
- Singh, N., et al. (2010). Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. Journal of Chemical and Pharmaceutical Research, 2(3), 691-698.
- 2-[4-(2-Amino-4-thiazolyl)phenoxy]acetic Acid - BLDpharm.
- US Patent 4391979A - Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride.
- PubChem. (2-Amino-1,3-thiazol-4-yl)acetic acid.
- 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - NIH.
- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - NIH. (2021-03-07).
- 2-Amino-4-thiazolidinones: Synthesis and Reactions - ResearchGate. (2025-08-06).
- HETEROCYCLES 41. SYNTHESIS AND CHARACTERISATION OF NEW THIAZOLE β-AMINO ACIDS AND β-AMINO ESTERS - Farmacia Journal.
- Synthesis and characterization of biological active heterocycle-2-Aminothiazole - International Journal of Chemical Studies. (2022-10-24).
- Design and evaluation of 2-(4-((2-(2-((2,6-dichloro-3-methylphenyl)amino)benzoyl)hydrazineylidene)methyl)phenoxy)acetic acid as a dual anti-inflammatory and anti-diabetic agent - PubMed. (2025-09-23).
- Thiazole derivatives: prospectives and biological applications - ResearchGate. (2024-04-24).
- The Potential of Thiazole Derivatives as Antimicrobial Agents - MDPI. (2022-11-17).
- Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors - PMC - NIH.
Sources
Safety Operating Guide
A Researcher's Guide to the Responsible Disposal of 2-[3-(2-amino-4-thiazolyl)phenoxy]Acetic Acid
As researchers and scientists, our commitment to discovery is intrinsically linked to a profound responsibility for safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of a robust safety culture and scientific integrity. This guide provides a detailed, step-by-step protocol for the safe disposal of 2-[3-(2-amino-4-thiazolyl)phenoxy]Acetic acid, grounding procedural guidance in the principles of chemical compatibility, regulatory compliance, and laboratory best practices.
Hazard Assessment and Core Disposal Principle
This compound is a complex organic molecule. While comprehensive toxicological data for this specific compound is not widely available, its constituent functional groups—an aminothiazole ring, a phenoxy group, and a carboxylic acid—inform a cautious approach. Structurally similar compounds, such as (2-Aminothiazol-4-yl)-acetic acid, are known to cause skin, eye, and respiratory tract irritation.[1][2] The acetic acid moiety renders the compound acidic.
Therefore, the Core Disposal Principle is to treat this compound and any materials contaminated with it as hazardous chemical waste . This approach ensures the highest level of safety and compliance, aligning with guidelines from regulatory bodies like the U.S. Environmental Protection Agency (EPA).[3][4][5]
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling the chemical for any purpose, including disposal, the proper personal protective equipment must be worn. This is a non-negotiable standard for minimizing exposure risk.[6][7]
| Equipment | Specification | Purpose |
| Eye & Face Protection | Chemical safety goggles and a face shield. | Protects against potential splashes of solutions or contact with fine powders. Standard safety glasses are insufficient.[8] |
| Hand Protection | Chemical-resistant nitrile gloves (minimum). | Prevents direct skin contact. Always inspect gloves for tears or degradation before use and dispose of them after handling.[9][10] |
| Body Protection | Long-sleeved laboratory coat. | Protects skin and personal clothing from contamination.[6] |
| Respiratory Protection | NIOSH-approved respirator. | Recommended when handling large quantities of the solid material outside of a fume hood where dust generation is possible.[11] |
Step-by-Step Disposal Protocol
This protocol applies to the pure chemical, solutions, and contaminated labware. The foundational rule is that all chemical waste must be managed from its point of generation until final disposal by a certified entity.[4]
Step 1: Designate a Satellite Accumulation Area (SAA)
Your laboratory must have a designated SAA for hazardous waste.[3][12] This area must be at or near the point of waste generation and under the control of laboratory personnel.
-
Causality: The SAA concept is an EPA regulation (40 CFR § 262.15) designed to ensure that hazardous waste is managed safely in the immediate work area before being moved to a central storage location.[13]
Step 2: Select the Appropriate Waste Container
Choose a container that is compatible with acidic organic waste.
-
Recommended: A high-density polyethylene (HDPE) or glass container with a secure, screw-top lid.[5][12] The original chemical container is often the best choice if it is in good condition.[5]
-
Avoid: Metal containers, which can be corroded by acids, and food-grade containers (e.g., jars), which are prohibited.[12][14]
-
Causality: Using a non-compatible container can lead to degradation, leaks, and dangerous reactions between the waste and the container material.[14]
Step 3: Label the Waste Container Immediately
As soon as the first drop of waste is added, the container must be labeled.
-
Required Information: The label must clearly state the words "Hazardous Waste" .[3] It must also list the full chemical name(s) of the contents (i.e., "this compound" and any solvents). Avoid using abbreviations or chemical formulas.
-
Causality: Proper labeling is a primary EPA requirement to ensure that hazards are clearly communicated to everyone in the lab and to waste management professionals. It prevents accidental mixing of incompatible chemicals and ensures the waste is routed to the correct disposal facility.
Step 4: Waste Segregation
Do not mix this waste stream with other, incompatible wastes.
-
Segregate From:
-
Bases and Alkalis: To prevent a potentially vigorous acid-base neutralization reaction.
-
Strong Oxidizing Agents: The aminothiazole group can react with strong oxidizers.[1]
-
Aqueous Heavy Metal Solutions: To avoid creating a complex mixed waste.
-
-
Causality: Improper segregation is a primary cause of laboratory accidents. Mixing incompatible chemicals can result in heat generation, gas evolution, or fire, posing a significant safety risk.
Step 5: Accumulate Waste Safely
-
Keep Containers Closed: The waste container must be securely capped at all times, except when you are actively adding waste.[4][12] This prevents the release of vapors and protects against spills.
-
Do Not Overfill: Leave at least 10% of headspace in the container (about one inch) to allow for vapor expansion.[12]
-
Secondary Containment: Place the waste container in a larger, chemically resistant tray or bin to contain any potential leaks.[14]
Step 6: Arrange for Disposal
-
Contact EHS: Once the container is full or you have no further need to accumulate this waste, contact your institution's Environmental Health & Safety (EHS) or equivalent office to request a waste pickup.[4]
-
Do Not Use Drains: Never dispose of this chemical down the sink.[15][16] This is prohibited as it can contaminate waterways and damage plumbing infrastructure.
-
Do Not Evaporate: Allowing chemical waste to evaporate in a fume hood is not a permissible disposal method.[5]
-
Causality: Licensed hazardous waste haulers and disposal facilities are required to manage the final treatment of the chemical in an environmentally sound manner, compliant with federal and state law.[3] Your EHS office is the official liaison for these services.
Disposal Decision Workflow
The following diagram outlines the decision-making process for handling various forms of waste associated with this compound.
Caption: Disposal decision workflow for different waste forms.
Summary and Key Information
| Parameter | Guidance |
| Chemical Name | This compound |
| Waste Category | Hazardous Chemical Waste |
| Potential Hazards | Skin, eye, and respiratory irritant; Acidity.[1][2][16] |
| Prohibited Disposal | NO drain disposal. NO trash disposal. NO evaporation.[5][15][16] |
| Container Type | HDPE or Glass with a screw cap. Must be in good condition.[5][12] |
| Labeling | Must include "Hazardous Waste" and full chemical names.[3] |
| Primary Contact | Your Institution's Environmental Health & Safety (EHS) Office. |
By adhering to these procedures, you contribute to a safer laboratory environment, ensure regulatory compliance for your institution, and uphold the ethical standards of the scientific community.
References
- Managing Hazardous Chemical Waste in the Lab. LabManager.
- Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System.
- Properly Managing Chemical Waste in Laboratories. Ace Waste.
- Laboratory Chemical Waste Management Guidelines. University of Pennsylvania, EHRS.
- Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
- Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency (EPA).
- Hazardous Waste Disposal Guide. Northwestern University, Research Safety.
- Frequent Questions About Managing Hazardous Waste at Academic Laboratories. U.S. Environmental Protection Agency (EPA).
- Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
- Material Safety Data Sheet - (2-Aminothiazole-4-yl)-Acetic Acid, 98%. Cole-Parmer.
- Glacial Acetic Acid Standard Operating Procedure. University of California, Merced.
- Safety Data Sheet: Acetic acid. Carl ROTH.
- 8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista.
- MSDS of 2-(2-aMinothiazol-4-yl) acetic acid hydrochloride. Capot Chemical.
- Personal Protective Equipment to Use When Handling Hazardous Drugs. Centers for Disease Control and Prevention (CDC).
- Examples of PPE for Various Dangerous Goods Classes. Storemasta.
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Personal protective equipment for handling 2-[3-(2-amino-4-thiazolyl)phenoxy]Acetic acid
Operational Guide: Safe Handling of 2-[3-(2-amino-4-thiazolyl)phenoxy]Acetic Acid
This document provides essential safety protocols and operational guidance for the handling and disposal of this compound. As the toxicological properties of this specific compound have not been fully investigated, these procedures are based on a conservative risk assessment, drawing from data on its constituent chemical motifs: the aminothiazole ring and the phenoxyacetic acid group.[1][2] Adherence to these guidelines is critical for ensuring personnel safety and environmental protection.
Hazard Assessment & Risk Profile
A thorough understanding of the potential hazards is the foundation of safe laboratory practice. Since comprehensive data for the target compound is unavailable, we must infer its risk profile from structurally related molecules.
-
Aminothiazole Moiety : Compounds containing the 2-aminothiazole ring are known to be potential irritants. The Material Safety Data Sheet (MSDS) for (2-Aminothiazole-4-yl)-Acetic Acid, a structural analog, indicates it may cause eye, skin, and respiratory tract irritation.[1][3]
-
Phenoxyacetic Acid Moiety : Phenoxyacetic acid itself requires careful handling, with recommendations for tight-sealing safety goggles, protective gloves, and appropriate respiratory protection if exposure limits are exceeded.[4]
-
Physical Form : The compound is typically a solid powder.[5] This presents a significant risk of aerosolization during handling (e.g., weighing, transferring), leading to potential inhalation.[1][6]
Based on this analysis, this compound should be treated as a substance that is, at minimum, a skin, eye, and respiratory irritant.
Summary of Required Personal Protective Equipment (PPE)
The level of PPE required is dictated by the specific task being performed. The following table summarizes the minimum requirements.
| Task | Engineering Control | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage & Transport | General Lab Ventilation | Safety Glasses with Side Shields | Nitrile Gloves | Lab Coat | Not Required |
| Weighing Solid | Chemical Fume Hood or Ventilated Balance Enclosure | Chemical Safety Goggles | Nitrile Gloves | Lab Coat | Recommended: N95/P95 Respirator |
| Solution Preparation | Chemical Fume Hood | Chemical Safety Goggles | Nitrile Gloves | Lab Coat | Not Required (in hood) |
| Conducting Reaction | Chemical Fume Hood | Chemical Safety Goggles | Nitrile Gloves | Lab Coat | Not Required (in hood) |
| Waste Disposal | Chemical Fume Hood | Chemical Safety Goggles | Nitrile Gloves | Lab Coat, PVC Apron[6] | Not Required (in hood) |
| Minor Spill Cleanup | N/A (Assess Situation) | Chemical Safety Goggles | Heavy-duty Nitrile or Butyl Rubber Gloves[6] | Lab Coat, PVC Apron | Required: N95/P95 Respirator or higher |
Core Directive: Hierarchy of Controls
Personal protective equipment is the last line of defense. Before any task, the hierarchy of controls must be considered to mitigate risk at its source. This principle is fundamental to a robust safety culture.
Caption: The Hierarchy of Controls prioritizes risk mitigation strategies.
For this compound, the primary Engineering Control is the mandatory use of a certified chemical fume hood for all operations involving open handling of the solid or its solutions.
Standard Operating Procedure: PPE Selection and Use
Eye and Face Protection
-
Rationale : To prevent contact with airborne powder or splashes of solutions, which may cause serious eye irritation.[3]
-
Protocol :
-
Minimum Requirement : ANSI Z87.1-compliant safety glasses with side shields are required for being present in the laboratory.
-
Active Handling : When weighing the solid, preparing solutions, or running reactions, upgrade to chemical safety goggles that provide a full seal around the eyes.[4][6]
-
Large Scale Operations : For reactions involving larger quantities (>5g), a face shield worn over chemical safety goggles is required.
-
Skin and Body Protection
-
Rationale : To prevent skin contact, which may lead to irritation.[1][3]
-
Protocol :
-
Gloves : Nitrile gloves are the standard for handling this compound. Always inspect gloves for tears or degradation before use.[6] For prolonged tasks or when cleaning spills, consider double-gloving or using thicker, chemical-resistant gloves (e.g., butyl rubber).[6]
-
Glove Technique : Remove gloves using a method that avoids touching the outer contaminated surface with bare skin. Dispose of contaminated gloves immediately in the designated hazardous waste container.[7] Wash hands thoroughly after glove removal.[6]
-
Lab Coat : A flame-resistant lab coat with full-length sleeves must be worn and fully fastened at all times.
-
Additional Protection : For large-scale work or when there is a significant splash risk, a PVC apron should be worn over the lab coat.[6]
-
Respiratory Protection
-
Rationale : To prevent the inhalation of fine powder, which may cause respiratory tract irritation.[1][3]
-
Protocol :
-
Primary Control : All work that can generate dust must be performed in a chemical fume hood or a ventilated balance enclosure. This is the primary method of respiratory protection.
-
Secondary Control : If engineering controls are insufficient or during a spill cleanup outside of a hood, a respirator is mandatory.
-
Respirator Type : A NIOSH-approved air-purifying respirator with a P95 or P100 particulate filter is required.[7] Users must be fit-tested and trained in the proper use, maintenance, and storage of their respirator as per their institution's EHS policy.
-
Operational Plans: Handling and Disposal
This workflow outlines the critical steps from material acquisition to final disposal, integrating the necessary PPE at each stage.
Caption: Safe handling workflow for this compound.
Spill Response Plan
Immediate and correct response to a spill is critical to preventing exposure.
-
Minor Solid Spill (<1g, contained in hood) :
-
Alert nearby personnel.
-
Wearing your standard PPE, gently cover the spill with a paper towel dampened with water to prevent dust generation.[8]
-
Carefully wipe up the material, working from the outside in.
-
Place all contaminated materials in a sealed bag and dispose of it as hazardous solid waste.
-
Wipe the area with a soap and water solution.
-
-
Major Spill or Any Spill Outside a Fume Hood :
-
Evacuate : Immediately alert all personnel and evacuate the immediate area.
-
Isolate : Close the laboratory doors and prevent entry.
-
Report : Contact your institution's Environmental Health and Safety (EHS) department or emergency response team. Provide them with the chemical name and a copy of the safety data sheet for a related compound.
-
Do not attempt to clean up a major spill unless you are trained and equipped to do so.
-
Waste Disposal Plan
All materials contaminated with this compound must be treated as hazardous waste.[9][10]
-
Waste Segregation :
-
Solid Waste : Contaminated gloves, weigh paper, paper towels, and excess solid compound go into a dedicated, sealed, and clearly labeled solid hazardous waste container.
-
Liquid Waste : Unused solutions and reaction mixtures must be collected in a compatible, sealed, and clearly labeled liquid hazardous waste container. Do not mix with incompatible waste streams.
-
Sharps : Contaminated needles or sharp-edged tools must be disposed of in a designated sharps container.
-
-
Labeling : All waste containers must be labeled with "Hazardous Waste" and the full chemical name: "this compound".[9] Do not use abbreviations.
-
Disposal : Arrange for pickup and disposal through your institution's licensed professional waste disposal service.[9][11]
References
- (2-Aminothiazole-4-yl)
- Synthesis of Thiazole: Exploring Various Methods for Efficient Prepar
- The Best Personal Protective Equipment For Pesticides. (N.D.). Solutions Pest & Lawn. [Link]
- Personal Protective Equipment (PPE). (N.D.). Growsafe. [Link]
- 2-(2-aMinothiazol-4-yl) acetic acid hydrochloride MSDS. (2016). Capot Chemical. [Link]
- Worker Personal Protective Equipment (PPE) Tips for Peracetic Acid Use. (N.D.). 3M. [Link]
- Hantzsch thiazole synthesis - laboratory experiment. (2020). YouTube. [Link]
- Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents. (N.D.). MDPI. [Link]
- A Brief Review on the Thiazole Derivatives: Synthesis Methods and Biological Activities. (2021). [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
